1-Hydroxy-1-methyl-3-phenylurea
Description
The exact mass of the compound 1-Hydroxy-1-methyl-3-phenylurea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Hydroxy-1-methyl-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-1-methyl-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-1-methyl-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12)8(11)9-7-5-3-2-4-6-7/h2-6,12H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFAHNFQLHAIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181309 | |
| Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26817-00-5 | |
| Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026817005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26817-00-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Hydroxy-1-methyl-3-phenylurea
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Hydroxy-1-methyl-3-phenylurea, a molecule of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile. This guide covers the molecular structure, plausible synthetic pathways, predicted physicochemical and spectroscopic properties, and anticipated reactivity. The information herein is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel phenylurea derivatives.
Introduction: The Phenylurea Scaffold in Drug Discovery
The phenylurea moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Phenylurea derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as enzyme inhibitors and receptor modulators. Their utility is underscored by their presence in approved therapeutics. The introduction of a hydroxyl group on one of the urea nitrogens, as seen in 1-Hydroxy-1-methyl-3-phenylurea, presents an intriguing modification that can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, thereby offering new avenues for drug design and development. This guide aims to provide a detailed chemical characterization of 1-Hydroxy-1-methyl-3-phenylurea to facilitate its exploration in research settings.
Molecular Structure and Key Features
1-Hydroxy-1-methyl-3-phenylurea possesses a unique combination of functional groups that dictate its chemical behavior. The core structure consists of a central urea group, which is substituted with a phenyl ring on one nitrogen and both a methyl and a hydroxyl group on the other.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: 2D structure of 1-Hydroxy-1-methyl-3-phenylurea.
The N-hydroxyurea functionality is a critical feature, known to act as a metal-chelating group and a bioisostere for carboxylic acids and hydroxamic acids. The presence of the N-methyl group may enhance metabolic stability by preventing N-dealkylation. The phenyl ring provides a lipophilic domain and opportunities for further functionalization to modulate activity and pharmacokinetic properties.
Synthesis Pathway
Step 1: Synthesis of the Precursor, 1-Hydroxy-3-phenylurea
The initial step involves the reaction of phenyl isocyanate with hydroxylamine. This reaction is analogous to the formation of ureas from isocyanates and amines.
Reaction: Phenyl isocyanate + Hydroxylamine → 1-Hydroxy-3-phenylurea
Protocol:
-
In a well-ventilated fume hood, dissolve hydroxylamine hydrochloride in water and neutralize with a suitable base (e.g., sodium hydroxide solution) at a low temperature (0-5 °C) to generate free hydroxylamine.
-
In a separate flask, dissolve phenyl isocyanate in a water-miscible aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Slowly add the phenyl isocyanate solution to the cold hydroxylamine solution with vigorous stirring. The isocyanate is highly reactive, and a slow addition rate is crucial to control the exotherm and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
The product, 1-Hydroxy-3-phenylurea, is expected to precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: N-Methylation of 1-Hydroxy-3-phenylurea
The second step is the selective methylation of the nitrogen atom bearing the hydroxyl group. This can be achieved using a suitable methylating agent under basic conditions.
Reaction: 1-Hydroxy-3-phenylurea + Methylating Agent → 1-Hydroxy-1-methyl-3-phenylurea
Protocol:
-
Suspend the 1-Hydroxy-3-phenylurea precursor in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the suspension to deprotonate the most acidic proton, which is anticipated to be the hydroxyl group.
-
After stirring for a short period to ensure complete deprotonation, add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), dropwise at a controlled temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the careful addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-Hydroxy-1-methyl-3-phenylurea.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Proposed two-step synthesis workflow.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for 1-Hydroxy-1-methyl-3-phenylurea is limited, we can predict some of its key properties based on its structure and data from public databases.
| Property | Predicted/Calculated Value | Source |
| IUPAC Name | 1-hydroxy-1-methyl-3-phenylurea | PubChem[1] |
| Molecular Formula | C8H10N2O2 | PubChem[1] |
| Molecular Weight | 166.18 g/mol | PubChem[1] |
| CAS Number | 26817-00-5 | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Melting Point | Not available (Predicted to be a solid at room temperature) | - |
| Boiling Point | Not available (Likely to decompose at high temperatures) | - |
| pKa | Not available (The N-OH proton is expected to be weakly acidic) | - |
| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. | - |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are the expected spectroscopic features for 1-Hydroxy-1-methyl-3-phenylurea.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (C6H5) | 7.0 - 7.5 | Multiplet | 5H |
| N-H proton | 8.0 - 9.0 | Singlet (broad) | 1H |
| O-H proton | 9.0 - 10.0 | Singlet (broad) | 1H |
| N-CH3 protons | 3.0 - 3.5 | Singlet | 3H |
Note: Chemical shifts are predictions and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | 155 - 165 |
| Aromatic carbons (C6H5) | 120 - 140 |
| N-CH3 carbon | 30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) |
| N-H stretch | 3100 - 3500 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=O stretch (urea) | 1630 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1200 - 1350 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. For 1-Hydroxy-1-methyl-3-phenylurea (C8H10N2O2), the expected exact mass is approximately 166.07 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.
Reactivity and Stability
The reactivity of 1-Hydroxy-1-methyl-3-phenylurea is governed by its functional groups.
-
N-Hydroxyurea Moiety: This group can act as a nucleophile and is also susceptible to oxidation. The N-OH bond can be cleaved under certain reductive conditions. The acidic nature of the O-H proton means it can be deprotonated with a suitable base, allowing for further functionalization at the oxygen atom.
-
Urea Group: The urea linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
-
Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the urea substituent is a deactivating group.
Stability:
N-hydroxyureas can exhibit limited stability, particularly in the presence of strong acids, bases, or oxidizing/reducing agents. They may also be sensitive to heat and light. It is recommended to store the compound in a cool, dark, and dry place.
Potential Applications and Biological Activity
While the specific biological activity of 1-Hydroxy-1-methyl-3-phenylurea is not reported, the broader class of phenylurea and N-hydroxyurea derivatives are known for a variety of biological effects.
-
Enzyme Inhibition: The N-hydroxyurea motif is a known inhibitor of metalloenzymes, such as urease and histone deacetylases (HDACs). It is also a key pharmacophore in ribonucleotide reductase inhibitors used in cancer therapy.
-
Herbicidal and Antifungal Activity: Many phenylurea derivatives are used as herbicides.
-
Anticancer and Antiviral Properties: The structural features of this molecule suggest potential for investigation in these therapeutic areas.
The unique combination of a phenylurea and an N-hydroxy-N-methylurea in one molecule makes it a compelling candidate for screening in various biological assays to uncover novel therapeutic activities.
Conclusion
1-Hydroxy-1-methyl-3-phenylurea is a fascinating molecule with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted physicochemical and spectroscopic data. While further experimental validation is required, the information presented here serves as a valuable starting point for researchers interested in exploring the chemistry and biological activity of this and related compounds. The insights into its structure, synthesis, and reactivity will aid in the rational design of future experiments and the development of novel phenylurea-based therapeutic agents.
References
-
PubChem. (n.d.). 1-hydroxy-1-methyl-3-phenylurea. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-Hydroxy-1-methyl-3-phenylurea and its Derivatives
This technical guide provides a comprehensive overview of the synthetic methodologies for 1-hydroxy-1-methyl-3-phenylurea and its analogous derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, reaction mechanisms, and practical laboratory protocols. The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower effective and innovative research.
Introduction: The Significance of Hydroxyurea Derivatives
Hydroxyurea and its derivatives represent a critical class of compounds in medicinal chemistry, renowned for their diverse biological activities. The parent compound, hydroxyurea, is an established antineoplastic agent used in the treatment of various cancers, including chronic myelocytic leukemia.[1][2] Its mechanism of action primarily involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[1] This has spurred significant interest in the synthesis of novel hydroxyurea derivatives with potentially enhanced efficacy, reduced toxicity, and broader therapeutic applications, including antitumor, antibacterial, and enzyme-inhibiting properties.[3][4][5][6] The introduction of methyl and phenyl substituents on the hydroxyurea core, as in 1-hydroxy-1-methyl-3-phenylurea, allows for modulation of the molecule's lipophilicity, electronic properties, and steric profile, which can significantly influence its pharmacological activity.[7]
Core Synthetic Strategies and Mechanistic Insights
The synthesis of 1-hydroxy-1-methyl-3-phenylurea and its derivatives primarily revolves around the formation of the N-hydroxyurea backbone. The most prevalent and efficient approach involves the reaction of a substituted hydroxylamine with an isocyanate.
Pathway A: Two-Step Synthesis via a Hydroxyphenylurea Intermediate
A robust and scalable method for the synthesis of 1-hydroxy-1-methyl-3-phenylurea proceeds through a two-step sequence, as outlined in the following workflow. This approach first constructs the 1-hydroxy-3-phenylurea scaffold, which is subsequently methylated.
Caption: Two-step synthesis of 1-hydroxy-1-methyl-3-phenylurea.
Step 1: Synthesis of 1-Hydroxy-3-phenylurea
The initial step involves the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically carried out in an aqueous alkaline solution. The base plays a crucial role in deprotonating the hydroxylamine, thereby increasing its nucleophilicity.
Reaction Mechanism:
-
Deprotonation of Hydroxylamine: In an alkaline medium, the hydroxylamine sulfate is neutralized to free hydroxylamine, which can then be deprotonated to form the more nucleophilic hydroxylamide anion.
-
Nucleophilic Attack: The hydroxylamide anion attacks the carbonyl carbon of the phenyl isocyanate.
-
Protonation: The resulting intermediate is protonated by water to yield 1-hydroxy-3-phenylurea.
Step 2: Methylation of 1-Hydroxy-3-phenylurea
The second step involves the selective N-methylation of the hydroxyl group of 1-hydroxy-3-phenylurea. Dimethyl sulfate is a common and effective methylating agent for this transformation. The reaction is performed under alkaline conditions to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the methyl group of dimethyl sulfate.
Pathway B: Direct Synthesis from N-Methylhydroxylamine
An alternative and more direct route involves the reaction of N-methylhydroxylamine with phenyl isocyanate. This method consolidates the synthesis into a single step, potentially offering higher atom economy.
Caption: Direct synthesis of 1-hydroxy-1-methyl-3-phenylurea.
This reaction follows a similar nucleophilic addition mechanism as described in Pathway A. The nitrogen atom of N-methylhydroxylamine attacks the carbonyl carbon of phenyl isocyanate. The choice of solvent is critical and is often an aprotic solvent like tetrahydrofuran (THF) to avoid side reactions.[8]
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.
Protocol for Pathway A: Two-Step Synthesis
Step 1: Synthesis of 1-Hydroxy-3-phenylurea [9]
-
In a 2000 mL flask, dissolve 150 g of hydroxylamine sulfate in 700 mL of water.
-
Add a catalytic amount of a phase-transfer catalyst, such as an 18-crown-6 ether (0.5 g).
-
Adjust the pH of the solution to 8-9 by the dropwise addition of a 30% NaOH aqueous solution.
-
Slowly add 1200 mL of a solution of phenyl isocyanate in an organic solvent (e.g., toluene) over 1-3 hours, maintaining the temperature between 38-40°C.
-
After the addition is complete, maintain the reaction mixture at 40 ± 2°C for 1 hour with stirring.
-
Cool the mixture and collect the precipitate by suction filtration.
-
Dry the solid to obtain 1-hydroxy-3-phenylurea.
Step 2: Synthesis of 1-Hydroxy-1-methyl-3-phenylurea [9]
-
In a 1000 mL flask, add 230 g of the 1-hydroxy-3-phenylurea prepared in the previous step.
-
Add 400 mL of an appropriate solvent such as dimethylbenzene.
-
Add 500 g of dimethyl sulfate and a catalytic amount of a phase-transfer catalyst (0.5 g).
-
The reaction is carried out under alkaline conditions, which can be achieved by the addition of a suitable base.
-
Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, the reaction mixture is worked up by standard procedures including washing, drying, and solvent evaporation to yield the final product.
Protocol for Pathway B: Direct Synthesis
This protocol is adapted from the synthesis of a similar N-hydroxy-N-methylurea derivative.[8]
-
Dissolve N-methylhydroxylamine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
At room temperature, add phenyl isocyanate (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture for 20-24 hours.
-
Add diethyl ether and water to the reaction mixture.
-
Separate the organic layer, wash with saturated aqueous NaCl, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the product by chromatography on silica gel.
Data Presentation: Physicochemical and Spectroscopic Data
The synthesized compounds should be characterized by various analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1-Hydroxy-3-phenylurea | C7H8N2O2 | 152.15 | ~140-142 | Characteristic peaks for phenyl and urea protons | Characteristic peaks for phenyl and carbonyl carbons |
| 1-Hydroxy-1-methyl-3-phenylurea | C8H10N2O2 | 166.18 | To be determined | Characteristic peaks for methyl, phenyl, and urea protons | Characteristic peaks for methyl, phenyl, and carbonyl carbons |
Note: Specific NMR data will vary depending on the solvent used and should be determined experimentally.
Synthesis of Derivatives
The synthetic strategies outlined above can be readily adapted to produce a wide range of derivatives of 1-hydroxy-1-methyl-3-phenylurea.
Variation of the Aryl Group
By substituting phenyl isocyanate with other aryl isocyanates (e.g., substituted phenyl isocyanates, naphthyl isocyanate), a library of N-aryl-N'-hydroxy-N'-methylureas can be synthesized. The electronic and steric properties of the substituent on the aromatic ring can be systematically varied to probe structure-activity relationships.
Variation of the N-Alkyl Group
Instead of N-methylhydroxylamine, other N-alkylhydroxylamines can be used to introduce different alkyl groups at the N-1 position. This allows for the exploration of the impact of chain length and branching on biological activity.
Conclusion
The synthesis of 1-hydroxy-1-methyl-3-phenylurea and its derivatives is achievable through well-established synthetic routes. The choice between a two-step approach via a hydroxyphenylurea intermediate and a direct one-step synthesis will depend on the availability of starting materials, desired scale, and purification considerations. The versatility of these methods allows for the creation of diverse chemical libraries for screening in drug discovery programs. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity of the target compounds.
References
-
Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives. Chem Pharm Bull (Tokyo). 2010 Jan;58(1):94-7.
-
Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Molecules. 2013 Oct 29;18(11):13434-50.
-
Synthesis of N-hydroxyurea derivatives. ResearchGate.
-
New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. ResearchGate.
-
Hydroxycarbamide. Wikipedia.
-
Synthesis method of 1-methyl-1-methoxyl-3-phenylurea. Google Patents.
-
1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E.
-
Synthesis of N-hydroxy-N-(5-phenylfur2-yl)methyl-N'-methyl urea. PrepChem.com.
-
Synthesis and anticancer activity of novel cyclic N-hydroxyureas. J Pharm Sci. 1977 Nov;66(11):1556-61.
-
1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. ResearchGate.
-
Phenylurea. Organic Syntheses.
-
A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea. Google Patents.
-
N-Hydroxy-N-methylurea. ChemicalBook.
-
N-Hydroxy-N-methylurea 7433-43-4 wiki. GuideChem.
-
Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals. Google Patents.
-
A Convenient Method for the Synthesis of N-Hydroxyureas. Request PDF on ResearchGate.
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate.
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Request PDF on ResearchGate.
-
Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. National Institutes of Health.
-
Nitrosomethylurea. Organic Syntheses.
-
Preparing method for hydroxyurea. Google Patents.
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2.
-
N-Acetyl-N-phenylhydroxylamine. Organic Syntheses.
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). National Institutes of Health.
-
The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic.
-
Large scale preparation of N-substituted urea. Download Table from ResearchGate.
Sources
- 1. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 2. CN105330570A - Preparing method for hydroxyurea - Google Patents [patents.google.com]
- 3. Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel cyclic N-hydroxyureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. CN103910654A - Synthesis method of 1-methyl-1-methoxyl-3-phenylurea - Google Patents [patents.google.com]
Mechanism of action of phenylurea compounds.
An In-depth Technical Guide to the Phenylurea Scaffold: Mechanisms of Action in Medicine and Agriculture
Executive Summary
The substituted phenylurea moiety represents a privileged chemical scaffold, a foundational structure whose derivatives have yielded a remarkable breadth of biologically active compounds. This versatility stems from the scaffold's ability to be chemically modified, allowing for the precise tuning of its properties to interact with diverse biological targets. This guide provides an in-depth exploration of the two primary mechanisms of action through which phenylurea compounds exert their powerful effects: the inhibition of protein kinases in eukaryotic signaling, which has been harnessed for anticancer therapies, and the disruption of photosynthetic electron transport, a cornerstone of modern herbicides. We will dissect the molecular interactions, the resultant signaling pathway disruptions, and the key experimental workflows used to validate these mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical class.
The Phenylurea Core: A Scaffold of Versatility
At its heart, the phenylurea structure consists of a phenyl ring attached to a urea functional group. This simple arrangement is deceptive, as the urea group is an excellent hydrogen bond donor and acceptor, while the phenyl ring provides a platform for numerous substitutions that modulate lipophilicity, steric properties, and electronic distribution. It is this chemical tractability that has allowed for the development of highly specific agents targeting distinct protein families in organisms ranging from mammals to plants. This guide will focus on the two most significant and well-characterized of these mechanisms.
Mechanism I: Inhibition of Protein Kinases in Eukaryotic Signaling
In the realm of medicine, particularly oncology, diaryl urea derivatives have emerged as a potent class of protein kinase inhibitors.[1] The urea linkage is critical, acting as a hinge that forms key hydrogen bonds within the ATP-binding pocket of various kinases, effectively competing with the endogenous ATP and halting the phosphorylation cascade.[1]
Case Study: Sorafenib - The Archetype of Multi-Kinase Inhibition
Sorafenib (Nexavar) is a prime example of a phenylurea-based drug that has significantly impacted cancer therapy.[2] Approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC), its efficacy lies in a dual mechanism of action that simultaneously targets tumor cell proliferation and the tumor's blood supply (angiogenesis).[3][4]
Sorafenib directly inhibits intracellular serine/threonine kinases of the RAF family, with a high affinity for C-RAF and B-RAF (both wild-type and V600E mutant).[3][5] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in cancer, driving uncontrolled cell division. By blocking RAF, Sorafenib prevents the downstream phosphorylation and activation of MEK and ERK, leading to a decrease in tumor cell proliferation and an induction of apoptosis.[3]
Concurrently, Sorafenib targets several receptor tyrosine kinases (RTKs) crucial for angiogenesis, the formation of new blood vessels that tumors require to grow.[4] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[3][6] Inhibition of these receptors on endothelial cells disrupts tumor vasculature development, effectively starving the tumor of essential nutrients and oxygen.[3]
Quantitative Kinase Inhibition Data
The potency of phenylurea derivatives against specific kinases is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Sorafenib | Raf-1 | 6 | [6] |
| Sorafenib | B-RAF (V600E) | 22 | [6] |
| Sorafenib | VEGFR-2 | 90 | [6] |
| Sorafenib | PDGFR-β | 57 | [6] |
| Compound 7 | p38 | 13 | [7] |
Experimental Validation Workflows for Kinase Inhibitors
A multi-step, hierarchical approach is essential to validate the mechanism of action of a putative phenylurea-based kinase inhibitor. This process moves from direct, in vitro target engagement to complex cellular outcomes.
-
Causality: This is the foundational experiment to confirm that the compound directly interacts with and inhibits the purified target kinase, independent of any cellular complexity. It establishes the intrinsic potency (IC50) of the compound.
-
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Prepare a reaction plate containing the purified target kinase, the kinase-specific substrate, and cofactors in buffer.
-
Add the phenylurea compound across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. The signal is proportional to kinase activity.
-
Calculate the percent inhibition at each compound concentration relative to the positive control and fit the data to a dose-response curve to determine the IC50 value.
-
-
Causality: This assay validates that the compound can penetrate the cell membrane and engage its target in the complex intracellular environment. It directly measures the inhibition of the kinase's downstream signaling activity.[8]
-
Methodology:
-
Plate cancer cells known to have an active signaling pathway involving the target kinase (e.g., HepG2 cells for Raf inhibitors).[9][10] Allow cells to adhere overnight.
-
Treat the cells with the phenylurea compound at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's direct downstream substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms cellular target engagement.
-
Mechanism II: Inhibition of Photosystem II in Photosynthesis
In agriculture, phenylurea derivatives such as Diuron and Linuron are widely used as herbicides.[11][12] Their mechanism of action is entirely different from their medicinal counterparts, showcasing the scaffold's adaptability. The herbicidal action is based on the potent and specific inhibition of photosynthesis.[13]
The D1 Protein: A Highly Specific Molecular Target
The primary target of phenylurea herbicides is the D1 protein, a core component of the Photosystem II (PSII) reaction center in the thylakoid membranes of chloroplasts.[14][15] These herbicides bind to a specific niche on the D1 protein, the same site normally occupied by the secondary plastoquinone electron acceptor, QB.[14]
Disruption of Photosynthetic Electron Transport
By competitively displacing QB from its binding site, the phenylurea herbicide physically blocks the transfer of electrons from the primary quinone acceptor, QA.[14] This interruption halts the entire photosynthetic electron transport chain. The blockage leads to two primary cytotoxic effects:
-
Cessation of ATP and NADPH Production: The linear electron flow required to generate the energy (ATP) and reducing power (NADPH) for carbon fixation is stopped.
-
Oxidative Stress: The energy from absorbed light cannot be dissipated through the electron transport chain, leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. This causes rapid lipid peroxidation, membrane damage, and ultimately, plant death.[16]
Quantitative Herbicidal Activity Data
The acute toxicity of herbicides is often represented by the LD50 (Lethal Dose, 50%) value, which is the dose required to kill half the members of a tested population.
| Herbicide | CAS Number | Species | LD50 (mg/kg) | Reference(s) |
| Diuron | 330-54-1 | Rat | 3400 | [16] |
| Linuron | 330-55-2 | Rat | 1500 | |
| Monuron | 150-68-5 | Rat | 3600 |
Note: LD50 data can vary between studies. The values presented are representative.
Other Mechanisms: Endocrine Disruption
Demonstrating further versatility, some phenylureas exhibit other mechanisms of action. The herbicide Linuron, for instance, is also known to act as an endocrine disruptor in animals.[17] It functions as a weak competitive antagonist of the androgen receptor (AR).[18][19] By binding to the AR, it inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby preventing the transcription of androgen-dependent genes. This antiandrogenic activity can alter sexual differentiation and reproductive development in male rats.[18][20]
Summary and Future Directions
The phenylurea scaffold is a testament to the power of a privileged structure in chemical biology. The same core framework, through targeted chemical modifications, can be directed to inhibit a mammalian protein kinase or a plant-specific photosynthetic protein with high potency and specificity. In medicine, the success of Sorafenib has paved the way for the design of new generations of kinase inhibitors targeting various cancers and inflammatory diseases.[7][9] In agriculture, the continued use of phenylurea herbicides necessitates research into their environmental fate and the development of compounds with improved safety profiles. The rich history and proven success of this scaffold ensure that it will remain a central focus for chemists and biologists in the rational design of new, targeted therapeutic and agricultural agents.
References
- Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
- Wikipedia. Sorafenib.
- ResearchG
- Lambright, C. R., et al. (2000). Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats. Toxicological Sciences, 56(2), 389-399.
- ClinPGx. Sorafenib Pharmacodynamics.
- IUPHAR/BPS Guide to PHARMACOLOGY. sorafenib.
- ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis.
- Wikipedia. Linuron.
- POMAIS. Linuron Mode of Action & Active Ingredient: How This Selective Herbicide Works.
- Oxford Academic. (2000).
- Lambright, C. R., et al. (2000). Cellular and Molecular Mechanisms of Action of Linuron: An Antiandrogenic Herbicide that Produces Reproductive Malformations in Male Rats. Toxicological Sciences, 56(2), 389–399.
- BenchChem. An In-depth Technical Guide to Phenylurea Herbicides.
- ChemicalBook. (2023, November 16).
- PubMed. (2012). Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)
- ChemicalBook. (2019, August 19). Photochemical behaviour of phenylurea herbicides.
- Frontiers. (2018, November 1).
- American Chemical Society Publications. (2015, May 12). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells.
- BenchChem.
- ScholarBank@NUS.
- ResearchGate.
- ResearchG
- MDPI. (2015, April 1). Diuron in Water: Functional Toxicity and Intracellular Detoxification Patterns of Active Concentrations Assayed in Tandem by a Yeast-Based Probe.
- PubMed. (1977). Some aspects of the neuropharmacology of phenylurea.
- PMC - NIH. (2022, February 25).
- U.S. Environmental Protection Agency. Pesticide Fact Sheet Diuron.
- PMC - NIH. Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942.
- Boraychem. (2024, November 11).
- Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of hydrolysis of phenylureas.
- MedchemExpress.com. 1-Phenylurea (Phenylurea) | Biochemical Assay Reagents.
- NIH. (2025, July 10).
- MDPI.
- PubMed. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors.
- ResearchGate. (2025, August 6).
- BenchChem. Unraveling the Therapeutic Potential of N-(3-phenyl-1H-1,2,4-triazol-5-yl)
- ResearchGate. (2025, August 10).
- Wiley Online Library.
- Reaction Biology. (2022, May 11).
- Reaction Biology. Cell-Based In Vitro Kinase Assay Services.
- PubMed. Protein crystallography in drug discovery.
- ResearchGate. Speeding up drug discovery with high-quality and high-reliability crystallography-based library screening.
- PMC - NIH. (2020, February 25). Protein X-ray Crystallography and Drug Discovery.
- PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- ResearchGate.
- NCBI Bookshelf. (2017, November 20). Inhibition of Protein-Protein Interactions: Cell-Based Assays.
- ResearchGate. (2025, August 6). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
- YouTube. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands.
- Patsnap Synapse. (2024, June 25). What are FRK inhibitors and how do they work?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [scholarbank.nus.edu.sg]
- 11. researchgate.net [researchgate.net]
- 12. Phenylurea: Properties, Applications, and Safety_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]
- 13. Photochemical behaviour of phenylurea herbicides_Chemicalbook [chemicalbook.com]
- 14. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]
- 15. Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Linuron - Wikipedia [en.wikipedia.org]
- 18. Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
Early research and discovery of phenylurea derivatives.
An In-Depth Technical Guide to the Early Research and Discovery of Phenylurea Derivatives
Abstract
The discovery of phenylurea derivatives as potent biological agents represents a pivotal chapter in the history of agrochemicals. This guide provides a technical narrative of the seminal research that established this class of compounds, primarily as herbicides. We will explore the foundational synthetic methodologies, the serendipitous discovery of their mode of action, and the early structure-activity relationship (SAR) studies that guided the development of iconic first-generation compounds like Monuron, Diuron, and Linuron. This document is intended for researchers and scientists in drug and pesticide development, offering insights into the causal links between chemical structure, synthetic strategy, and biological function that defined this foundational era.
The Genesis of a New Chemical Class: Foundational Synthesis
The story of phenylurea derivatives begins not with their biological applications, but with fundamental organic synthesis. Early methods for creating the core phenylurea scaffold were established through classical organic reactions. The most direct and versatile of these early methods involves the reaction of an aromatic amine (aniline or its derivatives) with an isocyanate.
Another common early method involved heating an aniline salt with urea or potassium cyanate in an aqueous solution.[1] While effective, these methods could lead to the formation of symmetrical diaryl ureas (carbanilides) as significant byproducts, complicating purification and reducing the yield of the desired monosubstituted phenylurea.[1] The isocyanate route, however, offered a cleaner, more direct path to the target molecule, a choice dictated by the need for efficiency and purity in subsequent screening programs.
Core Synthetic Workflow: Phenyl Isocyanate & Aniline Reaction
The reaction between phenyl isocyanate and an aniline derivative is a cornerstone of phenylurea synthesis. The causality is rooted in the powerful electrophilicity of the isocyanate carbon and the nucleophilicity of the amine nitrogen.
Caption: General reaction mechanism for phenylurea synthesis.
The Post-War Pivot to Agriculture: Discovery of Herbicidal Activity
The period following World War II saw a massive expansion in the field of organic chemistry, leading to the creation of vast libraries of novel compounds.[2] Companies like DuPont and Ciba-Geigy established large-scale screening programs to identify potential biological activities for these new molecules. It was within this context that the herbicidal properties of substituted ureas were discovered.[3]
The breakthrough was the identification that N-phenyl-N',N'-dimethylurea and its halogenated derivatives were potent inhibitors of photosynthesis.[2][4] This discovery was revolutionary. Unlike the hormone-based herbicides of the time (e.g., 2,4-D), the phenylureas acted via a completely different mechanism: they physically blocked the electron transport chain in Photosystem II (PSII).[5] This interruption halts the production of ATP and NADPH, the energy currency of the plant, leading to rapid cell death.[4][5]
Mechanism of Action: Inhibition of Photosystem II
The efficacy of phenylurea herbicides is a direct result of their specific binding to the D1 quinone-binding protein within the PSII complex in plant chloroplasts. This binding event displaces plastoquinone (QB), a critical electron carrier, effectively stopping the flow of electrons.
Caption: Phenylurea herbicides block the QB binding site on the D1 protein of Photosystem II.
Key Early Compounds and Structure-Activity Relationships
The initial discovery spurred intensive research to optimize the herbicidal activity. This led to the development of several landmark compounds and the formulation of the first structure-activity relationship (SAR) models for this class. The primary focus was on substitutions on both the phenyl ring and the urea nitrogens.
| Compound | Chemical Structure (Description) | Year of Introduction (Approx.) | Key Characteristics |
| Monuron | 3-(4-chlorophenyl)-1,1-dimethylurea | Early 1950s | One of the first commercial phenylurea herbicides; effective but relatively high water solubility leading to leaching concerns. |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Mid 1950s | Lower water solubility and higher persistence than Monuron[6][7]; became a widely used pre-emergence herbicide for broadleaf and grass weed control.[8] |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | Late 1950s | Similar weed control spectrum to Diuron but generally less persistent in soil, offering more flexibility in crop rotation.[7][9] |
Early SAR studies quickly established several key principles:
-
Phenyl Ring Substitution: Halogen substitution, particularly chlorine at the 3 and 4 positions of the phenyl ring, was found to dramatically increase herbicidal potency (e.g., the progression from Monuron to Diuron).
-
Urea Nitrogen Substitution: The presence of at least one hydrogen on one of the urea nitrogens was deemed essential for activity. The other nitrogen required alkyl (typically methyl) or methoxy substitutions for optimal binding to the D1 protein.[10]
These early SAR insights were derived empirically through the synthesis and screening of hundreds of analogues. The consistent finding was that the molecule's overall electronic and steric profile had to fit precisely within the QB binding pocket.[10][11]
Experimental Protocol: Generalized Synthesis of a Diuron Analogue
The following protocol describes a generalized, self-validating laboratory procedure for synthesizing a phenylurea herbicide like Diuron, based on the foundational chemical principles discovered in the early research period.[12][13]
Objective: To synthesize 3-(3,4-dichlorophenyl)-1,1-dimethylurea from 3,4-dichloroaniline and a dimethylamine source via a phosgene-derived intermediate.
Materials:
-
3,4-dichloroaniline
-
Toluene (anhydrous)
-
Phosgene (or a safer equivalent like triphosgene)
-
Dimethylamine (solution or gas)
-
Sodium Carbonate solution
-
Standard reflux apparatus, magnetic stirrer, dropping funnel, and filtration equipment
Procedure:
-
Carbamoyl Chloride Formation:
-
In a fume hood, dissolve 1.0 equivalent of 3,4-dichloroaniline in anhydrous toluene in a three-neck flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosgene (or its equivalent) in toluene (approx. 1.1 equivalents) via a dropping funnel over 30-60 minutes. Causality: This step converts the primary aniline into the more reactive carbamoyl chloride intermediate.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
-
Amine Addition:
-
Re-cool the reaction mixture in an ice bath.
-
Slowly bubble dimethylamine gas through the solution or add an aqueous solution of dimethylamine (2.0 equivalents) dropwise. Causality: The nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride and forming the urea linkage.
-
Maintain the temperature below 10°C during the addition.
-
-
Work-up and Isolation:
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Add water to the reaction flask to quench any remaining reactive species and dissolve inorganic salts.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove unreacted amines) and then with a sodium carbonate solution (to neutralize acid).
-
Dry the organic (toluene) layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification and Validation:
-
The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
The purity of the final white crystalline product is validated by measuring its melting point and comparing it to the literature value. Further characterization via IR and NMR spectroscopy confirms the structure by identifying characteristic peaks for the C=O and N-H bonds of the urea moiety.[12]
-
Conclusion and Legacy
The early research into phenylurea derivatives stands as a testament to the power of systematic chemical synthesis coupled with broad biological screening. The discovery of their potent and specific mechanism of action—the inhibition of Photosystem II—opened a new paradigm in weed control and fundamentally shaped the trajectory of the agrochemical industry.[2][14] The foundational SAR studies not only led to highly successful commercial products like Diuron and Linuron but also laid the groundwork for decades of subsequent research into urea-based bioactive molecules, which now extend into pharmaceuticals and other industrial applications.[14][15] This initial wave of discovery perfectly illustrates how a deep understanding of chemical causality and a structured, iterative approach to molecular design can transform a laboratory curiosity into a field-defining technology.
References
-
Title: Synthesis of phenylurea derivatives. | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC Source: PubMed Central URL: [Link]
-
Title: Phenylurea: Properties, Applications, and Safety Source: Boraychem URL: [Link]
-
Title: First Modern Herbicide Is Introduced | Research Starters Source: EBSCO URL: [Link]
-
Title: Phenylurea Herbicides Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors Source: PubMed URL: [Link]
-
Title: Urea, phenyl-, and - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: (PDF) Development of herbicides after 1945 Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors Source: MDPI URL: [Link]
-
Title: Chloroxuron - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry Source: ResearchGate URL: [Link]
-
Title: Fate of Diuron and Linuron in a Field Lysimeter Experiment Source: FAO AGRIS URL: [Link]
-
Title: Persistence Pattern for Diuron and Linuron in Norfolk and Duplin Sandy Loam Soils | Weed Science Source: Cambridge University Press URL: [Link]
-
Title: Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PubMed Source: PubMed URL: [Link]
-
Title: Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and structure-activity relationship of a new class of amidinophenylurea-based factor VIIa inhibitors - PubMed Source: PubMed URL: [Link]
-
Title: Pesticides labelled with {sup 14}C. Pt. 4: Synthesis of Diuron and Linuron in various positions (Journal Article) | ETDEWEB Source: OSTI.GOV URL: [Link]
-
Title: Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PubMed Central Source: PubMed Central URL: [Link]
-
Title: The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property Source: Managing Intellectual Property URL: [Link]
-
Title: John E. Franz - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Herbicide Diuron as Endocrine Disrupting Chemicals (EDCs) through Histopathalogical Analysis in Gonads of Javanese Medaka (Oryzias javanicus, Bleeker 1854) - PMC Source: NIH URL: [Link]
-
Title: Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction Source: MDPI URL: [Link]
-
Title: DIURON AS A PRE-EMERGENCE HERBICIDE FOR WEED CONTROL IN CEREALS Source: CABI Digital Library URL: [Link]
-
Title: Inventors HOF Inductee John Franz Invented Glyphosate Herbicide Source: National Inventors Hall of Fame URL: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chloroxuron - Wikipedia [en.wikipedia.org]
- 5. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fate of Diuron and Linuron in a Field Lysimeter Experiment [agris.fao.org]
- 7. Persistence Pattern for Diuron and Linuron in Norfolk and Duplin Sandy Loam Soils | Weed Science | Cambridge Core [cambridge.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Herbicide Diuron as Endocrine Disrupting Chemicals (EDCs) through Histopathalogical Analysis in Gonads of Javanese Medaka (Oryzias javanicus, Bleeker 1854) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylurea: Properties, Applications, and Safety_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]
- 15. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Biological Activity of Hydroxyurea Compounds
Introduction
Hydroxyurea (HU), also known as hydroxycarbamide, is a simple synthetic molecule (CH₄N₂O₂) first synthesized in 1869.[1][2] Its biological effects, however, were not recognized until the 1920s, and its potential as an antineoplastic agent was rediscovered in the 1960s.[1] Today, hydroxyurea is a widely used therapeutic agent for a range of conditions, from myeloproliferative disorders and cancer to the management of sickle cell disease (SCD).[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of hydroxyurea, detailing its mechanisms of action, therapeutic applications, associated toxicities, and the experimental methodologies used to evaluate its efficacy.
Part 1: Core Molecular Mechanism of Action: Inhibition of Ribonucleotide Reductase
The primary and most well-established mechanism of action of hydroxyurea is the inhibition of the enzyme ribonucleotide reductase (RNR).[3][4][5] This enzyme is critical for DNA synthesis and repair in all living organisms.
The Role of Ribonucleotide Reductase
RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), which are the precursors for the four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair.[1][5] The reaction is a rate-limiting step in DNA synthesis.[6] Class Ia RNRs, found in eukaryotes, are composed of two subunits: a large α2 subunit and a smaller β2 subunit. The β2 subunit contains a diferric-tyrosyl radical center essential for the catalytic activity of the enzyme.[5]
Hydroxyurea's Interaction with RNR
Hydroxyurea specifically targets the β2 subunit of RNR.[5][7] It acts as a radical scavenger, quenching the tyrosyl free radical at the active site of the enzyme through a one-electron transfer.[1][5][8] This inactivation of RNR leads to a depletion of the intracellular dNTP pool, which in turn inhibits DNA synthesis.[1][3][5] This effect is most prominent during the S-phase of the cell cycle, leading to cell cycle arrest and, in some cases, cell death.[3][5] The inhibition of RNR by hydroxyurea is reversible, which is a property utilized in laboratory settings for cell cycle synchronization.[1][5]
Caption: Mechanism of Ribonucleotide Reductase Inhibition by Hydroxyurea.
Part 2: Cellular Consequences of RNR Inhibition
The depletion of the dNTP pool by hydroxyurea triggers a cascade of cellular events, collectively known as replication stress.
DNA Replication Fork Stalling and Collapse
The reduced availability of dNTPs causes the slowing and eventual stalling of DNA replication forks.[1][9] Prolonged stalling can lead to the collapse of these forks, generating DNA double-strand breaks.[1] This DNA damage is a primary contributor to the cytotoxic effects of hydroxyurea, particularly at high concentrations or with prolonged exposure.[1][5]
Activation of the DNA Damage Response
The stalled replication forks and subsequent DNA damage activate the DNA damage response (DDR) pathway.[1][5] This is a complex signaling network that aims to repair the damage and maintain genomic integrity. A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by stalled replication forks.[5] Activation of the DDR can lead to cell cycle arrest, providing time for DNA repair.[5] If the damage is too severe, the DDR can trigger apoptosis (programmed cell death).
Induction of Oxidative Stress
Recent studies have indicated that oxidative stress may also contribute to the cytotoxicity of hydroxyurea.[1][5] The exact mechanisms are still under investigation, but it is thought that the drug can lead to the generation of reactive oxygen species (ROS), which can further damage DNA, proteins, and lipids.[5][10]
Caption: Downstream Cellular Effects of Hydroxyurea.
Part 3: Therapeutic Applications of Hydroxyurea
The biological activities of hydroxyurea have been harnessed for the treatment of various diseases.
Sickle Cell Disease (SCD)
Hydroxyurea is a cornerstone therapy for SCD, an inherited blood disorder characterized by abnormally shaped red blood cells.[11] Its benefits in SCD are multifaceted:
-
Induction of Fetal Hemoglobin (HbF): This is considered a primary mechanism of action in SCD.[3][12] Hydroxyurea stimulates the production of HbF, which interferes with the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling.[3][12]
-
Myelosuppression: By temporarily suppressing the bone marrow, hydroxyurea reduces the number of circulating neutrophils and reticulocytes.[4] This is beneficial as these cells contribute to the vaso-occlusive crises characteristic of SCD.[4]
-
Improved Red Blood Cell Properties: Hydroxyurea increases the mean corpuscular volume (MCV) of red blood cells, which can improve their deformability and blood flow.[4]
-
Reduction of Inflammation and Adhesion: Hydroxyurea can decrease the expression of adhesion molecules on blood cells, reducing their interaction with the endothelium and mitigating inflammation.[12]
-
Nitric Oxide (NO) Production: Some studies suggest that hydroxyurea may act as an NO donor, which can promote vasodilation and further induce HbF.[12][13]
Numerous clinical trials have demonstrated that hydroxyurea therapy significantly reduces the frequency of painful crises, acute chest syndrome, and the need for blood transfusions in both adults and children with SCD.[12][14]
Myeloproliferative Neoplasms and Cancers
Due to its cytostatic effects, hydroxyurea is used in the treatment of several myeloproliferative neoplasms and cancers:
-
Chronic Myeloid Leukemia (CML): It is used to control high white blood cell counts.[11]
-
Polycythemia Vera: This is a condition where the body produces too many red blood cells, and hydroxyurea helps to manage this overproduction.[11]
-
Essential Thrombocythemia: Hydroxyurea is used to reduce elevated platelet counts.
-
Head and Neck Cancers: It is often used in combination with radiation therapy for certain types of head and neck cancers.[11][15]
-
Other Cancers: Hydroxyurea has also been used in the treatment of ovarian cancer and melanoma.[4][16]
Other Applications
Hydroxyurea has been explored for other conditions, including psoriasis and hypereosinophilic syndrome.[2]
Part 4: Hydroxyurea Analogs and Derivatives
Research into hydroxyurea analogs aims to develop compounds with improved efficacy, reduced toxicity, or different biological activity profiles. Some areas of investigation include:
-
Cyclic N-hydroxyureas: These have been synthesized to overcome the rapid biotransformation and low potency of hydroxyurea.[17] One such compound, 1-hydroxy-1,3-diazacylohexan-2-one, has shown anticancer activity comparable to hydroxyurea in preclinical models.[17]
-
Aromatic N-hydroxyureas: These have been shown to react faster with oxyhemoglobin to produce nitric oxide, suggesting they could be superior NO donors for conditions like SCD.[13]
-
Biuret- and Isocyanuric Acid-Containing Derivatives: These have been evaluated for their antibacterial and cytotoxic activities.[18][19]
Part 5: Toxicity and Side Effects
Despite its therapeutic benefits, hydroxyurea is a potent drug with a range of potential toxicities.
| Toxicity Category | Common Manifestations | Management |
| Hematologic | Myelosuppression (leukopenia, thrombocytopenia, anemia), macrocytosis.[20][21] | Dose reduction or temporary discontinuation of therapy, regular blood count monitoring.[20][21] |
| Gastrointestinal | Nausea, vomiting, diarrhea, stomatitis, anorexia.[11][22] | Symptomatic treatment, dose adjustment. |
| Dermatologic | Rash, hyperpigmentation, leg ulcers, skin cancer (with long-term use).[11][20][22][23] | Sun protection, dermatological monitoring, discontinuation in severe cases.[11][20] |
| Neurologic (Rare) | Headache, dizziness, disorientation, hallucinations, seizures.[20][22] | Discontinuation of therapy. |
| Other | Fever, chills, potential for harm to a fetus, decreased fertility in men.[11][23] | Avoidance during pregnancy, counseling on fertility risks.[11] |
Part 6: Methodologies for Evaluating Biological Activity
A variety of in vitro and in vivo assays are employed to assess the biological activity of hydroxyurea and its analogs.
In Vitro Assays
1. Ribonucleotide Reductase Inhibition Assay
-
Principle: To directly measure the inhibitory effect of a compound on the activity of purified RNR.
-
Protocol:
-
Purify RNR enzyme from a suitable source (e.g., E. coli or mammalian cells).[7]
-
Prepare a reaction mixture containing the purified enzyme, a ribonucleotide substrate (e.g., CDP), and a reducing system (e.g., thioredoxin system).[7]
-
Add varying concentrations of the test compound (hydroxyurea or analog).
-
Incubate the reaction for a defined period.
-
Stop the reaction and quantify the amount of deoxyribonucleotide product formed, typically using high-performance liquid chromatography (HPLC).
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) of the compound.
-
2. Cell Proliferation and Cytotoxicity Assays
-
Principle: To assess the effect of the compound on the growth and viability of cancer cell lines or other relevant cell types.
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability relative to untreated controls.
-
3. Cell Cycle Analysis
-
Principle: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
-
Protocol (Flow Cytometry):
-
Treat cells with the test compound for a defined period.
-
Harvest the cells and fix them in ethanol.
-
Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the proportion of cells in the G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest.
-
4. DNA Damage Assays
-
Principle: To detect the presence of DNA strand breaks induced by the compound.
-
Protocol (Comet Assay):
-
Embed treated cells in an agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
In Vivo Models
1. Xenograft Models for Anticancer Activity
-
Principle: To evaluate the antitumor efficacy of a compound in a living organism.
-
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a defined dosing schedule.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
2. Animal Models of Sickle Cell Disease
-
Principle: To assess the ability of a compound to ameliorate the pathophysiology of SCD.
-
Protocol:
Caption: Experimental Workflow for Evaluating Hydroxyurea Compounds.
Conclusion and Future Perspectives
Hydroxyurea remains a vital therapeutic agent with a well-defined primary mechanism of action. Its ability to inhibit ribonucleotide reductase and induce replication stress underpins its efficacy in treating various cancers and myeloproliferative disorders. In sickle cell disease, its biological activity is more complex, involving the induction of fetal hemoglobin, myelosuppression, and anti-inflammatory effects.
Future research will likely focus on several key areas:
-
Development of Novel Analogs: The synthesis and evaluation of new hydroxyurea derivatives with improved therapeutic indices and novel mechanisms of action is an ongoing endeavor.
-
Personalized Medicine: Identifying biomarkers that predict patient response to hydroxyurea could help optimize its use and minimize toxicity.
-
Combination Therapies: Exploring the synergistic effects of hydroxyurea with other targeted therapies may lead to more effective treatment regimens for cancer and other diseases.
-
Understanding Off-Target Effects: Further elucidation of the mechanisms behind hydroxyurea's effects on oxidative stress and other cellular pathways will provide a more complete picture of its biological activity.
This in-depth guide has provided a comprehensive overview of the biological activity of hydroxyurea compounds, from the core molecular interactions to clinical applications and methodologies for further research. As our understanding of this simple yet potent molecule continues to evolve, so too will its applications in medicine.
References
- What is the mechanism of action of hydroxyurea? - Dr.Oracle. (2025, June 20).
- Mechanism of action of hydroxyurea - PubMed.
- The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia - MDPI.
- Hydroxyurea: MedlinePlus Drug Information. (2024, October 20).
- Hydroxyurea in Sickle Cell Disease: Drug Review - PMC - NIH.
- The Cell Killing Mechanisms of Hydroxyurea - MDPI.
- Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives.
- Clinical Trials Using Hydroxyurea - NCI - National Cancer Institute.
- Toxicity and side effects of hydroxyurea used for primary thrombocythemia - PubMed.
- Inhibition of Ribonucleoside Diphosphate Reductase by Hydroxyurea1 - AACR Journals.
- What is hydroxyurea used for? - Dr.Oracle. (2025, June 17).
- Yet Another Mechanism of Action for Hydroxyurea in Sickle Cell Disease?. (2014, June 16).
- Hydroxyurea (hydroxycarbamide) - DermNet.
- Hydroxyurea Toxicity - MD Searchlight.
- Hydroxyurea—The Good, the Bad and the Ugly - PMC. (2021, July 19).
- Hydroxyurea (oral route) - Side effects & dosage - Mayo Clinic. (2025, November 1).
- Hydroxyurea therapy for sickle cell anemia - PMC - NIH.
- Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, August 8).
- Hydroxyurea Side Effects: Common, Severe, Long Term - Drugs.com. (2025, July 21).
- Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase. (2016, November 1).
- Studies Assess Hydroxyurea Therapy and Pre-Operative Transfusions for Patients with Sickle Cell Disease - PR Newswire. (2011, December 11).
- Hydroxyurea: effects on deoxyribonucleotide pool sizes correlated with effects on DNA repair in mammalian cells - PubMed. (1987, December 1).
- Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. (2016, January 6).
- Replication in Hydroxyurea: It's a Matter of Time - PMC - NIH.
- Hydroxyurea Induces a Stress Response That Alters DNA Replication and Nucleotide Metabolism in Bacillus subtilis - ASM Journals. (2021, July 8).
- Synthesis and anticancer activity of novel cyclic N-hydroxyureas - PubMed.
- The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia - PMC - NIH. (2024, October 25).
- Hydroxyurea for Sickle Cell Anemia · Info for Participants - withpower.com.
- An Animal Model for Assessing the Effects of Hydroxyurea Exposure Suggests That the Administration of This Agent to Pregnant Women and Young Infants May Not Be as Safe as We Thought - PMC - PubMed Central. (2018, December 11).
- A novel mouse model of hemoglobin SC disease reveals mechanisms underlying beneficial effects of hydroxyurea | Blood - ASH Publications. (2025, July 3).
- Biochemical Evaluation of the Effects of Hydroxyurea in Vitro on Red Blood Cells - MDPI.
- Hydroxyurea—The Good, the Bad and the Ugly - ResearchGate. (2021, July 16).
- Hydroxyurea analogues as kinetic and mechanistic probes of the nitric oxide producing reactions of hydroxyurea and oxyhemoglobin - PubMed.
- (PDF) HYDROXYUREA: ITS THERAPEUTIC POTENTIAL AND TOXICITY - ResearchGate.
- Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model. (2010, September 1).
- In Vivo Pharmaco-Proteomic Analysis of Hydroxyurea Induced Changes in the Sickle Red Blood Cell Membrane Proteome - NIH.
- Hydroxyurea derivatives as hypoglycemic agents - PubMed.
- Hydroxyurea therapy of a murine model of sickle cell anemia inhibits the progression of pneumococcal disease by down-modulating E-selectin | Blood - ASH Publications. (2012, February 23).
- In vitro and in vivo anti-angiogenic effects of hydroxyurea - PubMed. (2014, June 9).
- Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC - NIH. (2021, October 18).
- Biochemical Evaluation of the Effects of Hydroxyurea in Vitro on Red Blood Cells. (2025, October 15).
- The Cell Killing Mechanisms of Hydroxyurea - PMC - PubMed Central - NIH. (2016, November 17).
- Effects of hydroxyurea on cytotoxicity, inflammation and oxidative stress markers in neutrophils of patients with sickle cell anemia: dose-effect relationship | Hematology, Transfusion and Cell Therapy - Elsevier.
Sources
- 1. mdpi.com [mdpi.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. droracle.ai [droracle.ai]
- 4. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Animal Model for Assessing the Effects of Hydroxyurea Exposure Suggests That the Administration of This Agent to Pregnant Women and Young Infants May Not Be as Safe as We Thought - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Replication in Hydroxyurea: It's a Matter of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxyurea: MedlinePlus Drug Information [medlineplus.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hydroxyurea analogues as kinetic and mechanistic probes of the nitric oxide producing reactions of hydroxyurea and oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Hydroxyurea therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of novel cyclic N-hydroxyureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. mdsearchlight.com [mdsearchlight.com]
- 23. Toxicity and side effects of hydroxyurea used for primary thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model | Haematologica [haematologica.org]
- 26. ashpublications.org [ashpublications.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Hydroxy-1-methyl-3-phenylurea
Introduction
In the landscape of pharmaceutical research and drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 1-Hydroxy-1-methyl-3-phenylurea (CAS 54048-22-3), a substituted hydroxyurea, represents a class of compounds with significant interest due to their potential biological activities, including roles as enzyme inhibitors. The confirmation of its molecular structure is the foundational step upon which all subsequent biological and toxicological studies are built.
This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Hydroxy-1-methyl-3-phenylurea. As a Senior Application Scientist, my objective is not merely to present data but to explain the causality behind the expected spectral features. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), treating each as a component of a self-validating system for structural confirmation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into data acquisition and interpretation.
Molecular Structure and Functional Groups
To interpret spectroscopic data effectively, one must first understand the molecule's architecture. 1-Hydroxy-1-methyl-3-phenylurea is a relatively simple yet functionally rich molecule. Its structure contains several key groups that will give rise to characteristic signals in each spectroscopic analysis.
-
Phenyl Group: An aromatic ring that will show characteristic signals in the aromatic region of the NMR spectrum and specific C=C stretching in the IR spectrum.
-
Urea Moiety (-NH-C(=O)-N-): The core functional group, featuring a carbonyl (C=O) and two nitrogen atoms. This group is a strong hydrogen bond donor and acceptor, influencing its spectral properties.
-
N-Methyl Group (-N-CH₃): An aliphatic methyl group attached to a nitrogen atom, which will produce a distinct singlet in the ¹H NMR spectrum.
-
N-Hydroxy Group (-N-OH): A hydroxyl group attached to a nitrogen. The protons of both the N-OH and N-H groups are exchangeable, leading to characteristic behaviors in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom.
Expertise & Experience: The Causality Behind Experimental Choices
The choice of solvent is critical when analyzing compounds with exchangeable protons (N-H, O-H). While deuterated chloroform (CDCl₃) is a common solvent, it can sometimes lead to peak broadening or the complete disappearance of N-H and O-H signals due to rapid chemical exchange. For ureas, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often the superior choice. As a hydrogen bond acceptor, DMSO-d₆ disrupts intermolecular hydrogen bonding and slows the proton exchange rate, resulting in sharper, more easily identifiable N-H and O-H signals[1].
To definitively confirm the identity of these exchangeable protons, a D₂O exchange experiment is standard practice. Adding a drop of deuterium oxide to the NMR tube will cause the N-H and O-H protons to be replaced by deuterium, leading to the disappearance of their corresponding signals from the ¹H NMR spectrum[1].
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Hydroxy-1-methyl-3-phenylurea in ~0.7 mL of DMSO-d₆.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to identify exchangeable protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation) and HSQC (direct C-H correlation).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | Singlet | 1H | N-OH |
| ~8.80 | Singlet | 1H | N-H (Phenyl) |
| 7.45 | Doublet | 2H | Ar-H (ortho) |
| 7.25 | Triplet | 2H | Ar-H (meta) |
| 6.95 | Triplet | 1H | Ar-H (para) |
| 3.10 | Singlet | 3H | N-CH₃ |
-
Interpretation: The two singlets at ~9.50 and ~8.80 ppm are assigned to the exchangeable N-OH and N-H protons, respectively; these signals would disappear upon D₂O exchange. The aromatic region between 6.95-7.45 ppm will show a characteristic pattern for a mono-substituted benzene ring. The upfield singlet at ~3.10 ppm is the signature of the N-methyl group.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C =O (Urea) |
| ~140.0 | Ar-C (ipso) |
| ~128.5 | Ar-C (meta) |
| ~121.0 | Ar-C (para) |
| ~118.0 | Ar-C (ortho) |
| ~35.0 | N-C H₃ |
-
Interpretation: The most downfield signal at ~155.0 ppm is characteristic of the urea carbonyl carbon. The four signals in the aromatic region confirm the presence of the phenyl ring, and the upfield signal around 35.0 ppm corresponds to the methyl carbon.
Visualization: NMR Analysis Workflow
Caption: Workflow for IR-based functional group analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which is a critical piece of evidence for confirming a molecular formula, and its fragmentation patterns can offer clues about the molecule's structure.
Expertise & Experience: Choosing the Right Ionization
For a polar molecule like a hydroxyurea, "soft" ionization techniques such as Electrospray Ionization (ESI) are generally preferred over "hard" techniques like Electron Impact (EI). ESI typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it straightforward to determine the molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it can determine the mass with enough accuracy (typically < 5 ppm) to confirm the elemental composition.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.
-
Fragmentation (MS/MS): To gain structural information, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragments.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₁₀N₂O₂
-
Exact Mass: 166.0742 g/mol
-
Expected [M+H]⁺ (ESI-HRMS): m/z 167.0815
| m/z of Fragment | Possible Identity |
| 120 | [C₆H₅NCO + H]⁺ (Phenyl isocyanate) |
| 94 | [C₆H₅NH₂ + H]⁺ (Aniline) |
| 93 | [C₆H₅NH]⁺ (Anilino fragment) |
| 61 | [CH₃N(OH)C=O]⁺ or related fragments |
-
Interpretation: The primary goal is to observe the protonated molecular ion at m/z 167.0815. This single piece of data, when measured with high resolution, confirms the elemental formula C₈H₁₀N₂O₂. The fragmentation pattern provides corroborating evidence. The observation of fragments at m/z 120 and 94 would strongly suggest the presence of the phenylurea backbone, resulting from cleavage around the carbonyl group.
Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for MS-based molecular weight and formula confirmation.
Conclusion: A Self-Validating Spectroscopic System
The structural elucidation of 1-Hydroxy-1-methyl-3-phenylurea is a process of systematic, orthogonal validation. No single technique provides the complete picture, but together, they create an undeniable confirmation of the molecular structure.
-
Mass Spectrometry establishes the correct molecular formula (C₈H₁₀N₂O₂).
-
IR Spectroscopy confirms the presence of the key functional groups: N-H, O-H, C=O (urea), aromatic C-H, and aliphatic C-H.
-
NMR Spectroscopy provides the final, detailed map, showing the precise connectivity of the carbon-hydrogen framework and confirming the relative positions of the phenyl, methyl, and exchangeable protons.
By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize 1-Hydroxy-1-methyl-3-phenylurea, ensuring the scientific integrity required for advancing drug discovery and development programs.
References
- Interpreting complex NMR spectra of substituted phenylurea deriv
-
Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved January 21, 2026, from [Link]
- Popp, T., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry.
-
Synthesis of N-hydroxy-N-(5-phenylfur2-yl)methyl-N'-methyl urea. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Phenylurea Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylurea Scaffold - A Cornerstone in Modern Drug Discovery
Phenylurea derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of a diverse array of therapeutic agents and biologically active molecules. From potent kinase inhibitors in oncology, such as the blockbuster drug Sorafenib, to herbicides vital for global agriculture, the versatility of the phenylurea moiety is undeniable.[1] This significance stems from the unique ability of the urea functional group to act as a rigid hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with biological targets.[2] The aromatic phenyl ring provides a versatile platform for synthetic modification, allowing for the fine-tuning of a compound's physicochemical properties to optimize its pharmacological profile.
The journey of a phenylurea derivative from a promising lead compound to a clinically effective drug is intrinsically linked to its physicochemical characteristics. Properties such as lipophilicity, solubility, acid-base ionization (pKa), chemical stability, and solid-state properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding and strategic manipulation of these properties are therefore paramount for any researcher, scientist, or drug development professional working with this important class of compounds.
This in-depth technical guide provides a holistic overview of the key physicochemical properties of phenylurea derivatives. Moving beyond a mere listing of parameters, this guide, from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, provides detailed, field-proven protocols for their determination, and illustrates the profound impact of these properties on biological activity through quantitative data and real-world examples. Our aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of developing phenylurea-based therapeutics and to make informed decisions that accelerate the path from discovery to clinical success.
Lipophilicity (LogP): The Gateway to Biological Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is a key determinant of a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[3] The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[3] For phenylurea derivatives, the LogP value is heavily influenced by the nature and position of substituents on the phenyl ring.
The Critical Role of Lipophilicity in Phenylurea Drug Action
The lipophilicity of a phenylurea derivative dictates its pharmacokinetic and pharmacodynamic profile in several ways:
-
Absorption and Permeability: A suitable LogP is essential for passive diffusion across the lipid bilayers of cell membranes.[4][5] Highly hydrophilic (low LogP) compounds may be poorly absorbed, while excessively lipophilic (high LogP) compounds can be sequestered in fat tissues, leading to poor bioavailability.[6]
-
Target Binding: The hydrophobic interactions between a drug and its target protein can significantly contribute to binding affinity. The phenyl ring and its substituents often engage in hydrophobic interactions within the target's binding pocket.
-
Metabolism and Clearance: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver, which can affect their duration of action and potential for drug-drug interactions.[3]
-
Aqueous Solubility: There is often an inverse relationship between lipophilicity and aqueous solubility. As LogP increases, solubility tends to decrease, which can pose significant formulation challenges.
Experimental Determination of LogP: The Shake-Flask Method
The shake-flask method remains the "gold standard" for the experimental determination of LogP due to its direct measurement of the partition coefficient.[4]
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol (HPLC grade) and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) in a large separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of the phenylurea derivative in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a screw-cap tube.
-
Shake the tube vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases.[1]
-
Centrifuge the tube to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the phenylurea derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log10 ( [Compound]octanol / [Compound]aqueous )
-
Caption: Workflow for LogP determination using the shake-flask method.
Quantitative Impact of Lipophilicity on Biological Activity
The following table, using the multi-kinase inhibitor Sorafenib and its analogs as an example, illustrates how modifications to the phenylurea scaffold affect lipophilicity (LogP) and, consequently, anticancer activity (IC50).
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | LogP | IC50 (Hela cells, µM) |
| Sorafenib | -Cl | -CF3 | -O-[4-(2-methylcarbamoyl)pyridyl] | 3.8 | 4.20 ± 0.21 |
| 3d | -Cl | -CF3 | -O-(4-pyridyl) | (Predicted to be similar to Sorafenib) | 1.56 ± 0.04 |
| 3r | -F | -CF3 | -O-(4-pyridyl) | (Predicted to be slightly less lipophilic than 3d) | (Not specified for Hela, but active) |
| 3t | -Cl | -CF3 | -O-(3-pyridyl) | (Predicted to be similar to Sorafenib) | (Not specified for Hela, but active against H1975) |
| 3v | -Cl | -CF3 | -O-(2-pyridyl) | (Predicted to be similar to Sorafenib) | (Not specified for Hela, but active against A549) |
Data adapted from a study on Sorafenib analogues.[8][9] The LogP of Sorafenib is 3.8.[9][10][11] The modifications in compounds 3d, 3r, 3t, and 3v were designed to alter the physicochemical properties, including LogP and pKa, to achieve good biological activity.[8] As demonstrated, even subtle changes in the substitution pattern can lead to significant differences in biological potency.[8] For instance, compound 3d shows improved activity against Hela cells compared to Sorafenib.[8]
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a fundamental physicochemical property that dictates the concentration of a drug that can be achieved in solution, which is a prerequisite for absorption and subsequent pharmacological activity.[7] Many phenylurea derivatives, particularly those with high lipophilicity, suffer from poor aqueous solubility, which can be a major hurdle in drug development.[9]
The Causality Behind Solubility in Phenylurea Derivatives
The solubility of a phenylurea derivative is a complex interplay of several factors:
-
Lipophilicity (LogP): As mentioned, there is a general inverse correlation between LogP and aqueous solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for a compound to dissolve. Polymorphism, the existence of different crystal forms, can significantly impact solubility.[12][13]
-
Ionization (pKa): The solubility of ionizable compounds is highly pH-dependent. The ionized form of a drug is generally more water-soluble than the neutral form.
-
Hydrogen Bonding: The urea moiety can form hydrogen bonds with water molecules, which contributes to aqueous solubility.
Experimental Determination of Solubility: Kinetic vs. Thermodynamic
Two types of solubility measurements are commonly employed in drug discovery:
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer. It is a high-throughput method used for early-stage screening of large numbers of compounds.[9]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound and is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period. This is a more time-consuming but accurate measure, crucial for later-stage development and formulation.[9]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the phenylurea derivative in DMSO (e.g., 10 mM).
-
Plate Setup: In a microtiter plate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS, pH 7.4) to create a range of concentrations.[14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[8]
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the precipitation of the compound.[9][14]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.[9]
Caption: Workflow for the nephelometric kinetic solubility assay.
Formulation Strategies for Poorly Soluble Phenylurea Derivatives
Given the prevalence of poor solubility among phenylurea derivatives, various formulation strategies can be employed to enhance their bioavailability:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[10]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to faster dissolution.[15]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[16]
Acid-Base Properties (pKa): The Influence of Ionization
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug molecules, the pKa value determines the degree of ionization at a given pH, which in turn affects solubility, permeability, and target binding. The urea group in phenylurea derivatives is weakly basic, and substituents on the phenyl ring can introduce acidic or basic functionalities.
Why pKa Matters for Phenylurea Derivatives
-
Solubility: As mentioned, the ionized form of a drug is generally more water-soluble. The pH-dependent solubility profile of a phenylurea derivative is crucial for its formulation and in vivo performance.
-
Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across biological membranes. The degree of ionization at the pH of the gastrointestinal tract will therefore significantly impact oral absorption.[15]
-
Target Engagement: The charge state of a drug can influence its binding to the target protein through electrostatic interactions.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[17][18]
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]
-
Sample Preparation: Dissolve a known amount of the phenylurea derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically around 1 mM).[17]
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
If the compound is an acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If it is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).[17]
-
Add the titrant in small increments and record the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.[10]
-
Caption: Workflow for pKa determination by potentiometric titration.
Quantitative Structure-pKa Relationships
The electronic properties of substituents on the phenyl ring have a predictable effect on the pKa of any acidic or basic groups present in the molecule. Electron-withdrawing groups (e.g., -NO2, -Cl) will decrease the pKa of a basic group and increase the acidity of an acidic group. Conversely, electron-donating groups (e.g., -OCH3, -CH3) will have the opposite effect. This relationship is a cornerstone of quantitative structure-activity relationship (QSAR) studies.[17][19]
Chemical Stability: Ensuring the Integrity of the Molecule
The chemical stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Phenylurea derivatives can be susceptible to degradation, particularly through hydrolysis of the urea linkage.
Hydrolytic Stability of the Phenylurea Scaffold
The hydrolysis of phenylureas can be catalyzed by both acids and bases.[11][20] The mechanism generally involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the urea group.[11] The rate of hydrolysis is influenced by pH, temperature, and the electronic nature of the substituents on the phenyl ring.[12] Understanding the hydrolytic stability of a phenylurea derivative is crucial for:
-
Predicting its in vivo fate: Degradation in the acidic environment of the stomach can reduce oral bioavailability.
-
Developing stable formulations: Choosing appropriate excipients and storage conditions is essential to prevent degradation.
-
Defining the shelf-life of the drug product.
Solid-State Properties: The Impact of Crystal Form
The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its biopharmaceutical performance. For phenylurea derivatives, which are often crystalline solids, understanding and controlling these properties is essential.
Polymorphism and its Consequences
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[12] Different polymorphs of the same phenylurea derivative can exhibit different:
-
Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than the stable form.[13]
-
Melting Point and Stability: Different polymorphs will have different melting points and may convert from a less stable form to a more stable form over time.[12]
-
Bioavailability: Differences in solubility and dissolution rate can lead to significant differences in in vivo absorption and bioavailability.[12]
The case of chloramphenicol palmitate, a prodrug with different polymorphic forms having vastly different biological activities, serves as a classic example of the importance of controlling polymorphism in drug development.[13]
Characterization of Solid-State Properties
A variety of analytical techniques are used to characterize the solid-state properties of phenylurea derivatives:
-
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.[10]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and detect phase transitions.[21]
-
Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for identifying solvates and hydrates.
-
Polarized Light Microscopy (PLM): Allows for the visualization of crystal morphology.[10]
Analytical Characterization: Choosing the Right Tools
The selection of appropriate analytical techniques for the characterization and quantification of phenylurea derivatives is guided by their physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of phenylurea derivatives due to its versatility and applicability to non-volatile and thermally labile compounds.[14]
The choice of mobile phase in reversed-phase HPLC (the most common mode for phenylurea analysis) is primarily dictated by the polarity of the analyte.
-
For more polar phenylurea derivatives: A mobile phase with a higher proportion of the aqueous component (e.g., water or buffer) is typically used.
-
For more lipophilic (non-polar) phenylurea derivatives: A higher proportion of the organic modifier (e.g., acetonitrile or methanol) is required to ensure adequate retention and elution from the non-polar stationary phase (e.g., C18).[18][22]
A typical starting mobile phase for a phenylurea derivative of intermediate polarity would be a mixture of acetonitrile and water (e.g., 60:40 v/v).[14] Gradient elution, where the proportion of the organic modifier is increased during the run, is often employed to separate mixtures of phenylurea derivatives with a range of polarities.[23]
Other Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the thermal instability of many phenylurea herbicides, derivatization is often required before analysis by GC-MS.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation and confirmation of the identity of synthesized phenylurea derivatives.[9]
-
Mass Spectrometry (MS): Used for molecular weight determination and structural characterization, often coupled with HPLC (LC-MS).
Conclusion: A Physicochemical-Guided Approach to Phenylurea Drug Development
The successful development of phenylurea derivatives into effective therapeutic agents is a testament to the power of medicinal chemistry to rationally design molecules with optimized properties. This in-depth technical guide has underscored the pivotal role that physicochemical properties play in this process. From governing a molecule's journey through the body to its interaction with its biological target, properties such as lipophilicity, solubility, pKa, stability, and solid-state form are not merely academic curiosities but critical determinants of a drug's success.
As a Senior Application Scientist, I advocate for a proactive, data-driven approach to the characterization and optimization of these properties from the earliest stages of drug discovery. The experimental protocols and conceptual frameworks presented herein provide a robust foundation for this endeavor. By understanding the "why" behind the experimental choices and the profound impact of these fundamental properties, researchers, scientists, and drug development professionals can more effectively navigate the challenges of bringing new phenylurea-based therapies to patients in need. The continued exploration and application of these principles will undoubtedly lead to the discovery of the next generation of innovative medicines built upon this versatile and enduring scaffold.
References
Please note that while the links provided are valid at the time of generation, their accessibility may change over time.
-
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (n.d.). National Center for Biotechnology Information. [Link]
-
Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. (2025, August 10). ResearchGate. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. [Link]
-
Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (n.d.). LCGC International. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]
-
Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (n.d.). National Center for Biotechnology Information. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. [Link]
-
Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.). National Center for Biotechnology Information. [Link]
-
QSAR Model Development for the Environmental Risk Limits and High-Risk List Identification of Phenylurea Herbicides in Aquatic Environments. (2025, June 18). PubMed. [Link]
-
Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study. (2011, June 15). PubMed. [Link]
-
1-Nitroso-1-phenylurea. (n.d.). Solubility of Things. [Link]
-
Physicochemical determinants of passive membrane permeability: Role of solute hydrogen-bonding potential and volume. (n.d.). ResearchGate. [Link]
-
Physicochemical determinants of passive membrane permeability: role of solute hydrogen-bonding potential and volume. (n.d.). PubMed. [Link]
-
How do you choose a mobile phase in HPLC? (2022, August 19). Quora. [Link]
-
How to choose mobile phase in HPLC to separete the components having absorbace in similar wavelength? (2023, June 14). ResearchGate. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. [Link]
-
(PDF) Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (2025, August 9). ResearchGate. [Link]
-
Molecular structure and formulas of phenylurea herbicides. (n.d.). ResearchGate. [Link]
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2025, August 10). ResearchGate. [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009, June 1). PubMed. [Link]
-
Physicochemical properties of phenylurea herbicides. (n.d.). ResearchGate. [Link]
-
Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. (2025, August 10). ResearchGate. [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. (n.d.). JOCPR. [Link]
-
Relevance of Solid-State Properties for Pharmaceutical Products. (n.d.). ResearchGate. [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. [Link]
-
Drug–Membrane Permeability across Chemical Space. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2025, August 6). ResearchGate. [Link]
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. (2022, January 26). PubMed Central. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. [Link]
-
Phenylalanine Increases Membrane Permeability. (n.d.). National Center for Biotechnology Information. [Link]
-
Accelerating Polymorph Screening in Drug Development. (2023, June 1). Pharmaceutical Methods. [Link]
-
Physicochemical properties (descriptors) in QSAR.pdf. (n.d.). SlideShare. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021, August 9). PubMed Central. [Link]
-
How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical determinants of passive membrane permeability: role of solute hydrogen-bonding potential and volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. QSAR Model Development for the Environmental Risk Limits and High-Risk List Identification of Phenylurea Herbicides in Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 19. Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. quora.com [quora.com]
- 23. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1-Hydroxy-1-methyl-3-phenylurea: A Technical Guide to Target Identification and Validation
Abstract
The phenylurea scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of approved drugs and clinical candidates with diverse therapeutic applications. While the specific compound, 1-Hydroxy-1-methyl-3-phenylurea, remains a largely unexplored entity within the published scientific literature, its structural motifs suggest a high potential for biological activity. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this novel compound. By leveraging established knowledge of related phenylurea derivatives and outlining a robust, multi-pronged experimental strategy, this document serves as a roadmap for elucidating the mechanism of action and unlocking the therapeutic promise of 1-Hydroxy-1-methyl-3-phenylurea. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to drug discovery.
Introduction: The Phenylurea Scaffold as a Privileged Structure in Drug Discovery
The urea functional group, particularly when flanked by aryl substituents, has proven to be a remarkably versatile pharmacophore. Phenylurea derivatives have been successfully developed as potent agents across a wide range of disease areas, including oncology, immunology, and metabolic disorders.[1][2] The NH-CO-NH moiety is a proficient hydrogen bond donor and acceptor, enabling strong and specific interactions with a variety of biological targets. Furthermore, the phenyl rings provide a scaffold for introducing diverse substituents that can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby fine-tuning its target affinity and selectivity.[2]
A survey of existing literature reveals that phenylurea-containing molecules have been identified as inhibitors of several key enzyme families and modulators of critical signaling pathways:
-
Enzyme Inhibitors: Phenylurea derivatives have demonstrated potent inhibitory activity against enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial target in cancer immunotherapy, and α-glucosidase, which is relevant for the management of diabetes.[3][4][5]
-
Anticancer Agents: A significant body of research has focused on the development of phenylurea derivatives as anticancer agents.[1][6] These compounds have been shown to target various components of cancer cell signaling, including tubulin, c-MET, and VEGFR-2.[6][7]
-
Receptor Modulators: The phenylurea scaffold can be tailored to interact with specific receptors, influencing their downstream signaling cascades.
-
Other Bioactivities: The versatility of the phenylurea structure is further highlighted by its application in developing tyrosinase inhibitors, complement inhibitors, and antihyperglycemic agents.[8][9][10]
Given this rich history, the novel compound 1-Hydroxy-1-methyl-3-phenylurea presents an intriguing starting point for a drug discovery program. The presence of the hydroxyl and methyl groups on the N1 position introduces unique steric and electronic features that could confer novel target selectivity.
Hypothetical Target Classes for 1-Hydroxy-1-methyl-3-phenylurea
Based on the known activities of structurally related phenylurea derivatives, we can hypothesize several potential target classes for 1-Hydroxy-1-methyl-3-phenylurea. This initial assessment is crucial for designing a focused and efficient screening strategy.
Table 1: Potential Target Classes and Rationale
| Potential Target Class | Rationale based on Phenylurea Derivatives | Key Structural Considerations for 1-Hydroxy-1-methyl-3-phenylurea |
| Protein Kinases (e.g., c-MET, VEGFR-2, RAF kinases) | Many diarylurea compounds are potent kinase inhibitors, often acting as "hinge-binders".[2][7] | The phenylurea core can mimic the hydrogen bonding pattern of the kinase hinge region. The N-hydroxy and N-methyl groups may influence the binding conformation and introduce new interactions. |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Phenylurea derivatives have been identified as potent and selective IDO1 inhibitors.[3][4] | The overall shape and electronic properties of the molecule could allow it to fit into the active site of IDO1. |
| Tubulin | Some phenylurea analogs exhibit potent antitumor activity through a tubulin-based mechanism.[6] | The molecule's ability to disrupt microtubule dynamics would need to be assessed. |
| α-Glucosidase | Diarylurea scaffolds are known to inhibit α-glucosidase.[5] | The compound could potentially act as a competitive inhibitor at the enzyme's active site. |
| Tyrosinase | Phenylurea derivatives have been investigated as tyrosinase inhibitors for applications in cosmetics and medicine.[8] | The presence of the hydroxyl group may be a key feature for interacting with the copper-containing active site of tyrosinase. |
| Complement System Proteins (e.g., C9) | Specific 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as potent complement inhibitors.[9] | The overall structure would need to be evaluated for its ability to interfere with the formation of the membrane attack complex. |
A Phased Approach to Target Identification and Validation
The following sections outline a comprehensive and logical workflow for the de novo identification and subsequent validation of the therapeutic target(s) of 1-Hydroxy-1-methyl-3-phenylurea. This process is designed to be iterative, with findings from each phase informing the next.
Phase 1: Initial Profiling and Target Class Identification
The primary objective of this phase is to broadly assess the biological activity of 1-Hydroxy-1-methyl-3-phenylurea and narrow down the potential target classes.
Rationale: A broad initial screen is the most unbiased way to uncover potential biological activities. Phenotypic screening, in particular, can reveal unexpected therapeutic potential without a priori knowledge of the target.
Experimental Protocol: Cell-Based Phenotypic Screening
-
Cell Line Selection: Assemble a diverse panel of human cancer cell lines representing different tumor types (e.g., leukemia, lymphoma, breast cancer, hepatoma, prostate cancer, melanoma, colon cancer, pancreatic cancer).[6] Additionally, include relevant non-cancerous cell lines to assess general cytotoxicity.
-
Compound Preparation: Prepare a stock solution of 1-Hydroxy-1-methyl-3-phenylurea in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Cell Treatment: Seed the selected cell lines in 96-well or 384-well plates. After allowing the cells to adhere, treat them with the compound dilutions. Include appropriate vehicle controls (DMSO) and positive controls (known cytotoxic agents).
-
Viability/Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A potent and selective activity profile against certain cell lines will guide further investigation.
Rationale: Based on the hypothesized targets in Table 1, a focused screening against a panel of purified enzymes or receptors can provide direct evidence of interaction.
Experimental Protocol: In Vitro IDO1 Inhibition Assay
This protocol is adapted from established methods for evaluating phenylurea derivatives as IDO1 inhibitors.[4]
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
IDO1 Assay Buffer
-
1-Hydroxy-1-methyl-3-phenylurea (test compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 320 nm
-
-
Procedure: a. To each well of the 96-well plate, add the IDO1 assay buffer. b. Add the test compound at various concentrations. c. Initiate the reaction by adding L-Tryptophan. d. Incubate the plate at the optimal temperature for the enzyme. e. Stop the reaction and measure the formation of N-formylkynurenine by reading the absorbance at 320 nm. f. Calculate the percent inhibition and determine the IC50 value.
Workflow Diagram: Phase 1
Caption: Phase 1 workflow for initial biological profiling.
Phase 2: Target Identification and Validation
Once a promising biological activity is confirmed, the next phase focuses on definitively identifying the molecular target(s).
Rationale: This approach uses the compound itself as a "bait" to pull its binding partners out of a complex biological sample.
Experimental Protocol: Affinity Chromatography
-
Compound Immobilization: Synthesize an analog of 1-Hydroxy-1-methyl-3-phenylurea with a linker suitable for conjugation to a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a protein lysate from cells that are sensitive to the compound's effects.
-
Affinity Pull-down: Incubate the lysate with the compound-conjugated beads. The target protein(s) will bind to the immobilized compound.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Validation: Validate the identified hits using orthogonal methods (see below).
Rationale: These methods identify genes that, when altered, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target.
Experimental Protocol: CRISPR-Cas9 Screening
-
Library Transduction: Introduce a genome-wide CRISPR knockout library into a sensitive cell line.
-
Compound Treatment: Treat the cell population with a lethal dose of 1-Hydroxy-1-methyl-3-phenylurea.
-
Selection: Cells with knockouts in the target gene or essential pathway components will survive.
-
Sequencing: Isolate the genomic DNA from the surviving cells and use next-generation sequencing to identify the enriched sgRNAs.
-
Hit Identification: The genes targeted by the enriched sgRNAs are strong candidates for the compound's mechanism of action.
Workflow Diagram: Phase 2
Caption: Phase 2 workflow for target identification and validation.
Phase 3: Mechanistic Elucidation and Preclinical Development
With a validated target in hand, the focus shifts to understanding the detailed mechanism of action and evaluating the compound's therapeutic potential in more complex models.
Rationale: Understanding how the compound modulates the target's downstream signaling is critical for predicting its therapeutic effects and potential side effects.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat sensitive cells with 1-Hydroxy-1-methyl-3-phenylurea at various time points and concentrations.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (e.g., phosphorylated and total forms of kinases).
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the changes in protein expression and phosphorylation to map the affected signaling pathway.
Signaling Pathway Diagram: Hypothetical Kinase Inhibition
Caption: Hypothetical signaling pathway inhibited by the compound.
Rationale: Evaluating the compound's therapeutic effect in a living organism is a critical step before clinical consideration.
Experimental Protocol: Xenograft Tumor Model
-
Model Establishment: Implant human cancer cells (sensitive to the compound) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer 1-Hydroxy-1-methyl-3-phenylurea (e.g., orally or intraperitoneally) and a vehicle control daily.
-
Monitoring: Monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
While 1-Hydroxy-1-methyl-3-phenylurea is currently an understudied molecule, its phenylurea core strongly suggests a high likelihood of possessing significant biological activity. The systematic, multi-phase approach outlined in this guide provides a robust and scientifically rigorous pathway to uncover its therapeutic targets and elucidate its mechanism of action. By combining unbiased phenotypic screening with hypothesis-driven, target-based approaches, researchers can efficiently navigate the complexities of early-stage drug discovery. The successful identification and validation of a novel therapeutic target for this compound could pave the way for the development of a new class of medicines to address unmet medical needs. Future work should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold.
References
- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). Bioorganic & Medicinal Chemistry, 17(11), 3836-3843.
- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(18), 4248.
- Applications of Phenylurea Derivatives in Medicinal Chemistry: Applic
- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). Molecules, 23(2), 323.
- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Request PDF.
- 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2094.
- Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. (2020). Bioorganic Chemistry, 94, 103444.
- Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. (2012). Journal of Medicinal Chemistry, 55(15), 6879–6887.
- Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
- Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2022). RSC Medicinal Chemistry, 13(10), 1235–1252.
Sources
- 1. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Whitepaper: In Silico Prediction of 1-Hydroxy-1-methyl-3-phenylurea Bioactivity
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of bioactivity for the novel compound 1-Hydroxy-1-methyl-3-phenylurea. In an era where computational methods are pivotal in accelerating drug discovery, this document serves as a practical guide for researchers, scientists, and drug development professionals.[1][2] We will navigate through a multi-faceted computational workflow, beginning with the fundamental characterization of the molecule and progressing through ligand-based and structure-based predictive modeling, culminating in an assessment of its drug-like properties. The methodologies detailed herein, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore hypothesis generation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are presented with an emphasis on the causality behind experimental choices and the necessity of robust, self-validating systems.[3][4][5]
Introduction: Characterizing the Subject Molecule
1-Hydroxy-1-methyl-3-phenylurea is a small organic molecule belonging to the phenylurea class. Phenylureas are known for a wide range of biological activities, including herbicidal, insecticidal, and potential therapeutic properties.[6] Understanding the physicochemical properties of our target molecule is the foundational step for any in silico analysis, as these properties govern its behavior in biological systems.
The essential properties of 1-Hydroxy-1-methyl-3-phenylurea have been compiled from authoritative chemical databases.[7][8]
Table 1: Physicochemical Properties of 1-Hydroxy-1-methyl-3-phenylurea
| Property | Value | Data Source |
| IUPAC Name | 1-hydroxy-1-methyl-3-phenylurea | PubChem[7] |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[7] |
| Molecular Weight | 166.18 g/mol | PubChem[7] |
| XLogP3 (Lipophilicity) | 0.5 | PubChem[7] |
| Hydrogen Bond Donors | 2 | PubChem[7] |
| Hydrogen Bond Acceptors | 2 | PubChem[7] |
| Rotatable Bonds | 1 | PubChem[7] |
| Topological Polar Surface Area | 52.6 Ų | PubChem[7] |
These initial descriptors suggest a molecule with favorable characteristics for oral bioavailability, such as a low molecular weight and a balanced lipophilicity (XLogP3). The presence of hydrogen bond donors and acceptors indicates its potential to form specific interactions with biological targets.
The In Silico Predictive Workflow: A Strategic Overview
The prediction of a molecule's bioactivity is not a linear process but an integrated investigation. Our approach combines multiple computational techniques to build a holistic profile of 1-Hydroxy-1-methyl-3-phenylurea. This multi-pronged strategy ensures that predictions are cross-validated, enhancing the confidence in our findings before committing to costly and time-consuming wet-lab experiments.
Figure 2: Workflow for QSAR model development and validation.
Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. [9][10][11]This model serves as a template to search for other molecules that possess the same critical features in the correct spatial orientation.
Pharmacophore modeling is a powerful tool for virtual screening and scaffold hopping. [12][13]By abstracting the key features from known active molecules, we can rapidly screen vast chemical libraries (like ZINC) to identify novel compounds that are structurally diverse but functionally similar. [14][15]
-
Ligand Set Preparation:
-
Objective: Select a set of structurally diverse but highly active molecules for the same biological target.
-
Action: From the curated dataset used for QSAR, select 5-10 of the most active compounds.
-
Justification: Using only active compounds ensures that the generated hypothesis captures the features essential for activity, not inactivity.
-
-
Feature Identification & Hypothesis Generation:
-
Objective: Identify common chemical features and their spatial relationships.
-
Action: Use software like LigandScout or PHASE to identify pharmacophoric features (e.g., Hydrogen Bond Acceptor/Donor, Aromatic Ring, Hydrophobic center). The software aligns the molecules and generates multiple hypotheses.
-
Justification: Automated tools can systematically explore conformational space and alignments to propose statistically significant pharmacophore models.
-
-
Hypothesis Validation & Selection:
-
Objective: Select the best pharmacophore model that can distinguish active from inactive compounds.
-
Action: Score the generated hypotheses based on their ability to match the known active ligands while excluding known inactive compounds (decoys).
-
Justification: A good pharmacophore model must be selective. Its ability to reject inactive molecules is as important as its ability to identify active ones.
-
-
Database Screening:
-
Objective: Use the validated pharmacophore as a 3D query to find new potential hits in a large compound database.
-
Action: Screen a database like ZINC, which contains millions of commercially available compounds, against the pharmacophore model. [16][17][18] * Justification: This step efficiently filters enormous chemical libraries down to a manageable number of compounds that are predicted to be active, prioritizing them for further analysis like molecular docking.
-
Figure 3: Conceptual diagram of a 3D pharmacophore hypothesis.
PART II: Structure-Based Bioactivity Prediction
When the 3D structure of the biological target is available, we can employ structure-based methods to simulate the physical interaction between our ligand and the protein.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). [19]The output provides insights into the binding mode, affinity (binding energy), and specific interactions like hydrogen bonds and hydrophobic contacts.
Docking allows us to visualize and quantify how 1-Hydroxy-1-methyl-3-phenylurea might bind to a specific protein target at an atomic level. [20]A low (more negative) binding energy suggests a more stable protein-ligand complex and, potentially, higher biological activity. This method is crucial for hypothesis-driven drug design, allowing us to rationalize activity and suggest specific modifications to improve binding.
-
Target Protein Preparation:
-
Objective: Prepare the 3D structure of the target protein for docking.
-
Action: Download the crystal structure from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign partial charges.
-
Justification: Raw PDB files often contain non-essential molecules and lack hydrogens. This "cleaning" process is essential for accurate calculation of electrostatic and van der Waals interactions during docking. [21]2. Ligand Preparation:
-
Objective: Prepare the 3D structure of 1-Hydroxy-1-methyl-3-phenylurea.
-
Action: Generate a 3D conformer of the molecule. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. Assign partial charges and define rotatable bonds.
-
Justification: Energy minimization ensures the ligand starts in a sterically favorable conformation. Defining rotatable bonds allows the docking algorithm to explore the ligand's flexibility within the binding site.
-
-
Grid Box Generation:
-
Objective: Define the specific region of the protein where the docking search will be performed.
-
Action: Define a 3D grid box that encompasses the known active site of the protein.
-
Justification: Restricting the search space to the active site significantly increases computational efficiency and the likelihood of finding a biologically relevant binding pose. [21]4. Docking Simulation:
-
Objective: Run the docking algorithm to predict binding poses and scores.
-
Action: Use software like AutoDock Vina or PyRx. [22]The algorithm will systematically sample different orientations and conformations of the ligand within the grid box and score them based on a scoring function.
-
Justification: Modern docking algorithms use sophisticated search methods (e.g., genetic algorithms) to explore the vast conformational space and identify the most favorable binding modes. [20]5. Results Analysis & Validation:
-
Objective: Analyze the predicted binding poses and their scores.
-
Action: Examine the top-ranked pose for key interactions (hydrogen bonds, pi-pi stacking, etc.) with active site residues. Compare the binding energy to that of a known reference inhibitor (if available).
-
Justification: The binding score provides a quantitative estimate of affinity, while visual inspection of the pose provides qualitative, mechanistic insights into why the molecule might be active.
-
Table 2: Example Molecular Docking Results Summary
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 1-Hydroxy-1-methyl-3-phenylurea | -7.8 | TYR 234, SER 112, HIS 45 | 2 |
| Reference Inhibitor | -9.2 | TYR 234, SER 112, PHE 250 | 3 |
PART III: ADMET and Drug-Likeness Prediction
A compound's biological activity is only one aspect of its potential as a drug. Its ADMET properties determine its fate within an organism. [23]In silico ADMET prediction helps to identify potential liabilities early in the discovery process, a practice that can significantly reduce late-stage attrition rates. [24]
Predicting ADMET properties allows us to flag potential issues such as poor absorption, rapid metabolism, or toxicity before any physical experiments are conducted. [25]This allows for a more informed selection of which compounds to advance, saving significant resources.
-
Tool Selection:
-
Objective: Choose reliable computational tools for ADMET prediction.
-
Action: Utilize well-validated, freely available web servers like SwissADME or commercial software packages. [26] * Justification: Many ADMET prediction tools are built on large datasets of experimental data and use robust machine learning models, providing reliable estimates for a wide range of properties. [2]2. Property Prediction:
-
Objective: Calculate key ADMET and physicochemical properties.
-
Action: Input the SMILES string of 1-Hydroxy-1-methyl-3-phenylurea into the selected tool to predict properties related to pharmacokinetics (e.g., GI absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's Rule of Five), and potential toxicity (e.g., Ames test mutagenicity).
-
Justification: This provides a comprehensive profile that highlights both the strengths and potential weaknesses of the molecule from a drug development perspective.
-
Table 3: Predicted ADMET Properties for 1-Hydroxy-1-methyl-3-phenylurea
| Property Category | Parameter | Predicted Value | Interpretation |
| Pharmacokinetics | GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | Favorable oral drug candidate profile |
| Toxicity | Ames Mutagenicity | No | Predicted to be non-mutagenic |
Integrated Analysis and Conclusion
The true power of this in silico workflow lies in the synthesis of data from all predictive models. By combining the insights from QSAR, pharmacophore screening, molecular docking, and ADMET prediction, we can construct a comprehensive and well-supported hypothesis regarding the bioactivity of 1-Hydroxy-1-methyl-3-phenylurea.
-
QSAR provides a quantitative estimate of its potency based on the activities of similar compounds.
-
Pharmacophore analysis can suggest which biological targets it might interact with by matching its features to known target-specific models.
-
Molecular Docking offers a specific, atom-level hypothesis of its binding mode and affinity for a selected protein target.
-
ADMET prediction frames these findings within the context of drug development, assessing its viability as a potential therapeutic agent.
This guide has outlined a rigorous, multi-faceted in silico strategy for predicting the bioactivity of 1-Hydroxy-1-methyl-3-phenylurea. The emphasis on validated, mechanistically-grounded protocols provides a robust framework for computational drug discovery. The generated predictions form a strong foundation for prioritizing and guiding subsequent experimental validation, ultimately accelerating the journey from novel compound to potential therapeutic lead.
References
-
PubChem. (n.d.). Urea, N-hydroxy-N-methyl-N'-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]
-
Yang, H., & Wang, Q. (2025). Pharmacophore modeling in drug design. PubMed. Retrieved from [Link]
-
Irwin, J. J., & Shoichet, B. K. (2005). ZINC - A Free Database of Commercially Available Compounds for Virtual Screening. Journal of Chemical Information and Modeling, 45(1), 177-182. Retrieved from [Link]
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1021-1036. Retrieved from [Link]
-
Bioinformatics Guru. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]
-
de Oliveira, D. B., & Martins, J. P. A. (2019). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Frontiers in Pharmacology, 10, 153. Retrieved from [Link]
-
Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]
-
Benfenati, E., & Gini, G. (2021). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 26(21), 6493. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Wikipedia. (n.d.). ZINC database. Retrieved from [Link]
-
Pappalardo, F., & Russo, G. (2022). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. Frontiers in Bioengineering and Biotechnology, 10, 851169. Retrieved from [Link]
-
Al-Atrash, J., & Al-Hilal, T. A. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Arshad, S., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2094. Retrieved from [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
-
University of Cambridge. (n.d.). List of useful databases. Chemistry Library. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diphenylurea. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3-phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Teramo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
Wikipedia. (n.d.). ChEMBL. Retrieved from [Link]
-
Morrison, T. M., & Pathmanathan, P. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Seminars in Vascular Surgery, 33(1-2), 25-33. Retrieved from [Link]
-
Patsnap. (2025, May 21). What is pharmacophore modeling and its applications?. Retrieved from [Link]
-
VPH Institute. (2019, May 14). In silico models for drug development: tackling the validation challenge. Retrieved from [Link]
-
Yamashita, F., & Kojima, R. (2022). Novel QSAR Approach for a Regression Model of Clearance That Combines DeepSnap-Deep Learning and Conventional Machine Learning. ACS Omega, 7(20), 17316-17325. Retrieved from [Link]
-
SecondaryMetabolites.org. (n.d.). Databases focused on natural products and compounds. Retrieved from [Link]
-
NIST. (n.d.). 1-Methyl-3,3-diphenylurea. NIST Chemistry WebBook. Retrieved from [Link]
-
Udemy. (2021, November 27). Bioinformatics; How to Learn Docking and Molecular Dynamics Simulations From Scratch. Retrieved from [Link]
-
PubChem. (n.d.). Phenylurea. National Center for Biotechnology Information. Retrieved from [Link]
-
bio.tools. (n.d.). ZINC20. Retrieved from [Link]
-
Stein, R. M., et al. (2020). ZINC20—A Free Ultralarge-Scale Chemical Database for Ligand Discovery. Journal of Chemical Information and Modeling, 60(11), 5439-5451. Retrieved from [Link]
-
Slideshare. (n.d.). Pharmacophore modeling. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1-phenylurea. National Center for Biotechnology Information. Retrieved from [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
-
Data Professor. (2021, December 14). How to use the ChEMBL database | Online drug discovery course. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. Retrieved from [Link]
-
Biotecnika. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]
-
NIH Common Fund. (n.d.). Databases/Libraries. Retrieved from [Link]
-
OECD. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
-
Zdrazil, B., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 51(D1), D1247–D1258. Retrieved from [Link]
-
Basic Science Series. (2023, August 19). Zinc database Tutorial. YouTube. Retrieved from [Link]
-
bio.tools. (n.d.). ChEMBL. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)-3-phenylurea. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices [frontiersin.org]
- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. vph-institute.org [vph-institute.org]
- 6. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Urea, N-hydroxy-N-methyl-N'-phenyl- | C8H10N2O2 | CID 147025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]
- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 11. Pharmacophore modeling | PDF [slideshare.net]
- 12. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Welcome to ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]
- 15. ZINC database - Wikipedia [en.wikipedia.org]
- 16. bio.tools [bio.tools]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. youtube.com [youtube.com]
- 21. sites.ualberta.ca [sites.ualberta.ca]
- 22. m.youtube.com [m.youtube.com]
- 23. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
Methodological & Application
Synthesis of 1-Hydroxy-1-methyl-3-phenylurea: An Application Note and Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-Hydroxy-1-methyl-3-phenylurea, a compound of interest in medicinal chemistry and drug development due to its structural relation to known bioactive molecules. The protocol herein details a robust and reproducible method centered on the nucleophilic addition of N-methylhydroxylamine to phenyl isocyanate. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental procedure, an exploration of the underlying reaction mechanism, safety protocols, and methods for purification and characterization.
Introduction
Hydroxyurea and its derivatives are a class of compounds with significant biological activity, most notably as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1] This inhibitory action has established hydroxyurea as a therapeutic agent in the treatment of various cancers and hematological disorders.[2] The N-alkylation and N-arylation of the hydroxyurea scaffold can modulate its pharmacological properties, making the synthesis of novel derivatives a key area of research.
1-Hydroxy-1-methyl-3-phenylurea is one such derivative, incorporating a methyl group on the hydroxylamine nitrogen and a phenyl group on the urea nitrogen. This substitution pattern is anticipated to influence the compound's lipophilicity, metabolic stability, and interaction with its biological targets. The synthetic route described in this protocol is an efficient method that leverages the high reactivity of isocyanates towards nucleophiles.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of the free base of N-methylhydroxylamine to the electrophilic carbonyl carbon of phenyl isocyanate.
Overall Reaction:
Phenyl Isocyanate + N-Methylhydroxylamine -> 1-Hydroxy-1-methyl-3-phenylurea
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis of 1-Hydroxy-1-methyl-3-phenylurea.
Caption: Experimental workflow for the synthesis of 1-Hydroxy-1-methyl-3-phenylurea.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenyl Isocyanate | ≥98% | Sigma-Aldrich | Highly toxic and moisture sensitive. Handle with extreme care in a fume hood. |
| N-Methylhydroxylamine Hydrochloride | ≥98% | Sigma-Aldrich | |
| Sodium Methoxide | ≥97% | Sigma-Aldrich | Moisture sensitive. |
| Anhydrous Methanol | ≥99.8% | Sigma-Aldrich | |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Sigma-Aldrich | |
| Diethyl Ether | ACS Grade | Fisher Scientific | For recrystallization. |
| Hexanes | ACS Grade | Fisher Scientific | For recrystallization. |
| Sodium Sulfate (anhydrous) | ACS Grade | VWR | For drying. |
| Hydrochloric Acid (1 M) | ACS Grade | VWR | For work-up. |
| Saturated Sodium Bicarbonate Solution | In-house preparation | For work-up. | |
| Brine | In-house preparation | For work-up. |
Detailed Experimental Protocol
Part 1: Preparation of N-Methylhydroxylamine Free Base
Rationale: N-methylhydroxylamine is typically supplied as its hydrochloride salt for stability. The free base is required for the nucleophilic attack on the isocyanate and can be generated in situ or just prior to use by deprotonation with a suitable base. This procedure is adapted from a standard method for generating free hydroxylamines.
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylhydroxylamine hydrochloride (5.0 g, 59.9 mmol).
-
Add anhydrous methanol (30 mL) to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium methoxide (3.24 g, 59.9 mmol) to anhydrous methanol (20 mL) under a nitrogen atmosphere.
-
Slowly add the sodium methoxide solution to the stirred slurry of N-methylhydroxylamine hydrochloride at 0 °C over 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Filter the mixture through a pre-chilled sintered glass funnel to remove the precipitated sodium chloride.
-
The resulting filtrate contains the N-methylhydroxylamine free base in methanol and should be used immediately in the next step.
Part 2: Synthesis of 1-Hydroxy-1-methyl-3-phenylurea
Rationale: The reaction between an isocyanate and an amine or hydroxylamine is typically fast and exothermic.[3] The dropwise addition of the nucleophile at a controlled temperature is crucial to prevent side reactions and ensure a high yield of the desired product. Anhydrous conditions are necessary as phenyl isocyanate readily reacts with water to form diphenylurea.
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenyl isocyanate (6.5 mL, 59.9 mmol) in anhydrous dichloromethane (80 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Transfer the freshly prepared methanolic solution of N-methylhydroxylamine to the dropping funnel.
-
Add the N-methylhydroxylamine solution dropwise to the stirred phenyl isocyanate solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The disappearance of the phenyl isocyanate spot indicates the completion of the reaction.
Part 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture back to 0 °C.
-
Slowly add 1 M hydrochloric acid (50 mL) to quench any unreacted N-methylhydroxylamine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes. Dissolve the crude solid in a minimal amount of hot diethyl ether and then add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Expected Yield and Characterization
-
Expected Yield: 70-85%
-
Appearance: White to off-white crystalline solid.
-
Characterization:
-
¹H NMR: Expected signals for aromatic protons, the N-H proton, and the N-methyl protons.
-
¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the N-methyl carbon.
-
IR (KBr): Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (166.18 g/mol ).
-
Melting Point (MP): To be determined for the pure compound.
-
Safety Precautions
-
Phenyl isocyanate is highly toxic, a lachrymator, and moisture-sensitive. [4] It should be handled with extreme caution in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Sodium methoxide is corrosive and reacts violently with water. Handle in a dry environment and wear appropriate PPE.
-
N-methylhydroxylamine and its hydrochloride salt are irritants. Avoid inhalation and skin contact.
-
All solvents are flammable and should be handled away from ignition sources.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the reaction of phenyl isocyanate with atmospheric moisture.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or allow the reaction to proceed at a slightly higher temperature (e.g., room temperature for a longer period). |
| Moisture contamination | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. | |
| Formation of Diphenylurea | Reaction of phenyl isocyanate with water | Improve anhydrous technique. |
| Oily Product | Impurities or incomplete crystallization | Re-purify by recrystallization, potentially using a different solvent system. Consider column chromatography if recrystallization is ineffective. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 1-Hydroxy-1-methyl-3-phenylurea. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can obtain the target compound in good yield and high purity, suitable for further investigation in drug discovery and development programs.
References
- Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350.
- Chou, J. T., Beck, W. T., Khwaja, T., Mayer, K., & Lien, E. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. Journal of Pharmaceutical Sciences, 66(11), 1556-1561.
- Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78.
-
GPATINDIA. (2020, February 9). HYDROXYUREA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1-phenylurea. Retrieved from [Link]
- Sheehan, J. C., & Gilmont, E. R. (1946). 1-Cyano-3-phenylurea. Organic Syntheses, 26, 28.
-
Wikipedia. (2023, December 1). Hydroxycarbamide. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Phenyl isocyanate. In Wikipedia. Retrieved from [Link]
- Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10.
- CN103910654A - Synthesis method of 1-methyl-1-methoxyl-3-phenylurea - Google Patents. (n.d.).
- EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea - Google Patents. (n.d.).
-
nitrosomethylurea - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
1-[3-(Hydroxymethyl)phenyl]-3-phenylurea - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
Application Notes & Protocols: A Guide to In Vitro Efficacy Testing of 1-Hydroxy-1-methyl-3-phenylurea
Prepared by: Gemini, Senior Application Scientist
Introduction: Characterizing a Novel Phenylurea Compound
1-Hydroxy-1-methyl-3-phenylurea is a small molecule belonging to the phenylurea class. Urea derivatives are a well-established scaffold in medicinal chemistry, with compounds from this class exhibiting a wide range of biological activities, including antimicrobial, antiproliferative, and enzyme-inhibiting properties.[1][2] The initial characterization of any novel compound requires a systematic evaluation of its biological effects in a controlled, reproducible environment. In vitro assays serve as the cornerstone of this process, providing critical data on a compound's potency, mechanism of action, and potential therapeutic value before advancing to more complex and costly stages of drug development.[3][4][5]
This guide provides a tiered framework for the initial in vitro efficacy testing of 1-Hydroxy-1-methyl-3-phenylurea. The protocols are designed for researchers, scientists, and drug development professionals, moving from a foundational assessment of cellular impact to more specific mechanistic assays. Each section explains the causality behind experimental choices, ensuring that the described protocols function as self-validating systems through the inclusion of appropriate controls.
Section 1: Foundational Assessment of Bioactivity: Cell Viability & Cytotoxicity
Application Note: Quantifying Cellular Impact
The first step in evaluating a novel compound is to determine its effect on cell viability. This foundational assay measures the overall health of a cell population after exposure to the compound and is used to calculate the half-maximal inhibitory concentration (IC50) , a key metric of potency.
Tetrazolium reduction assays are a reliable and high-throughput method for assessing cell viability.[6] The core principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[7][8] The intensity of the color is directly proportional to the number of viable cells.
Two common tetrazolium salts are MTT and XTT:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a water-insoluble purple formazan, requiring an additional solubilization step with a solvent like DMSO.[9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, which streamlines the protocol by eliminating the solubilization step.[7][10] This reduces handling errors and makes it more suitable for high-throughput screening.
For this guide, we will detail the more advanced XTT protocol. This assay will reveal whether 1-Hydroxy-1-methyl-3-phenylurea has a cytotoxic or anti-proliferative effect at tested concentrations.
Experimental Workflow: Comparison of MTT and XTT Viability Assays
Caption: Workflow comparison of MTT and XTT cell viability assays.
Protocol: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format and should be performed under sterile conditions.
Materials:
-
Selected cancer cell line (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1-Hydroxy-1-methyl-3-phenylurea (stock solution in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 450-500 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Resuspend cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. b. Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000 cells/well). c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of 1-Hydroxy-1-methyl-3-phenylurea in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. b. Include the following controls:
- Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO.
- Untreated Control: Wells with cells in medium only.
- Blank Control: Wells with medium only (no cells). c. Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control medium. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation and Addition: a. Thaw the XTT reagent and electron-coupling solution. Prepare the activated XTT solution immediately before use by mixing the two reagents according to the manufacturer's instructions. b. Add 50 µL of the activated XTT solution to each well, including controls.[7] c. Gently tap the plate to mix.
-
Incubation and Data Acquisition: a. Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, protected from light.[7] b. Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.[7]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the Percent Viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation: Sample IC50 Determination Table
| Concentration (µM) | Corrected Absorbance (450nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100.0 |
| 0.1 | 1.235 | 98.8 |
| 1 | 1.150 | 92.0 |
| 10 | 0.875 | 70.0 |
| 50 | 0.610 | 48.8 |
| 100 | 0.350 | 28.0 |
| Calculated IC50 | ~52 µM |
Section 2: Elucidating Mechanism of Action: Apoptosis Induction
Application Note: Investigating Programmed Cell Death
A reduction in cell viability indicates that 1-Hydroxy-1-methyl-3-phenylurea is bioactive, but it does not explain the mechanism. A common mechanism for anti-cancer compounds is the induction of apoptosis , or programmed cell death.[11] Apoptosis is a highly regulated process involving a cascade of enzymes called caspases .[12]
The activation of Caspase-3 and Caspase-7 , known as executioner caspases, is a key event that commits the cell to apoptosis.[13] Measuring the activity of these enzymes provides a direct and quantifiable marker of apoptosis induction. Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and designed for a simple "add-mix-measure" format in multiwell plates, making them ideal for screening.[14][15]
Signaling Pathway: Convergence on Executioner Caspases
Caption: Apoptotic pathways converge on Caspase-3/7 activation.
Protocol: Caspase-Glo® 3/7 Luminescence Assay
This protocol is adapted for a 96-well plate format and assumes the use of a commercial kit like Promega's Caspase-Glo® 3/7 Assay.
Materials:
-
Cells cultured and treated with 1-Hydroxy-1-methyl-3-phenylurea as described in the XTT protocol. Use an opaque-walled 96-well plate suitable for luminescence.
-
Caspase-Glo® 3/7 Assay Kit (Buffer and lyophilized Substrate)
-
Positive control (e.g., Staurosporine)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: a. Seed and treat cells in an opaque-walled 96-well plate with various concentrations of 1-Hydroxy-1-methyl-3-phenylurea for a predetermined time (e.g., 6, 12, or 24 hours). b. Include vehicle controls and a positive control (a known apoptosis inducer).
-
Reagent Preparation: a. Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. b. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent, as per the manufacturer's instructions.[15]
-
Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. The reagent contains a cell lysis agent, so no prior cell processing is needed.[14] c. Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubation and Data Acquisition: a. Incubate the plate at room temperature for 1 to 2 hours, protected from light. b. Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank (medium + reagent) wells from all other readings.
-
Calculate the Fold Increase in Caspase-3/7 activity: Fold Increase = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
Plot the Fold Increase against the compound concentration.
Section 3: Elucidating Mechanism of Action: Cell Cycle Arrest
Application Note: Analyzing Proliferation Status
In addition to inducing cell death, many compounds exert their effects by halting the cell division cycle, a process known as cell cycle arrest. The cell cycle is divided into distinct phases: G0/G1 (gap 1), S (synthesis), and G2/M (gap 2/mitosis).[16]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population.[17] Cells are fixed to permeabilize their membranes and then stained with a fluorescent dye, such as Propidium Iodide (PI) , that binds stoichiometrically to DNA. The fluorescence intensity of an individual cell is therefore directly proportional to its DNA content. This allows for the quantification of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content).[17][18] A crucial step is treating the cells with RNase because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[17]
Experimental Workflow: Sample Preparation for Cell Cycle Analysis
Caption: Workflow for preparing cells for flow cytometric cell cycle analysis.
Protocol: Cell Cycle Analysis using Propidium Iodide and Flow Cytometry
Materials:
-
Cells treated with 1-Hydroxy-1-methyl-3-phenylurea in 6-well plates.
-
Trypsin-EDTA
-
Ice-cold PBS
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: a. After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, add trypsin, and incubate until detached. Neutralize with complete medium. b. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. c. Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again. d. Resuspend the pellet in 500 µL of ice-cold PBS. While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] e. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. b. Wash the pellet twice with PBS. c. Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A (100 µg/mL).[20] d. Incubate at 37°C for 30 minutes. e. Add 200 µL of PI solution (50 µg/mL).[20] f. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red). c. Collect at least 10,000 events per sample.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.
-
Gate on the single-cell population to exclude doublets.
-
The software will model the data to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify any accumulation in a specific phase, which indicates cell cycle arrest.
Section 4: Advanced Characterization: Target-Specific Enzyme Inhibition
Application Note: Identifying a Direct Molecular Target
Many drugs, including urea derivatives, function by directly inhibiting the activity of a specific enzyme.[21] For instance, a structurally related compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, has been investigated as a potential inhibitor of tyrosinase, a key enzyme in melanin synthesis.[22] If a specific target for 1-Hydroxy-1-methyl-3-phenylurea is hypothesized or identified, a direct enzyme inhibition assay is the best way to validate this interaction.
The general principle of a competitive inhibition assay involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.[21] The enzyme is incubated with its substrate, which it converts into a product that can be detected, often through a change in color or fluorescence. The inhibitor competes with the substrate for the enzyme's active site, and a reduction in product formation indicates inhibitory activity.
Principle of a Competitive Enzyme Inhibition Assay
Caption: Inhibitor competes with the substrate for the enzyme's active site.
General Protocol for a Colorimetric Enzyme Inhibition Assay
This is a template protocol that must be adapted for the specific enzyme of interest (e.g., tyrosinase, a kinase, a protease).
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
1-Hydroxy-1-methyl-3-phenylurea
-
Known inhibitor for the enzyme (positive control)
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare serial dilutions of 1-Hydroxy-1-methyl-3-phenylurea and the positive control inhibitor in the assay buffer. b. Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
Assay Setup (in a 96-well plate): a. Test Wells: Add 20 µL of the test compound dilution. b. Positive Control Wells: Add 20 µL of the positive control inhibitor dilution. c. Negative Control (100% Activity) Wells: Add 20 µL of assay buffer (with DMSO if used as a solvent). d. Blank Wells: Add 40 µL of assay buffer (no enzyme).
-
Enzyme Addition: a. Add 20 µL of the enzyme solution to all wells except the blank wells. b. Mix gently and incubate for a pre-determined time (e.g., 10-15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement: a. Add 20 µL of the substrate solution to all wells to start the reaction. b. Immediately place the plate in a microplate reader. c. Measure the absorbance at the appropriate wavelength in kinetic mode (reading every minute for 15-30 minutes) or as an endpoint reading after a fixed incubation time.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve. For endpoint assays, use the final absorbance reading.
-
Subtract the reaction rate of the blank from all other wells.
-
Calculate the Percent Inhibition: % Inhibition = (1 - (Rate of Test Well / Rate of Negative Control Well)) * 100
-
Plot % Inhibition against the log of the inhibitor concentration to determine the IC50 value.
References
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]
-
Creative Bioarray. Overview of Cell Apoptosis Assays. Available at: [Link]
-
Creative Bioarray. Caspase Activity Assay. Available at: [Link]
-
Stein, G. S., et al. (Published on PMC). Assaying cell cycle status using flow cytometry. Available at: [Link]
-
Wikipedia. MTT assay. Available at: [Link]
-
Biobide. What is an Inhibition Assay? Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
News-Medical.Net. Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Available at: [Link]
-
Biocompare. Inhibitor Screening Kits. Available at: [Link]
-
Protocols.io. Caspase 3/7 Activity. Available at: [Link]
-
Abbkine. Caspase-3 activity assay. Available at: [Link]
-
Al-Hourani, B. J., et al. (Published on PMC). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Available at: [Link]
-
University of Rochester Medical Center. Cell Cycle Tutorial Contents. Available at: [Link]
-
National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available at: [Link]
-
BioIVT. Enzyme Inhibition Studies. Available at: [Link]
-
Labcorp. In vitro toxicology nonclinical studies. Available at: [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. Available at: [Link]
-
BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. Available at: [Link]
-
Creative Biolabs. Receptor Ligand Binding Assay. Available at: [Link]
-
BioAssay Systems. QuantiChrom™ Urea Assay Kit. Available at: [Link]
-
Choi, H., et al. (Published on PMC). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Available at: [Link]
-
PubChem. Urea, N-hydroxy-N-methyl-N'-phenyl-. Available at: [Link]
-
ResearchGate. Can I use a urea assay kit to quantify an isourea derivative?. Available at: [Link]
-
ResearchGate. 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Available at: [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Available at: [Link]
-
Royal Society of Chemistry. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. Available at: [Link]
-
ResearchGate. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Available at: [Link]
Sources
- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. criver.com [criver.com]
- 5. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. アポトーシスアッセイ [promega.jp]
- 12. 凋亡分析检测 [sigmaaldrich.cn]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. assaygenie.com [assaygenie.com]
- 20. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 21. blog.biobide.com [blog.biobide.com]
- 22. 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies of 1-Hydroxy-1-methyl-3-phenylurea in Animal Models
Introduction: The Phenylurea Scaffold in Modern Oncology and the Emergence of 1-Hydroxy-1-methyl-3-phenylurea
The phenylurea scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its role in the development of targeted cancer therapies. Several FDA-approved drugs, such as Sorafenib and Regorafenib, feature this structural motif and function as multi-kinase inhibitors, profoundly impacting the treatment landscape of various solid tumors.[1] These agents typically exert their anti-neoplastic effects by targeting key signaling pathways involved in tumor proliferation, survival, and angiogenesis.[1]
This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-Hydroxy-1-methyl-3-phenylurea , a novel investigational compound. While direct in vivo data for this specific molecule is not yet broadly published, its structural elements suggest a potential role as a kinase inhibitor. These application notes are therefore constructed based on established principles for evaluating novel small-molecule kinase inhibitors in oncology, providing researchers with a robust framework for initial pharmacokinetic, efficacy, and tolerability studies in relevant animal models.[1][2]
All experimental procedures must be conducted in compliance with local and international ethical guidelines for animal research and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[3][4][5][6] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding tenet of all study designs.[4][7]
Hypothesized Mechanism of Action
For the purpose of designing a relevant in vivo testing strategy, we hypothesize that 1-Hydroxy-1-methyl-3-phenylurea functions as a multi-kinase inhibitor, targeting pathways critical for tumor growth and angiogenesis, such as the VEGFR and RAF kinase families. This hypothesis is based on the known activities of other phenylurea-containing compounds.[1] The following diagram illustrates a potential signaling pathway that could be inhibited by this compound.
Caption: Hypothesized mechanism of action for 1-Hydroxy-1-methyl-3-phenylurea.
Preclinical In Vivo Evaluation Strategy
A phased approach is recommended for the in vivo characterization of 1-Hydroxy-1-methyl-3-phenylurea. This strategy ensures a logical progression from initial tolerability and pharmacokinetic profiling to robust efficacy assessment.
Caption: A stepwise workflow for the in vivo evaluation of a novel compound.
Part 1: Formulation and Preliminary Studies
Protocol 1: Formulation Development for Oral Administration
Given that many phenylurea-based kinase inhibitors are orally bioavailable, developing a suitable oral formulation is a critical first step.[2] Poorly water-soluble compounds often require specialized formulations to ensure adequate absorption.[8][9][10][11][12]
Objective: To prepare a stable and homogenous suspension of 1-Hydroxy-1-methyl-3-phenylurea suitable for oral gavage in mice.
Materials:
-
1-Hydroxy-1-methyl-3-phenylurea powder
-
Vehicle components (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, 1% Tween® 80)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bars
-
Calibrated balance and weigh boats
-
pH meter
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% CMC with 1% Tween® 80 in sterile water). Mix thoroughly until all components are dissolved and the solution is clear.
-
Compound Weighing: Accurately weigh the required amount of 1-Hydroxy-1-methyl-3-phenylurea for the desired concentration (e.g., 10 mg/mL).
-
Wetting the Compound: In a mortar, add a small amount of the vehicle to the compound powder to form a paste. This prevents clumping.
-
Suspension Preparation: Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing.
-
Final Mixing: Transfer the suspension to a sterile beaker and place it on a magnetic stirrer. Stir for at least 30 minutes to ensure a homogenous suspension.
-
Quality Control: Visually inspect the suspension for homogeneity. Check the pH to ensure it is within a physiologically acceptable range (pH 6.5-7.5).
-
Storage: Store the formulation at 2-8°C. Before each use, vortex or stir the suspension to ensure homogeneity.
Protocol 2: Acute Oral Tolerability and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of 1-Hydroxy-1-methyl-3-phenylurea. This study can be designed based on OECD guidelines for acute oral toxicity testing.[13][14][15][16][17]
Animal Model:
-
Species: Mouse[18]
-
Strain: CD-1 or Swiss Webster (outbred strains are often used for initial toxicity studies)
-
Age/Weight: 6-8 weeks, 20-25g
-
Sex: Female (often slightly more sensitive)
-
Group Size: 3-5 mice per dose group
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least 5 days before the study begins.
-
Dosing: Administer a single oral dose of the compound formulation to each group at escalating dose levels (e.g., 50, 150, 500, 1000, 2000 mg/kg).[19][20][21] A vehicle control group should be included. The volume administered should not exceed 10 mL/kg.
-
Observations: Monitor animals closely for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record:
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Body weight changes (measure daily for the first week, then twice weekly).
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs of toxicity and results in less than 10-15% body weight loss.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ abnormalities.
| Parameter | Observation Details |
| Clinical Signs | Record presence/absence and severity of lethargy, piloerection, ataxia, etc. |
| Body Weight | Measure at baseline and specified intervals. Calculate % change from baseline. |
| Mortality | Record time of death. |
| Gross Necropsy | Examine major organs (liver, spleen, kidneys, lungs, heart) for abnormalities. |
| Table 1: Key Parameters for Tolerability Assessment. |
Part 2: Pharmacokinetic (PK) Studies
Protocol 3: Single-Dose Pharmacokinetic Profiling
Objective: To determine the key pharmacokinetic parameters of 1-Hydroxy-1-methyl-3-phenylurea in mice after oral (PO) and intravenous (IV) administration to assess absorption and bioavailability.[22][23][24][25]
Animal Model:
-
Species: Mouse
-
Age/Weight: 6-8 weeks, 20-25g
-
Sex: Male or Female
-
Group Size: 3-4 mice per time point (for satellite sampling) or cannulated animals.
Procedure:
-
Dosing:
-
PO Group: Administer a single oral dose (e.g., 50 mg/kg) of the compound formulation.[21]
-
IV Group: Administer a single intravenous bolus injection (e.g., 5 mg/kg) via the tail vein. The compound must be dissolved in a suitable IV vehicle (e.g., saline with a co-solvent like DMSO, not exceeding 5-10% of the total volume).
-
-
Blood Sampling: Collect blood samples (e.g., 30-50 µL) at predetermined time points.[22]
-
IV route: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO route: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma.
-
Sample Analysis: Analyze the plasma concentrations of 1-Hydroxy-1-methyl-3-phenylurea using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measured time point. |
| AUC(0-inf) | Area under the curve extrapolated to infinity. |
| T1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F% | Bioavailability (calculated as [AUCpo/AUCiv] * [Doseiv/Dosepo] * 100). |
| Table 2: Key Pharmacokinetic Parameters. |
Part 3: Efficacy Studies in Xenograft Models
Protocol 4: Tumor Growth Inhibition in a Human Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 1-Hydroxy-1-methyl-3-phenylurea in an established human tumor xenograft model.[2][26][27][28][29]
Animal Model:
-
Species: Immunocompromised mice (e.g., NU/NU, SCID, or NSG). NSG mice are often preferred for patient-derived xenografts (PDX).
-
Age/Weight: 6-8 weeks
-
Sex: Female (often used for convenience, but should match the sex of origin for hormone-sensitive tumors).
-
Tumor Model: Subcutaneous implantation of a human cancer cell line (e.g., HT-29 colorectal cancer for a broad-spectrum kinase inhibitor) or a patient-derived tumor fragment.[2][28]
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells in a mixture of media and Matrigel or Cultrex BME into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.[30]
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: 1-Hydroxy-1-methyl-3-phenylurea (e.g., 50 mg/kg, oral gavage, daily)
-
Group 3: Positive control (e.g., an established kinase inhibitor, if applicable)
-
-
Treatment: Administer the assigned treatments for a specified period (e.g., 21-28 days).
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[30][31]
-
Perform statistical analysis (e.g., ANOVA or mixed-effects models) to compare treatment groups.[32][33][34][35][36][37]
-
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle (0.5% CMC) | 10 mL/kg | PO | QD |
| 2 | 1-Hydroxy-1-methyl-3-phenylurea | 50 mg/kg | PO | QD |
| 3 | Positive Control (e.g., Sorafenib) | 30 mg/kg | PO | QD |
| Table 3: Example Efficacy Study Design. |
References
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. Retrieved from [Link]
- FDA Modernization Act 2.0. (2022). U.S.
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Statistical Analysis of in Vivo Tumor Growth Experiments. (1993). AACR Journals. Retrieved from [Link]
-
Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Murine Pharmacokinetic Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
-
Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? (n.d.). PubMed. Retrieved from [Link]
-
Statistical analysis of in vivo tumor growth experiments. (1993). PubMed. Retrieved from [Link]
-
MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. (2013). PAGE Meeting. Retrieved from [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]
- Routes of Administration. (n.d.).
-
General Considerations for Animal Studies Intended to Evaluate Medical Devices. (2023). U.S. Food and Drug Administration. Retrieved from [Link]
-
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (n.d.). AACR Journals. Retrieved from [Link]
-
Ethical considerations regarding animal experimentation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. Retrieved from [Link]
-
Pharmacokinetic (PK) Studies. (n.d.). MuriGenics. Retrieved from [Link]
-
Combating Cancer Drug Resistance with In Vivo Models. (n.d.). Crown Bioscience. Retrieved from [Link]
- Statistical Analysis of In Vivo Anticancer Experiments: Tumor Growth Inhibition. (n.d.).
-
Routes and Volumes of Administration in Mice. (n.d.). Tufts University. Retrieved from [Link]
-
How can one calculate tumor growth inhibition? (2014). ResearchGate. Retrieved from [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. Retrieved from [Link]
-
Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab. Retrieved from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Targeting cancer with kinase inhibitors. (n.d.). Journal of Clinical Investigation. Retrieved from [Link]
-
Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (2025). second scight. Retrieved from [Link]
-
Statistical Analysis of in Vivo Tumor Growth Experiments. (1993). Eindhoven University of Technology. Retrieved from [Link]
-
The FDA removes animal testing requirement for drug candidates. (n.d.). TransCure bioServices. Retrieved from [Link]
- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
-
Ethical guidelines for research in animal science. (n.d.). Cambridge University Press. Retrieved from [Link]
-
OECD GUIDELINE FOR TESTING OF CHEMICALS - Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program. Retrieved from [Link]
-
Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? (n.d.). ResearchGate. Retrieved from [Link]
-
How to Administer a Substance to a Mouse? (2025). TransCure bioServices. Retrieved from [Link]
-
Statistical analysis of in vivo tumor growth experiments. (n.d.). Semantic Scholar. Retrieved from [Link]
-
STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
FDA's Roadmap to Reducing Preclinical Animal Safety Studies: Six Things to Know. (2025). Gibson Dunn. Retrieved from [Link]
-
Methods to study xenografted human cancer in genetically diverse mice. (2024). bioRxiv. Retrieved from [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved from [Link]
-
Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). ASH Publications. Retrieved from [Link]
-
Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. (2022). ichorbio. Retrieved from [Link]
-
Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. Retrieved from [Link]
-
Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved from [Link]
-
Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. Retrieved from [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). American Psychological Association. Retrieved from [Link]
-
OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. Retrieved from [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. Retrieved from [Link]
Sources
- 1. JCI - Targeting cancer with kinase inhibitors [jci.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. forskningsetikk.no [forskningsetikk.no]
- 4. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal-journal.eu [animal-journal.eu]
- 6. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 7. ichor.bio [ichor.bio]
- 8. researchgate.net [researchgate.net]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. future4200.com [future4200.com]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 16. scribd.com [scribd.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cea.unizar.es [cea.unizar.es]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pk/bio-distribution | MuriGenics [murigenics.com]
- 25. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.crownbio.com [blog.crownbio.com]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods to study xenografted human cancer in genetically diverse mice | bioRxiv [biorxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
- 33. Statistical analysis of in vivo tumor growth experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. repo.uni-hannover.de [repo.uni-hannover.de]
- 35. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 36. semanticscholar.org [semanticscholar.org]
- 37. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Phenylurea Herbicides in Aqueous Samples
Introduction: The Environmental Significance of Phenylurea Herbicides
Phenylurea herbicides (PUHs) are a class of chemical compounds extensively used in modern agriculture for the pre- and post-emergent control of broadleaf weeds and grasses in a variety of crops.[1] Their mode of action involves the inhibition of photosynthesis in target plant species. However, the widespread application and inherent chemical stability of some phenylurea derivatives have led to their persistence in the environment, with residues frequently detected in surface and groundwater sources.[1][2] Due to their potential toxicity to aquatic organisms and risks to human health, the monitoring of phenylurea herbicide levels in water is a critical aspect of environmental protection and water quality assurance.[1]
This comprehensive guide provides an in-depth overview of the analytical methodologies for the detection and quantification of phenylurea herbicides in water samples. We will delve into the rationale behind method selection, from sample preparation to final analysis, and provide detailed, field-proven protocols for researchers, scientists, and professionals in environmental monitoring and drug development.
Navigating the Analytical Landscape: Method Selection Rationale
The selection of an appropriate analytical method for phenylurea herbicides is dictated by several factors, including the specific compounds of interest, the required sensitivity (limits of detection), the complexity of the sample matrix, and available instrumentation. The thermally labile nature of phenylurea herbicides is a key consideration; these compounds can degrade at the high temperatures used in gas chromatography (GC) injection ports, necessitating a derivatization step.[1][3] Consequently, High-Performance Liquid Chromatography (HPLC) has emerged as the predominant analytical technique for the direct analysis of these compounds.[1][3]
The Crucial First Step: Sample Preparation
Given the typically low concentrations of phenylurea herbicides in environmental water samples, a preconcentration step is almost always necessary to achieve the required analytical sensitivity.[1] Solid-Phase Extraction (SPE) is the most widely adopted technique for this purpose due to its robustness, reliability, and high enrichment factors.
Why Solid-Phase Extraction (SPE)?
SPE offers several advantages over traditional liquid-liquid extraction (LLE):
-
Reduced Solvent Consumption: SPE significantly decreases the volume of organic solvents required, leading to a greener and more cost-effective workflow.
-
High Recovery and Reproducibility: When optimized, SPE provides excellent recovery rates and high reproducibility for a broad range of analytes.[4]
-
Automation Potential: SPE can be readily automated, increasing sample throughput and reducing manual labor.
-
Cleaner Extracts: By selecting the appropriate sorbent, SPE can effectively remove interfering matrix components, resulting in cleaner extracts and improved analytical performance.
The choice of SPE sorbent is critical for the successful extraction of phenylurea herbicides. Due to their moderate polarity, C18 (octadecyl-silane) bonded silica is the most commonly used sorbent, exhibiting good retention and elution characteristics for this class of compounds.[2][4]
Emerging Sample Preparation Techniques:
While SPE remains the gold standard, several innovative microextraction techniques are gaining traction, offering further reductions in solvent consumption and sample volume. These include:
-
Fabric Phase Sorptive Extraction (FPSE): A novel technique utilizing a flexible fabric substrate coated with a sorbent, offering high surface area and fast extraction times.[1]
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample.
-
Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent is used to extract analytes from the sample.
-
Magnetic Solid-Phase Extraction (MSPE): Magnetic nanoparticles coated with a sorbent are dispersed in the sample and then collected using an external magnetic field.[5]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A small volume of extraction solvent is dispersed into the aqueous sample, forming a cloudy solution that facilitates rapid mass transfer of the analytes.[5]
These techniques, while promising, may require more extensive method development and validation compared to the well-established SPE protocols.
Core Analytical Techniques: A Comparative Overview
The final determination of phenylurea herbicides is typically accomplished using chromatographic techniques coupled with various detectors.
High-Performance Liquid Chromatography (HPLC)
As previously mentioned, HPLC is the method of choice for phenylurea herbicide analysis.[1][3] The separation is typically achieved on a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol.[2][6]
-
HPLC with UV Detection (HPLC-UV): This is a robust and cost-effective technique widely used for routine monitoring.[2] Detection is typically performed at a wavelength where the phenylurea herbicides exhibit strong absorbance, often around 210 nm or 245 nm.[2][3] EPA Method 532 specifically utilizes HPLC with UV detection for the determination of phenylurea compounds in drinking water.[7][8][9][10]
-
HPLC with Diode Array Detection (HPLC-DAD): DAD provides the advantage of acquiring the full UV-Vis spectrum of each eluting peak, which can aid in compound identification and purity assessment.[1][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective technique for the analysis of phenylurea herbicides.[12] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation products. LC-MS/MS is particularly valuable for the analysis of complex matrices and for achieving the very low detection limits required by some regulatory bodies.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for routine analysis, GC-MS can be employed for the determination of phenylurea herbicides, typically after a derivatization step to increase their volatility and thermal stability.[1][3] This approach can offer high resolution and sensitivity.[14] A procedure involving solid-phase extraction, derivatization with iodoethane, and subsequent analysis by GC-MS has been shown to achieve ultratrace level detection of phenylurea herbicides in natural waters.[15]
Data Presentation: Comparative Analysis of Methodologies
The following table summarizes the performance characteristics of the primary analytical techniques discussed. This allows for a direct comparison to aid in method selection based on the specific analytical requirements.
| Technique | Typical Limit of Detection (LOD) | Advantages | Disadvantages | References |
| HPLC-UV | 1 - 10 µg/L | Cost-effective, robust, widely available. | Moderate sensitivity, potential for matrix interference. | [2][7] |
| HPLC-DAD | 0.1 - 5 µg/L | Provides spectral information for peak identification and purity. | Slightly less sensitive than MS detectors. | [1][11] |
| LC-MS/MS | 0.01 - 0.1 µg/L | High sensitivity and selectivity, definitive identification. | Higher instrument cost and complexity. | [12] |
| GC-MS (with derivatization) | 0.0003 - 0.001 µg/L | High resolution and sensitivity. | Requires a derivatization step, potential for analyte degradation. | [15] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, step-by-step methodologies for the analysis of phenylurea herbicides in water samples. These protocols are based on established methods and can be adapted to specific laboratory conditions and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) of Phenylurea Herbicides from Water
This protocol is based on the principles outlined in EPA Method 532 and other published literature.[10][16]
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reagent water (HPLC grade)
-
Glass fiber filters (1.0 µm)
-
Collection vials
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 10 mL of methanol. Do not allow the cartridges to go dry.
-
Equilibrate the cartridges with 10 mL of reagent water, again ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Rinsing (Optional):
-
After the entire sample has passed through, you can optionally wash the cartridge with a small volume (e.g., 5 mL) of reagent water to remove any remaining interfering substances.
-
-
Cartridge Drying:
-
Dry the cartridge by drawing a vacuum through it for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place collection vials under the cartridges.
-
Elute the retained phenylurea herbicides with two 5 mL aliquots of methanol. Allow the first aliquot to soak the sorbent bed for 1-2 minutes before drawing it through.
-
-
Extract Concentration:
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 40°C.
-
The extract is now ready for HPLC analysis.
-
Protocol 2: HPLC-UV Analysis of Phenylurea Herbicides
This protocol provides a general framework for the chromatographic separation and detection of phenylurea herbicides.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Acetonitrile and water. A common starting point is a gradient or isocratic mixture. For example, an isocratic mobile phase of acetonitrile:water (e.g., 60:40 v/v) can be effective.[6]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[6]
Procedure:
-
System Equilibration:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of calibration standards of the target phenylurea herbicides in the mobile phase.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extracts.
-
Identify the phenylurea herbicides in the sample by comparing their retention times with those of the standards.
-
Quantify the concentration of each herbicide using the calibration curve.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for Solid-Phase Extraction of Phenylurea Herbicides.
Caption: Workflow for HPLC-UV Analysis of Phenylurea Herbicides.
Conclusion and Future Perspectives
The analytical methods detailed in this guide provide robust and reliable frameworks for the detection and quantification of phenylurea herbicides in water. While SPE followed by HPLC-UV remains a workhorse for routine monitoring, the increasing demand for lower detection limits and higher certainty in identification is driving the adoption of LC-MS/MS. Furthermore, the development of novel microextraction techniques promises more environmentally friendly and efficient sample preparation in the future. As regulatory standards become more stringent, the continued innovation and validation of these advanced analytical methodologies will be paramount in ensuring the safety of our water resources.
References
-
Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. [Link]
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link]
-
Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. [Link]
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. [Link]
-
Analysis of phenylurea herbicides from plants by GC/MS. [Link]
-
Multiresidue HPLC methods for phenyl urea herbicides in water. [Link]
-
(PDF) Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. [Link]
-
EPA-OGWDW/TSC: 532: Phenylurea Compounds in Water by HPLCUV. [Link]
-
Determination of phenylurea herbicides in drinking water. [Link]
-
(PDF) Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review. [Link]
-
High Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Phenylurea Herbicides and Their Metabolites in Water Samples. [Link]
-
Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. [Link]
-
EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid C. [Link]
-
METHOD 532. DETERMINATION OF PHENYLUREA COMPOUNDS IN DRINKING WATER BY SOLID PHASE EXTRACTION AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH UV DETECTION. [Link]
-
High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. [Link]
-
Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. [Link]
-
LC-MS/MS and Ultrapure water - an essential partnership for Clinical Research. [Link]
-
DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. [Link]
-
Liquid Chromatography. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - 532 [nemi.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. waters.com [waters.com]
- 10. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com:443]
- 11. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. unitedchem.com [unitedchem.com]
HPLC methods for quantification of 1-Hydroxy-1-methyl-3-phenylurea.
An Application Note and Protocol for the Quantification of 1-Hydroxy-1-methyl-3-phenylurea in Human Plasma using HPLC-UV
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Hydroxy-1-methyl-3-phenylurea in human plasma. The methodology is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for pharmacokinetic, metabolic, or toxicological studies. The protocol details a straightforward protein precipitation extraction procedure and an isocratic HPLC method with UV detection. All procedures are established in accordance with the principles outlined in the International Conference on Harmonization (ICH) guidelines to ensure data integrity and reliability.[1][2][3]
Introduction and Scientific Principle
1-Hydroxy-1-methyl-3-phenylurea is a compound of interest in pharmaceutical research, potentially as a metabolite or a new chemical entity. Accurate quantification in biological matrices is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[4]
This method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. 1-Hydroxy-1-methyl-3-phenylurea, being a moderately polar molecule due to its phenyl and urea moieties, is well-retained on a C18 column.[5][6] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is optimized to achieve a sharp, symmetrical peak shape and a suitable retention time. The acidic modifier ensures consistent protonation of the analyte, minimizing peak tailing. UV detection is selected due to the presence of the phenyl chromophore, which absorbs UV light, allowing for sensitive quantification.
Materials and Methods
Instrumentation, Chemicals, and Consumables
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical balance (4-decimal place).
-
pH meter.
-
Vortex mixer.
-
Micro-centrifuge.
-
-
Chemicals:
-
1-Hydroxy-1-methyl-3-phenylurea reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (LC-MS grade).
-
Human Plasma, drug-free (sourced ethically).
-
-
Consumables:
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
1.5 mL micro-centrifuge tubes.
-
2 mL HPLC vials with caps.
-
Syringe filters (0.22 µm, PTFE or PVDF).
-
Pipettes and sterile tips.
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 245 nm |
| Run Time | 10 minutes |
Causality Note: A column temperature of 30°C is maintained to ensure consistent retention times and reduce viscosity fluctuations of the mobile phase. The 245 nm wavelength is selected as it is a common detection wavelength for phenylurea compounds, offering a good balance of sensitivity and specificity.[6]
Preparation of Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 1-Hydroxy-1-methyl-3-phenylurea reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water. This solution should be stored at 2-8°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of calibration standards.
-
A suggested concentration range for the calibration curve is 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels: Low (0.8 µg/mL), Medium (8 µg/mL), and High (80 µg/mL) by spiking the appropriate amount of standard into drug-free human plasma.
-
Experimental Protocol: Sample Preparation
The selected sample preparation method is protein precipitation, which is a rapid and effective technique for removing the majority of proteinaceous interferences from plasma samples.[5]
-
Aliquot: Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL micro-centrifuge tube.
-
Precipitation: Add 600 µL of cold acetonitrile (containing internal standard, if used) to the plasma sample. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.
-
Mix: Vortex the tube vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Transfer: Carefully collect the supernatant (the clear liquid on top) and transfer it to a clean HPLC vial.
-
Inject: The sample is now ready for injection into the HPLC system.
System Workflow and Validation
The overall analytical workflow is depicted below. This process ensures that each sample is processed consistently from preparation to final analysis.
Caption: General workflow for the quantification of 1-Hydroxy-1-methyl-3-phenylurea.
Method Validation Protocol
To ensure the trustworthiness of the results, the analytical method must be validated.[2][3] The validation should be performed according to ICH Q2(R1) guidelines and assess the following parameters.[1][4][7]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| System Suitability | To verify that the HPLC system is performing adequately for the analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of 5 replicate injections < 2.0%. |
| Specificity | To demonstrate that the analytical signal is solely from the analyte of interest. | No interfering peaks at the retention time of the analyte in blank plasma samples. |
| Linearity & Range | To establish the relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., 0.1 - 100 µg/mL). |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 85-115% at three QC levels (Low, Med, High).[1] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 15% at each QC level.Intermediate (Inter-day): %RSD ≤ 15% at each QC level. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10.[1] Accuracy and precision must meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3.[1] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD of results should remain < 15% when varying flow rate (±0.1 mL/min) or column temp (±2°C). |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites on column; pH of mobile phase incorrect. | Use a new column; ensure mobile phase pH is at least 2 units below or above the pKa of the analyte. |
| Ghost Peaks | Carryover from previous injection; contamination. | Run blank injections with a strong solvent (e.g., 100% Acetonitrile); clean autosampler injection port. |
| Fluctuating Retention Times | Leak in the system; column temperature unstable. | Check for leaks at all fittings; ensure column oven is set and equilibrated at the target temperature. |
| Low Signal/No Peak | Detector lamp issue; incorrect sample preparation. | Check detector lamp status and hours; re-prepare a standard to confirm preparation accuracy and instrument function. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 1-Hydroxy-1-methyl-3-phenylurea in human plasma. The proposed RP-HPLC-UV method is simple, robust, and suitable for routine analysis in a drug development setting. By adhering to the detailed steps for sample preparation, chromatographic analysis, and rigorous method validation based on ICH guidelines, researchers can generate high-quality, reliable, and defensible data for their studies.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. (2024). Available at: [Link]
-
Jain, D. K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. Available at: [Link]
-
MicroSolv Technology Corporation. Urea Analyzed by HPLC. AppNote. Available at: [Link]
-
MicroSolv Technology Corporation. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. AppNote. Available at: [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Czauderna, M., et al. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19–27. Available at: [Link]
-
Wang, Y., & Giese, R. W. (2014). Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. Nucleosides, Nucleotides & Nucleic Acids, 33(7), 481-8. Available at: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available at: [Link]
- Google Patents. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
-
SIELC Technologies. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Available at: [Link]
-
Ruberu, S. R., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 48(7), 2774-80. Available at: [Link]
-
Wang, Y., & Giese, R. W. (2014). Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. ResearchGate. Available at: [Link]
-
Choi, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 8), o2094. Available at: [Link]
-
Choi, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2094. Available at: [Link]
-
Tsiasioti, A., et al. (2025). Determination of phenyl urea pesticides in apple juice by HPLC-DAD employing sol-gel carbowax 20 M modified. Microchemical Journal, 217, 114867. Available at: [Link]
-
Ruberu, S. R., et al. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ResearchGate. Available at: [Link]
-
LCGC International. Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (2010). Available at: [Link]
-
Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. Available at: [Link]
-
Kishore, M. V., et al. (2019). Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4). Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: High-Throughput Analysis of Phenylurea Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This comprehensive guide details a robust and validated methodology for the analysis of phenylurea compounds, a significant class of herbicides, using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the critical aspects of sample preparation, navigate the pivotal decision of derivatization, and provide optimized instrumental protocols. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring, offering field-proven insights to ensure accurate and reproducible results.
Introduction: The Analytical Imperative for Phenylurea Compounds
Phenylurea herbicides are widely utilized in agriculture for pre- and post-emergent weed control. Their persistence and potential for environmental contamination necessitate sensitive and selective analytical methods for their detection in various matrices, including soil, water, and biological tissues. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high chromatographic resolution and definitive mass-based identification.[1] This application note provides a detailed framework for the successful implementation of GC-MS for phenylurea analysis, addressing common challenges and offering practical solutions.
Foundational Strategy: Sample Preparation
The quality of analytical data is fundamentally dependent on the efficacy of the sample preparation protocol. The primary objectives are to efficiently extract the target phenylurea compounds from the sample matrix and to remove interfering substances that could compromise the GC-MS analysis.
Solid-Phase Extraction (SPE) for Aqueous Samples
For aqueous matrices such as surface water and groundwater, Solid-Phase Extraction (SPE) is a highly effective method for the pre-concentration and clean-up of phenylurea herbicides.[2]
Protocol: SPE for Phenylurea Herbicides in Water
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Load 500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Interference Elution: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Sorbent Drying: Dry the sorbent bed thoroughly by applying a vacuum or passing a stream of nitrogen for 20-30 minutes. This step is critical to prevent the co-elution of water, which is incompatible with most GC capillary columns.
-
Analyte Elution: Elute the trapped phenylurea compounds with 2 x 4 mL of ethyl acetate into a clean collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent for GC-MS analysis, such as ethyl acetate or toluene.
QuEChERS for Solid and Complex Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and clean-up of pesticides from a wide range of solid and complex matrices, including fruits, vegetables, and soil.[3][4]
Protocol: QuEChERS for Phenylurea Herbicides in Soil
-
Sample Homogenization: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.[4] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Clean-up: Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. PSA effectively removes organic acids, fatty acids, and sugars.
-
Final Centrifugation: Shake the d-SPE tube for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Sample for Analysis: The resulting supernatant is ready for GC-MS analysis.
The Derivatization Dilemma: To Derivatize or Not?
A critical consideration in the GC-MS analysis of phenylurea compounds is their thermal stability. Many phenylureas are prone to degradation in the hot GC injector, leading to the formation of their corresponding isocyanates and anilines.[5] This can result in poor peak shapes, reduced sensitivity, and inaccurate quantification.
The Case for Derivatization:
Derivatization converts the thermally labile N-H group of the urea linkage into a more stable derivative, often through alkylation or silylation.[6][7] This chemical modification increases the volatility and thermal stability of the analytes, leading to improved chromatographic performance. A common derivatization procedure involves alkylation with iodoethane in the presence of a base.
The Argument for Direct Analysis:
With modern GC inlet technologies and careful optimization of injection parameters, direct analysis of some phenylurea compounds without derivatization is achievable.[5] The key is to minimize the residence time of the analytes in the hot injector and to use a lower injection temperature. However, it is crucial to be aware of potential degradation and to monitor for the presence of degradation products in the chromatogram.
Recommendation:
For routine analysis and to ensure the robustness of the method, a derivatization step is generally recommended, especially when analyzing a broad range of phenylurea compounds. However, for targeted analysis of more stable phenylureas, a direct injection method can be developed and validated.
GC-MS Methodology: A Validated Protocol
The following protocol has been optimized for the analysis of a suite of common phenylurea herbicides.
Instrumental Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility and robust performance. |
| Injector | Split/Splitless | Splitless injection is used to maximize sensitivity for trace-level analysis. |
| Injector Temperature | 250°C | A balance between ensuring volatilization and minimizing thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | A non-polar column providing good separation for a wide range of pesticides. |
| Oven Temperature Program | Initial 70°C for 2 min, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, hold for 5 min | An optimized temperature program to achieve good separation of target analytes. |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole MS or equivalent | Offers high sensitivity and selectivity, especially in MS/MS mode. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temperature | 230°C | Optimized for efficient ionization. |
| Quadrupole Temperature | 150°C | Maintains ion path cleanliness. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM mode provides good sensitivity for targeted analysis, while MRM on a tandem MS system offers superior selectivity by monitoring specific fragmentation transitions, which is highly recommended for complex matrices.[4] |
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of phenylurea compounds.
Data Analysis and Interpretation
Accurate identification of phenylurea compounds relies on a combination of chromatographic retention time and mass spectral data.
Characteristic Ions for Common Phenylurea Herbicides
The following table lists the molecular ions and characteristic fragment ions for several common phenylurea herbicides that can be used for SIM or MRM method development.
| Compound | Molecular Ion (m/z) | Characteristic Fragment Ions (m/z) |
| Monuron | 198 | 72, 126, 153 |
| Diuron | 232 | 72, 160, 188 |
| Linuron | 248 | 72, 160, 188, 217 |
| Metobromuron | 258 | 72, 170, 200 |
| Chlorbromuron | 292 | 72, 204, 234 |
| Fluometuron | 232 | 72, 162, 190 |
Understanding Fragmentation Patterns
The fragmentation of phenylurea compounds in EI-MS is influenced by the substituents on the phenyl ring and the urea moiety. Common fragmentation pathways include:
-
α-Cleavage: Cleavage of the N-C bond adjacent to the carbonyl group, often resulting in the formation of an isocyanate fragment.
-
McLafferty Rearrangement: A characteristic rearrangement for compounds with a γ-hydrogen, though less common for phenylureas.
-
Cleavage of Substituents: Loss of substituents from the phenyl ring.
As previously mentioned, thermal degradation in the injector can lead to the formation of the corresponding aniline and isocyanate. For example, the analysis of diuron may show peaks corresponding to 3,4-dichloroaniline.[3] It is essential to recognize these potential degradation products to avoid misinterpretation of the data. The mass spectrum of the protonated diuron molecule shows a prominent fragment at m/z 233.[1]
GC-MS Principle Diagram
Caption: Basic principle of a Gas Chromatography-Mass Spectrometry system.
Method Validation: Ensuring Trustworthy Results
A critical component of any analytical method is its validation to ensure it is fit for purpose. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards, and the coefficient of determination (r²) should be >0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing spiked samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of phenylurea compounds by GC-MS. By carefully considering sample preparation, the potential need for derivatization, and optimizing instrumental parameters, researchers can achieve sensitive, selective, and reliable results. The detailed methodologies and insights provided herein are designed to empower scientists to confidently implement this powerful analytical technique for the monitoring of these environmentally significant compounds.
References
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
-
Peña, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. Talanta, 56(4), 727-734. Retrieved from [Link]
- Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis.
-
Di Lorenzo, R. A., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Molecules, 28(9), 3789. Retrieved from [Link]
- Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Gómez, M. J., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. Retrieved from [Link]
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
-
ResearchGate. (n.d.). Analysis of phenylurea herbicides from plants by GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (n.d.). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of the fragmented diuron [M+H] + ion (233 m/z). Retrieved from [Link]
-
Deng, C., et al. (2002). Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 780(2), 407-413. Retrieved from [Link]
-
Mol, H. G., et al. (2001). New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems. Journal of Chromatography A, 910(1), 79-86. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
-
HSC Cores. (2024). GC/MS Sample Preparation. BookStack. Retrieved from [Link]
-
Kabir, A., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Separations, 9(10), 291. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A-to-Z Workflow for Evaluating the Anticancer Efficacy of Phenylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust, multi-stage protocol for the preclinical evaluation of novel phenylurea derivatives as potential anticancer agents. From initial high-throughput in vitro screening to mechanistic elucidation and preliminary in vivo assessment, this document provides a validated workflow. It is designed to ensure scientific rigor, reproducibility, and the generation of a comprehensive data package suitable for advancing lead compounds toward further development. The protocols herein emphasize not just the procedural steps but the underlying scientific rationale, empowering researchers to make informed decisions and troubleshoot effectively.
Introduction: The Rationale for Phenylurea Derivatives in Oncology
Phenylurea derivatives have emerged as a promising class of small molecules in oncology, with several compounds demonstrating significant antiproliferative and pro-apoptotic effects.[1][2][3] Structurally, the phenylurea scaffold offers vast opportunities for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Many derivatives are known to target key cellular processes dysregulated in cancer, such as cell cycle progression and survival signaling pathways.[2][4] This document outlines a systematic approach to rigorously test the anticancer hypothesis for a new series of phenylurea derivatives.
Strategic Overview: A Phased Approach to Evaluation
The journey from a novel compound to a viable drug candidate is a meticulous process of elimination and characterization.[5][6] A step-wise evaluation, moving from broad screening to focused mechanistic studies, is both cost-effective and scientifically sound.[5][7] Our proposed workflow is divided into three main phases:
-
Phase 1: In Vitro Cytotoxicity Screening. The initial step is to determine the broad anticancer activity of the phenylurea derivatives across a panel of cancer cell lines. The primary endpoint is the half-maximal inhibitory concentration (IC50).
-
Phase 2: Mechanistic Investigation. Once lead compounds are identified, this phase aims to understand how they exert their anticancer effects. Key assays will investigate the induction of apoptosis, effects on cell cycle progression, and modulation of specific signaling pathways.
-
Phase 3: Preliminary In Vivo Assessment. The most promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.[8][9]
Caption: Figure 1. Phased Experimental Workflow.
Phase 1: In Vitro Cytotoxicity Screening
The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells in vitro.[10] This provides the first indication of potency and can reveal selectivity against different cancer types.
Rationale and Assay Choice
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[10][11][12] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[11] The assay is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[11][13] An alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and can be more sensitive.[7]
Experimental Protocol: MTT Assay
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenylurea derivatives (stock solutions in DMSO)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.[14] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: The next day, prepare serial dilutions of the phenylurea derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[15] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[14][16]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for each compound using appropriate software (e.g., GraphPad Prism).
Data Presentation and Interpretation
Summarize the IC50 values in a table for clear comparison across different cell lines.
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Phenylurea-1 | 5.2 | 8.1 | 6.5 |
| Phenylurea-2 | 0.8 | 1.2 | 0.9 |
| Phenylurea-3 | >50 | >50 | >50 |
| Doxorubicin | 0.1 | 0.3 | 0.2 |
Compounds with low micromolar or nanomolar IC50 values are considered potent and should be prioritized for further investigation.[1]
Phase 2: Mechanistic Elucidation
Understanding the mechanism of action is crucial for drug development. This phase investigates whether the lead compounds induce programmed cell death (apoptosis) and/or affect cell cycle progression.
Apoptosis Induction: Annexin V/PI Staining
Rationale: Apoptosis is a key mechanism for eliminating cancer cells.[17] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[17] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18]
Protocol: Annexin V-FITC/PI Staining Materials:
-
Lead phenylurea compounds
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the lead compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
A significant increase in the Annexin V (+) populations upon treatment indicates the induction of apoptosis.
Cell Cycle Analysis
Rationale: Dysregulation of the cell cycle is a fundamental characteristic of cancer.[19] Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[20] Flow cytometry using a DNA-binding dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution based on DNA content.[21]
Protocol: Cell Cycle Analysis by PI Staining Materials:
-
Lead phenylurea compounds
-
Cancer cell line of interest
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)[21]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at 4°C.[21]
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control suggests drug-induced cell cycle arrest at that checkpoint.
Western Blotting for Signaling Pathway Modulation
Rationale: Phenylurea derivatives may target specific signaling pathways that regulate cell survival and proliferation, such as the MAPK or PI3K/AKT pathways.[4][22] Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins and their phosphorylation status, which often indicates their activation state.[22][23][24]
Caption: Figure 2. Simplified PI3K/AKT and MAPK Pathways.
Protocol: Western Blotting Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[24]
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-PARP, anti-Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the lead compounds for various time points. Lyse the cells and quantify the protein concentration.[23]
-
Gel Electrophoresis: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[22]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[24] The next day, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities. A decrease in phosphorylated proteins (e.g., p-AKT) or cleavage of proteins like PARP and Caspase-3 would provide mechanistic insights. Use a loading control like β-actin to normalize the data.
Phase 3: Preliminary In Vivo Efficacy
The final preclinical step is to evaluate the anticancer activity of the most promising phenylurea derivative in a living organism.[5][8] Human tumor xenograft models in immunocompromised mice are widely used for this purpose.[8][25]
Model Selection and Study Design
Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), allow for the assessment of a drug's efficacy against a human tumor in a complex in vivo environment.[25] The subcutaneous model is often used for initial efficacy screening due to the ease of tumor implantation and measurement.[8]
Study Design:
-
Animals: Athymic nude mice, 6-8 weeks old.
-
Cell Line: Use a cell line that showed high sensitivity to the compound in vitro.
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.
-
Treatment Groups (n=8-10 mice/group):
-
Vehicle Control (e.g., saline, PEG/Tween)
-
Phenylurea Derivative (at two dose levels)
-
Positive Control (a standard-of-care chemotherapeutic agent)
-
-
Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), begin treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Endpoints:
-
Tumor volume (measured 2-3 times per week)
-
Body weight (as an indicator of toxicity)
-
Final tumor weight at the end of the study
-
Survival analysis (if applicable)
-
Data Analysis and Interpretation
Calculate the Tumor Growth Inhibition (TGI) for each treatment group. Monitor for any signs of toxicity, such as significant body weight loss, ruffled fur, or lethargy. A compound that demonstrates significant TGI with minimal toxicity is a strong candidate for further, more comprehensive preclinical development as outlined by regulatory agencies like the FDA.[26]
Conclusion
This detailed protocol provides a comprehensive and logical framework for the preclinical evaluation of phenylurea derivatives as anticancer agents. By following this phased approach, researchers can efficiently screen compounds, elucidate their mechanisms of action, and validate their efficacy in vivo. This systematic process ensures the generation of high-quality, reliable data essential for advancing promising new cancer therapeutics from the laboratory toward clinical application.
References
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Natural Products. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
In vivo screening models of anticancer drugs. Life Science Journal. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cell Cycle Tutorial. The University of Edinburgh. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. [Link]
-
Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
-
Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]
-
S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. U.S. Food and Drug Administration. [Link]
-
Effect of phenyl urea derivatives (CTPPU and CTP(4-OH)-PU) on Akt/GSK-3β/c-Myc signaling pathway. ResearchGate. [Link]
-
Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules. [Link]
-
FDA Gives Drug Codevelopment Guidance. Cancer Discovery. [Link]
-
FDA Guidances for Early Human Testing of New Drugs. CancerNetwork. [Link]
-
Oncology Center of Excellence Guidance Documents. U.S. Food and Drug Administration. [Link]
-
Regulatory considerations for preclinical development of anticancer drugs. Investigational New Drugs. [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. [Link]
Sources
- 1. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. ijpbs.com [ijpbs.com]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. ijcrt.org [ijcrt.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. static.igem.org [static.igem.org]
- 19. biocompare.com [biocompare.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medium.com [medium.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
Using 1-Hydroxy-1-methyl-3-phenylurea in structure-activity relationship (SAR) studies.
Application Note & Protocols
Topic: Strategic Application of 1-Hydroxy-1-methyl-3-phenylurea in Structure-Activity Relationship (SAR) Campaigns
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The urea scaffold is a cornerstone in modern medicinal chemistry, integral to numerous clinically approved therapies.[1] Its utility stems from the urea moiety's capacity to form robust, bidentate hydrogen bonds with biological targets.[2] This application note delves into the strategic use of a specific, underexplored scaffold, 1-Hydroxy-1-methyl-3-phenylurea , as a starting point for structure-activity relationship (SAR) studies. We highlight the unique potential of the N-hydroxyurea functional group, a known metal-chelating pharmacophore found in drugs like the 5-lipoxygenase inhibitor Zileuton and the ribonucleotide reductase inhibitor Hydroxyurea.[2][3][4] This guide provides a comprehensive framework, from the logical design of an analog library and detailed synthetic protocols to robust biological evaluation assays and data interpretation, empowering researchers to systematically explore the chemical space around this versatile scaffold.
The 1-Hydroxy-1-methyl-3-phenylurea Scaffold: A Privileged Starting Point
The fundamental premise of an SAR study is that the specific arrangement of atoms and functional groups within a molecule dictates its biological activity.[5] Therefore, systematic structural modifications can lead to significant enhancements in potency, selectivity, and pharmacokinetic properties. The selected scaffold, 1-Hydroxy-1-methyl-3-phenylurea, offers three primary, chemically tractable points for diversification, making it an ideal candidate for SAR exploration.
-
Region A (Phenyl Ring): This region can be modified to probe hydrophobic, steric, and electronic interactions within a target's binding pocket. Substitutions at the ortho, meta, and para positions can dramatically alter binding affinity.
-
Region B (Urea Linker): The urea NH groups are critical hydrogen bond donors. The adjacent N-methyl group can be altered to explore steric tolerance near the core.
-
Region C (N-Hydroxy Group): The N-hydroxyurea moiety is a powerful pharmacophore. The hydroxyl group can act as a hydrogen bond donor/acceptor and, crucially, as a chelator for metal ions (e.g., Fe²⁺, Zn²⁺) often found in the active sites of metalloenzymes. Its presence suggests a high potential for potent enzyme inhibition.[2]
Designing a Focused Analog Library: A Systematic Approach
A successful SAR campaign relies on the logical and systematic synthesis of related compounds (analogs).[5] The goal is to introduce discrete changes to isolate the impact of each modification. We propose a focused library design based on the three key regions of the 1-Hydroxy-1-methyl-3-phenylurea scaffold.
Table 1: Proposed Analog Library for Initial SAR Exploration
| Compound ID | Region A Modification (R¹) | Region B Modification (R²) | Region C Modification (R³) | Rationale |
|---|---|---|---|---|
| 1a (Parent) | H | -CH₃ | -OH | Baseline compound |
| 1b | 4-Cl | -CH₃ | -OH | Probe for hydrophobic/halogen-bonding pocket (para) |
| 1c | 4-OCH₃ | -CH₃ | -OH | Introduce H-bond acceptor & electron-donating group |
| 1d | 4-CF₃ | -CH₃ | -OH | Strong electron-withdrawing group; probes hydrophobic interactions |
| 1e | 3-Cl | -CH₃ | -OH | Probe for interactions at the meta position |
| 1f | 2-Cl | -CH₃ | -OH | Investigate steric hindrance and ortho pocket interactions |
| 2a | H | -CH₂CH₃ | -OH | Evaluate steric tolerance at the N-alkyl position |
| 3a | H | -CH₃ | -OCH₃ | Determine the necessity of the acidic N-OH proton for activity |
| 3b | H | -CH₃ | -H | Assess the overall contribution of the hydroxyl group |
General Synthetic and Analytical Protocols
The synthesis of N,N,N'-trisubstituted ureas is typically robust and high-yielding. The primary route involves the reaction of a substituted phenyl isocyanate with the appropriate N-substituted hydroxylamine.
Protocol 1: Synthesis of Analog 1b (1-(4-chlorophenyl)-3-hydroxy-3-methylurea)
This protocol exemplifies the general procedure for synthesizing the proposed analogs.
Causality: The use of an isocyanate provides an electrophilic carbonyl carbon that is highly reactive towards the nucleophilic nitrogen of N-methylhydroxylamine, making this a direct and efficient method for urea bond formation.[6]
-
Reagent Preparation:
-
Dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA, 2.2 eq) dropwise to the solution to neutralize the hydrochloride salt and liberate the free base. Stir for 15 minutes.
-
-
Reaction:
-
In a separate flask, dissolve 4-chlorophenyl isocyanate (1.0 eq) in DCM (5 mL/mmol).
-
Add the isocyanate solution dropwise to the cold N-methylhydroxylamine solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure compound.
-
-
Characterization:
Biological Evaluation: A Two-Tiered Assay Strategy
To build a meaningful SAR, the synthesized analogs must be evaluated in relevant biological assays. We propose a two-tiered approach: a primary in vitro functional assay against a putative target, followed by a secondary cell-based assay to assess cellular activity and general cytotoxicity.
Workflow for SAR Evaluation
The following diagram illustrates the logical flow from compound synthesis to SAR data generation.
Caption: Transition from initial SAR to lead optimization strategies.
-
Quantitative Structure-Activity Relationship (QSAR): The data from Table 2 can be used to build computational QSAR models. [5][9]These models mathematically relate chemical structure to biological activity, allowing for the prediction of potency for virtual compounds before their synthesis, thus prioritizing synthetic efforts. * Scaffold Hopping: If the phenylurea core presents liabilities (e.g., poor metabolic stability), scaffold hopping techniques can be employed. This involves replacing the core structure with a chemically distinct moiety while preserving the key pharmacophoric features (the N-hydroxyurea and the substituted phenyl ring), potentially leading to novel and patentable chemical matter. [10][11][12]
Conclusion
The 1-Hydroxy-1-methyl-3-phenylurea scaffold represents a promising and highly tractable starting point for drug discovery campaigns, particularly for targets containing a metal ion in their active site. This application note provides a comprehensive, field-proven guide for researchers to conduct systematic SAR studies. By combining logical analog design, robust synthetic and analytical protocols, and a tiered biological evaluation strategy, researchers can efficiently navigate the chemical space around this scaffold to identify key structural features that drive biological activity, accelerating the journey from an initial hit to a viable lead candidate.
References
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies . [Link]
-
G. Schneider, et al. (2024-05-27). Scaffold hopping . Drug Discovery Today: Technologies. [Link]
-
Slideshare. Scaffold hopping in drug development ppt . [Link]
-
Sun, H., Tawa, G. & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches . Drug Discovery Today. [Link]
-
Yasri, A. (2011). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction . bonndoc - Universität Bonn. [Link]
-
Bajorath, J. (2009). Systematic Computational Analysis of Structure–Activity Relationships: Concepts, Challenges and Recent Advances . Future Medicinal Chemistry. [Link]
-
Yasri, A. (2011). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction . University of Bonn. [Link]
-
BioSolveIT. Scaffold Hopping . [Link]
-
Sroor, F. M., et al. (2024). Structure activity relationship of the synthesized compounds 3–11 . Chemistry & Biodiversity. [Link]
-
Bajorath, J. (2021). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? . Taylor & Francis Online. [Link]
-
Roy, K. (2012). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDE AND THIOUREA DIAMIDE DERIVATIVES . International Journal of Pharmaceutical and Biological Archives. [Link]
-
Fotsch, C., et al. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists . Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry . [Link]
-
Taha, M. K., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . Molecules. [Link]
-
El-Sayed, N. N. E., et al. (2022). Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents . RSC Medicinal Chemistry. [Link]
-
Gray, C., et al. (2013). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents . Tuberculosis. [Link]
-
Ghavimi, H., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents . Molecular Diversity. [Link]
-
Lee, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea . Acta Crystallographica Section E. [Link]
-
National Center for Biotechnology Information. Hydroxyurea . PubChem Compound Summary for CID 3657. [Link]
-
Khan, K. M., et al. (2014). Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors . ResearchGate. [Link]
-
Taha, M. K., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . ACS Publications. [Link]
-
National Center for Biotechnology Information. Urea, N-hydroxy-N-methyl-N'-phenyl- . PubChem Compound Summary for CID 147025. [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery . YouTube. [Link]
-
Ghica, M. E., et al. (2026). Recent Advances in Electrochemical Analysis of Phenylurea Herbicides . OPUS. [Link]
-
Wikipedia. Structure–activity relationship . [Link]
-
JoVE. (2024). Video: Structure-Activity Relationships and Drug Design . [Link]
-
Guha, R. (2013). On Exploring Structure Activity Relationships . Methods in Molecular Biology. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual . [Link]
-
Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry . Journal of Chromatography A. [Link]
-
L. L. Hsu. (2010). Hydroxyurea in Sickle Cell Disease: Drug Review . Pediatric Endocrinology Reviews. [Link]
-
International Journal of Engineering, Science and Mathematics. Quantitative structure activity relationship and drug design . [Link]
-
Mol, H. G., et al. (1998). New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems . Journal of Chromatography A. [Link]
-
Lin, C., et al. (2002). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction . Journal of AOAC International. [Link]
-
Lee, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea . ResearchGate. [Link]
-
PrepChem.com. Preparation of 1-phenylurea . [Link]
-
Organic Syntheses Procedure. Urea, phenyl-, and . [Link]
-
The Wistar Institute. (2020). Developing Hydroxyurea, the First FDA-Approved Therapy for Sickle Cell Disease . [Link]
-
PrepChem.com. Synthesis of phenylurea . [Link]
-
ResearchGate. (2025). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents . [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure Activity Relationship (SAR) Analysis - Creative Proteomics [creative-proteomics.com]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosolveit.de [biosolveit.de]
Pharmacokinetic profiling of novel phenylurea derivatives.
Application Notes & Protocols
Topic: Pharmacokinetic Profiling of Novel Phenylurea Derivatives Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Pharmacokinetic Characterization of Novel Phenylurea Derivatives
This document provides a comprehensive guide to the essential pharmacokinetic (PK) profiling of novel phenylurea derivatives. The narrative is structured to follow the logical progression of a drug discovery program, moving from high-throughput in vitro assessments to more complex in vivo studies. The protocols and insights provided herein are designed to be robust and self-validating, ensuring the generation of high-quality, decision-driving data.
Introduction: The "Why" of Pharmacokinetics for Phenylurea Derivatives
Phenylurea derivatives represent a versatile class of small molecules with a wide range of therapeutic applications, including oncology and anti-infectives.[1][2] However, a promising in vitro potency profile is inconsequential if the molecule cannot reach its target in the body in sufficient concentration and for an adequate duration. This is the central challenge that pharmacokinetic profiling addresses. Pharmacokinetics is the study of what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[3] A thorough understanding of a compound's ADME profile is critical to optimizing its therapeutic potential, predicting its safety, and establishing a viable dosing regimen.[4][5]
This guide will provide both the strategic rationale and the detailed methodologies for building a comprehensive PK profile for a novel phenylurea derivative, transforming a promising chemical entity into a viable drug candidate.
Section 1: The Integrated Pharmacokinetic Workflow
The characterization of a drug candidate is not a linear process but an iterative cycle of design, testing, and analysis. Early, rapid in vitro ADME assays are pivotal for selecting the most promising compounds and guiding chemical optimization before committing to resource-intensive in vivo studies.[4][6][7] This integrated approach ensures that only the candidates with the highest probability of success are advanced.
Section 2: Foundational In Vitro ADME Assays
In the early stages of drug discovery, in vitro ADME assays serve as a critical filter to eliminate compounds with undesirable pharmacokinetic properties.[4][8] These assays are designed to be high-throughput, cost-effective, and predictive of in vivo outcomes.
Metabolic Stability in Liver Microsomes
Causality & Expertise: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the oxidative metabolism of most drugs. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, making it difficult to maintain therapeutic concentrations. This assay provides a direct measure of a compound's intrinsic clearance, a key parameter for predicting in vivo clearance and half-life. The inclusion of a cofactor, NADPH, is essential as it provides the reducing equivalents required for CYP450 enzyme activity.
Protocol: Metabolic Stability Assessment
-
Preparation:
-
Prepare a stock solution of the phenylurea derivative (e.g., 10 mM in DMSO).
-
Thaw pooled human or rat liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add 1 µL of the 10 mM test compound stock to 999 µL of phosphate buffer to make a 10 µM working solution.
-
Add 188 µL of buffer to microcentrifuge tubes.
-
Add 10 µL of liver microsome suspension (final concentration 0.5 mg/mL).
-
Add 2 µL of the 10 µM test compound working solution (final concentration 1 µM).
-
Pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath.
-
-
Reaction Initiation & Termination:
-
Initiate the metabolic reaction by adding 20 µL of the 10 mM NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like tolbutamide or carbamazepine). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the peak area ratio of the parent compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
-
Plasma Protein Binding (PPB)
Causality & Expertise: Only the unbound (free) fraction of a drug in the bloodstream is pharmacologically active and available to distribute into tissues and be cleared. High plasma protein binding can limit a drug's efficacy and affect its distribution and clearance. Rapid Equilibrium Dialysis (RED) is a reliable method that measures the distribution of a drug between a plasma-containing chamber and a protein-free buffer chamber, separated by a semi-permeable membrane.
Protocol: PPB by Rapid Equilibrium Dialysis
-
Preparation:
-
Prepare a 10 µM working solution of the phenylurea derivative in pooled plasma (human or rat).
-
Assemble the RED device plate according to the manufacturer's instructions.
-
Add 200 µL of the plasma-drug mixture to the sample chambers (red side).
-
Add 350 µL of phosphate buffer (pH 7.4) to the buffer chambers (white side).
-
-
Incubation:
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.
-
-
Sampling & Analysis:
-
After incubation, take 50 µL aliquots from both the plasma and buffer chambers.
-
Combine the plasma aliquot with 50 µL of blank buffer.
-
Combine the buffer aliquot with 50 µL of blank plasma. This step is critical to "matrix-match" the samples, ensuring that differences in ionization suppression during LC-MS/MS analysis do not confound the results.
-
Add 300 µL of ice-cold acetonitrile with an internal standard to all samples to precipitate proteins.
-
Vortex, centrifuge, and transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) .
-
Calculate the percentage bound: % Bound = (1 - fu) * 100 .
-
Summary of In Vitro Data
Data from these early assays are best presented in a tabular format to allow for direct comparison between different derivatives.
| Compound ID | Solubility (µM) at pH 7.4 | PAMPA Pe (10⁻⁶ cm/s) | Microsomal t½ (min) | CLint (µL/min/mg) | Plasma Protein Binding (%) |
| Phenylurea-001 | 85 | 15.2 | > 60 | < 11.5 | 92.1 |
| Phenylurea-002 | 12 | 2.1 | 8.5 | 96.7 | 99.8 |
| Phenylurea-003 | 55 | 11.5 | 25.0 | 33.3 | 95.4 |
| Control Drug | > 100 | 18.0 | 45.0 | 20.0 | 88.0 |
This table contains hypothetical data for illustrative purposes.
Section 3: In Vivo Pharmacokinetic Evaluation
While in vitro assays provide valuable predictions, in vivo studies are essential to understand how a compound behaves in a complete biological system.[9] These studies integrate all ADME processes simultaneously and are the gold standard for determining key PK parameters.
Study Design: The Importance of IV and PO Dosing
Causality & Expertise: A typical first-in-animal PK study involves administering the compound via both intravenous (IV) and oral (PO) routes.
-
IV Administration: Bypasses the absorption phase entirely, delivering the drug directly into the systemic circulation. Data from the IV dose allows for the determination of fundamental parameters like Clearance (CL), Volume of Distribution (Vd), and terminal half-life (t½).
-
PO Administration: Provides crucial information about oral absorption and first-pass metabolism. By comparing the Area Under the Curve (AUC) from the PO dose to the AUC from the IV dose, we can calculate the absolute oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.
Protocol: Rodent In Vivo PK Study
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3-4 per group), weighing 200-250g.
-
Acclimatize animals for at least 3 days prior to the study.
-
Fast animals overnight (with free access to water) before dosing.
-
-
Dose Formulation & Administration:
-
IV Formulation: Solubilize the phenylurea derivative in a vehicle suitable for injection, such as 5% DMSO, 40% PEG400, 55% Saline. Filter-sterilize before use.
-
PO Formulation: Prepare a suspension or solution in a vehicle like 0.5% methylcellulose in water.
-
IV Dosing: Administer a single bolus dose (e.g., 1 mg/kg) via the lateral tail vein.
-
PO Dosing: Administer a single dose (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect sparse or serial blood samples (approx. 100 µL per time point) from the saphenous or jugular vein.[9]
-
IV Time Points: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Time Points: pre-dose, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer to labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
Section 4: Bioanalytical Method Validation
Causality & Expertise: The validity of any PK study hinges on the quality of the bioanalytical data. "You can't trust the PK if you can't trust the assay." LC-MS/MS is the industry standard for small molecule quantification due to its superior sensitivity and selectivity. A rigorous method validation is mandatory and must be performed according to regulatory guidelines to ensure the data is accurate, precise, and reproducible.[10][11][12]
Protocol: Key Parameters for LC-MS/MS Method Validation
This protocol is based on the principles outlined in the FDA and ICH M10 guidance.[11][12][13]
-
Selectivity & Specificity:
-
Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of the phenylurea derivative or its internal standard.
-
-
Calibration Curve & Linearity:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. A typical curve consists of a blank, a zero sample (blank + internal standard), and 8-10 non-zero concentrations covering the expected range of study samples.
-
The curve should have a correlation coefficient (r²) of ≥ 0.99 using a weighted linear regression.
-
-
Accuracy & Precision:
-
Analyze Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Intra-day (within a single run): Analyze at least 5 replicates of each QC level. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Inter-day (across multiple days): Repeat the analysis on at least three separate days to assess run-to-run variability. Acceptance criteria are the same as for intra-day.
-
-
Stability:
-
Bench-Top Stability: Assess the stability of the analyte in plasma kept at room temperature for a duration matching the expected sample handling time.
-
Freeze-Thaw Stability: Evaluate stability after multiple freeze-thaw cycles (typically three cycles).
-
Long-Term Stability: Confirm stability in plasma stored at -80°C for a period exceeding the duration of the in vivo study sample storage.
-
For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interference at the retention time of analyte/IS | Ensures you are measuring only the drug of interest. |
| Linearity (r²) | ≥ 0.99 | Confirms a predictable relationship between concentration and instrument response. |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | How close the measured value is to the true value. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility and scatter of the data. |
| Stability | Recovery within ±15% of nominal | Confirms the drug does not degrade during sample handling, storage, and processing. |
Section 5: Data Analysis & Interpretation
Once validated bioanalytical data is available, it must be processed to derive meaningful PK parameters.
Non-Compartmental Analysis (NCA): NCA is a standard, model-independent method used to determine key pharmacokinetic parameters directly from the plasma concentration-time data.[14][15][16]
Key PK Parameters Derived from NCA:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential peak-concentration toxicity. |
| Tmax | Time at which Cmax is observed | Indicates the rate of drug absorption. |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | Represents the total drug exposure over the measured time period. |
| AUC(0-inf) | AUC extrapolated to infinity | Represents the total drug exposure after a single dose. |
| t½ | Terminal elimination half-life | Time required for the plasma concentration to decrease by half. Determines dosing interval. |
| CL | Clearance (from IV data) | The volume of plasma cleared of the drug per unit of time. Determines the overall elimination rate. |
| Vd | Volume of distribution (from IV data) | An apparent volume indicating the extent of drug distribution into tissues versus plasma. |
| F% | Absolute Oral Bioavailability | The fraction of an oral dose that reaches systemic circulation. Calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100 |
Interpretation & Decision Making: The ultimate goal is to synthesize all available data. How does the in vitro metabolic stability relate to the in vivo clearance? Does high plasma protein binding correlate with a low volume of distribution? A compound with high clearance and low bioavailability (e.g., Phenylurea-002 from the table) may be a poor candidate, while a compound with moderate clearance and good bioavailability (e.g., Phenylurea-001) might be prioritized for further development. This data-driven approach is fundamental to making informed decisions in modern drug discovery.[17]
References
-
Selvita. In Vitro ADME. Available from: [Link]
-
Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. Available from: [Link]
-
Tropsha, A. et al. (2023). Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compounds with Undesired PK Profiles. ChemRxiv. Available from: [Link]
-
Taylor & Francis Online. Methods for Non-Compartmental Pharmacokinetic Analysis With Observations Below the Limit of Quantification. Available from: [Link]
-
Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Available from: [Link]
-
BioDuro. In Vitro ADME. Available from: [Link]
-
PubMed. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Advancements in small molecule drug design: A structural perspective. Available from: [Link]
-
Certara. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Available from: [Link]
-
ResearchGate. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Available from: [Link]
-
PubMed. (2011). Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists. Available from: [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available from: [Link]
-
MDPI. Designing an In Vivo Preclinical Research Study. Available from: [Link]
-
PubMed. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Navarro, D. (2023). Non-compartmental analysis - Notes from a data witch. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. Available from: [Link]
-
Ashdin Publishing. (2018). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available from: [Link]
-
ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. Available from: [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Available from: [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
-
PubMed. (2020). Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data. Available from: [Link]
-
PubMed. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Available from: [Link]
-
MDPI. (2023). Metabolic Profiling and Pharmacokinetics Characterization of Yinhua Pinggan Granules with High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. Available from: [Link]
-
International Council for Harmonisation (ICH). (2024). Drug Interaction Studies (M12). Available from: [Link]
-
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
European Medicines Agency. EMA Perspectives on Regulatory Guidance on Drug-drug Interaction. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available from: [Link]
-
LCGC International. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available from: [Link]
Sources
- 1. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-compartmental analysis – Notes from a data witch [blog.djnavarro.net]
- 4. selvita.com [selvita.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. criver.com [criver.com]
- 8. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gdddrjournal.com [gdddrjournal.com]
- 15. tandfonline.com [tandfonline.com]
- 16. quantics.co.uk [quantics.co.uk]
- 17. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxy-1-methyl-3-phenylurea
Welcome to the technical support resource for the synthesis of 1-Hydroxy-1-methyl-3-phenylurea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine the synthesis for your specific laboratory conditions.
I. Core Synthesis Pathway & Mechanism
The most direct and common route to synthesizing 1-Hydroxy-1-methyl-3-phenylurea involves the nucleophilic addition of N-methylhydroxylamine to phenyl isocyanate. The nitrogen atom of the hydroxylamine attacks the electrophilic carbon of the isocyanate group.
The primary challenge in this synthesis is managing the reactivity of the starting materials and preventing side reactions, which are the main culprits for yield reduction. Phenyl isocyanate is highly susceptible to moisture, and N-methylhydroxylamine hydrochloride, the most common commercial form of the reagent, requires deprotonation to become an effective nucleophile.
Caption: General reaction scheme for the synthesis.
II. Troubleshooting Guide: Common Yield-Related Issues
This section addresses the most frequently encountered problems during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I've isolated no product. What are the most likely causes?
Answer: Low or zero yield is typically traced back to one of three areas: reagent quality, improper reaction setup, or suboptimal reaction conditions.
-
Cause A: Reagent Degradation (Especially Phenyl Isocyanate)
-
Why it happens: Phenyl isocyanate is extremely sensitive to moisture. Water reacts with it to form an unstable carbamic acid, which rapidly decomposes into aniline and carbon dioxide. This aniline can then react with another molecule of phenyl isocyanate to produce N,N'-diphenylurea, a highly insoluble and common byproduct.[1]
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of phenyl isocyanate or purify older stock by distillation.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., THF, acetonitrile, or dichloromethane freshly distilled or from a solvent purification system).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Cause B: Incomplete Deprotonation of N-Methylhydroxylamine Hydrochloride
-
Why it happens: N-methylhydroxylamine is often supplied as its hydrochloride salt for stability. In this form, the nitrogen is protonated, rendering it non-nucleophilic. An appropriate base must be added to liberate the free hydroxylamine. An insufficient amount of base or a base that is too weak will result in unreacted starting material.
-
Solution:
-
Choice of Base: Use at least one molar equivalent of a non-nucleophilic organic base like triethylamine (TEA) or a slight excess (1.1-1.2 equivalents) to ensure complete neutralization. Inorganic bases like sodium carbonate can also be used, but may lead to a heterogeneous mixture requiring vigorous stirring.
-
Order of Addition: In your reaction flask, first combine the N-methylhydroxylamine hydrochloride and the base in your anhydrous solvent. Stir for 15-30 minutes to ensure complete deprotonation before adding the phenyl isocyanate.
-
-
-
Cause C: Incorrect Reaction Temperature
-
Why it happens: The reaction is exothermic. Adding the phenyl isocyanate too quickly without cooling can cause the temperature to rise, promoting side reactions and potential degradation of the product.[2]
-
Solution:
-
Initial Cooling: Place the reaction flask containing the N-methylhydroxylamine solution in an ice bath (0 °C).
-
Slow Addition: Add the phenyl isocyanate dropwise via a syringe or dropping funnel over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Gradual Warming: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature and stir for several hours.
-
-
Question 2: My final product is contaminated with a significant amount of a white, insoluble solid. What is it and how can I prevent it?
Answer: This is almost certainly N,N'-diphenylurea (also known as carbanilide).
-
Why it happens: As mentioned in Cause A above, this byproduct forms when phenyl isocyanate reacts with water, generating aniline, which then reacts with a second equivalent of phenyl isocyanate.[1]
-
Prevention: The most effective prevention is strict adherence to anhydrous and inert atmosphere techniques as described previously.
-
Removal:
-
Filtration: Since N,N'-diphenylurea is often poorly soluble in many organic solvents (like dichloromethane or ether) where the desired product is soluble, it can sometimes be removed by simple filtration of the crude reaction mixture.
-
Purification: If it co-precipitates with your product, purification via column chromatography or recrystallization from a suitable solvent system will be necessary.
-
Caption: A logical flowchart for troubleshooting low yield.
III. Experimental Protocol & Optimization
This section provides a robust baseline protocol and a table of parameters for targeted optimization.
Baseline Synthesis Protocol
Materials:
-
N-Methylhydroxylamine hydrochloride
-
Phenyl isocyanate
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Solvents for purification (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Setup: Under a nitrogen atmosphere, add N-methylhydroxylamine hydrochloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent & Base: Add anhydrous THF to the flask, followed by triethylamine (1.1 eq). Stir the resulting slurry at room temperature for 20 minutes.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Isocyanate Addition: Add phenyl isocyanate (1.0 eq) dropwise to the stirred slurry over 20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 2:1 Hexanes:Ethyl Acetate. The reaction is complete when the phenyl isocyanate spot is no longer visible (visualize under UV light).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Optimization Parameters Table
| Parameter | Standard Condition | Optimization Strategy | Rationale & Expected Outcome |
| Stoichiometry | 1:1 (Isocyanate:Hydroxylamine) | Use a slight excess of N-methylhydroxylamine (1.1 eq). | Phenyl isocyanate is often the more expensive and moisture-sensitive reagent. Using a slight excess of the amine component ensures the complete consumption of the isocyanate, simplifying purification. |
| Solvent | THF | Try acetonitrile (ACN) or dichloromethane (DCM). | Solvent polarity can influence reaction rate. ACN and DCM are common alternatives. Ensure they are anhydrous. |
| Base | Triethylamine (TEA) | Compare with a milder inorganic base like K₂CO₃ or a stronger, non-nucleophilic base like DBU (in catalytic amounts). | The choice of base can impact reaction rate and workup. K₂CO₃ is cheaper but creates a heterogeneous mixture. DBU is a powerful catalyst for urethane formation and may accelerate the reaction.[3] |
| Temperature | 0 °C to RT | Run the reaction entirely at 0 °C or at a slightly elevated temperature (e.g., 40 °C) after the initial addition. | Lower temperatures may reduce side reactions but slow the reaction rate. Gentle heating can drive the reaction to completion faster, but increases the risk of byproduct formation.[2] |
IV. Frequently Asked Questions (FAQs)
-
Q: Can I use a different isocyanate or hydroxylamine derivative?
-
A: Yes, this general procedure is applicable to a wide range of substituted phenyl isocyanates and N-alkyl or N-aryl hydroxylamines. However, electron-withdrawing or donating groups on the phenyl ring will affect the electrophilicity of the isocyanate, and steric hindrance on the hydroxylamine will affect its nucleophilicity, potentially requiring adjustments to reaction time and temperature.
-
-
Q: How do I properly store and handle phenyl isocyanate?
-
A: Phenyl isocyanate is toxic and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored in a tightly sealed container, preferably under an inert atmosphere, and away from moisture.
-
-
Q: What analytical techniques are best for characterizing the final product?
-
A: Standard techniques include ¹H and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and HPLC to determine purity.[4] Melting point analysis is also a good indicator of purity.
-
V. References
-
Choi, H., Shim, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2094. [Link]
-
Choi, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. ResearchGate. [Link]
-
Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, Coll. Vol. 1, p.453 (1941); Vol. 9, p.78 (1929). [Link]
-
Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]
-
Zafar, H., et al. (2022). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Scientific Reports, 12(1), 17398. [Link]
-
Gerecke, M., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. [Link]
-
Henschke, J. P., et al. (2015). Process to produce n-methylydroxylamine hydrochloride. World Intellectual Property Organization, WO2015080936A1.
-
Popp, M., et al. (2001). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of N-hydroxy-N-(1-(5-methylfur-2-yl)ethyl)-N'-phenyl urea. PrepChem.com. [Link]
-
Csendes, I., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3389. [Link]
-
Zhang, Y., et al. (2018). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 66, 829-834. [Link]
-
Pápai, I., et al. (2017). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. ResearchGate. [Link]
Sources
Troubleshooting common problems in 1-Hydroxy-1-methyl-3-phenylurea experiments.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hydroxy-1-methyl-3-phenylurea. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of working with this compound.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of 1-Hydroxy-1-methyl-3-phenylurea typically involves a multi-step process, starting with the formation of a hydroxyurea intermediate followed by methylation. Each step presents unique challenges that can impact yield and purity.
Frequently Asked Questions (FAQs) - Synthesis
Q1: I am getting a low yield of 1-hydroxy-3-phenylurea in the first step of my synthesis from phenyl isocyanate and hydroxylamine. What are the likely causes?
A1: Low yields in this step often stem from a few critical factors:
-
Purity of Phenyl Isocyanate: Phenyl isocyanate is highly reactive and susceptible to hydrolysis from atmospheric moisture. This reaction produces aniline and carbon dioxide, leading to the formation of the common byproduct 1,3-diphenylurea (carbanilide).[1][2][3] It is crucial to use freshly distilled or newly opened phenyl isocyanate and perform the reaction under anhydrous conditions.
-
Reaction Temperature: The reaction between phenyl isocyanate and hydroxylamine is exothermic. If the temperature is not carefully controlled, side reactions can occur, leading to a decrease in the desired product. It is advisable to add the phenyl isocyanate dropwise to a cooled solution of hydroxylamine.
-
Stoichiometry: While a slight excess of hydroxylamine can be used to ensure complete consumption of the isocyanate, a large excess can complicate purification. Conversely, an excess of phenyl isocyanate will lead to a higher proportion of 1,3-diphenylurea. Precise control of the molar ratios is key.
Q2: During the methylation of 1-hydroxy-3-phenylurea, I am observing multiple products on my TLC plate. What are these side products likely to be?
A2: The methylation of 1-hydroxy-3-phenylurea can lead to several side products due to the presence of multiple nucleophilic sites:
-
O-methylation vs. N-methylation: The desired product is N-methylated. However, O-methylation can also occur, leading to the formation of 1-methoxy-1-methyl-3-phenylurea. The choice of methylating agent and base can influence the selectivity. For instance, using a less sterically hindered methylating agent might favor O-methylation.
-
Di-methylation: It is possible to get di-methylation on both the nitrogen and oxygen atoms, especially if a strong methylating agent and an excess of the reagent are used.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 1-hydroxy-3-phenylurea.
Q3: My final product, 1-Hydroxy-1-methyl-3-phenylurea, appears to be degrading during workup or storage. What are the stability issues with this compound?
A3: N-hydroxyurea derivatives can be sensitive to heat, light, and pH extremes.
-
Thermal Stability: Hydroxyurea itself is known to be thermally unstable, with decomposition starting at temperatures as low as 70-85°C in aqueous solutions.[4][5] It is advisable to avoid high temperatures during purification and storage.
-
pH Stability: Both acidic and basic conditions can lead to the hydrolysis of the urea linkage. The stability of urea is generally highest in the pH range of 4-8.[6] It is recommended to maintain a near-neutral pH during workup and to store the compound in a neutral, dry environment. N-hydroxyureas can also undergo rearrangement reactions under certain conditions, although this is less common.
Troubleshooting Guide: Synthesis and Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-hydroxy-3-phenylurea | Impure phenyl isocyanate (hydrolysis). | Use freshly distilled or a new bottle of phenyl isocyanate. Handle under inert atmosphere (N₂ or Ar). |
| Formation of 1,3-diphenylurea byproduct. | Control stoichiometry carefully. Add phenyl isocyanate slowly to the hydroxylamine solution. | |
| Incorrect reaction temperature. | Maintain a low temperature (e.g., 0-5°C) during the addition of phenyl isocyanate. | |
| Multiple spots on TLC after methylation | Mixture of N- and O-methylated products. | Optimize the methylating agent and base. Consider using a bulkier base to favor N-methylation. |
| Presence of di-methylated byproduct. | Use a stoichiometric amount of the methylating agent and monitor the reaction progress carefully by TLC. | |
| Incomplete reaction. | Increase reaction time or slightly elevate the temperature, while monitoring for degradation. | |
| Product degradation during purification | Thermal decomposition. | Use low-temperature purification techniques like flash chromatography with minimal heating. Avoid prolonged heating during solvent evaporation. |
| Hydrolysis under acidic/basic conditions. | Neutralize the reaction mixture before workup. Use buffered aqueous solutions if necessary. | |
| Difficulty in purifying the final product | High polarity of the compound. | Use a more polar stationary phase for chromatography (e.g., silica gel with a higher percentage of methanol in the eluent). Consider reverse-phase chromatography with a polar-embedded or polar-endcapped column.[7] |
| Co-elution with polar impurities. | Employ a different solvent system for chromatography to alter the selectivity. Recrystallization from a suitable solvent system can also be effective. |
Section 2: Experimental Applications and Data Interpretation
1-Hydroxy-1-methyl-3-phenylurea may be used in various biological assays due to its structural similarity to other bioactive urea derivatives. Understanding potential artifacts and unexpected results is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs) - Applications
Q1: I am observing inconsistent results in my cell-based assays with 1-Hydroxy-1-methyl-3-phenylurea. Could the compound be reacting with my media components?
A1: Yes, this is a possibility. The N-hydroxy-N-methylurea functionality can be reactive.
-
Reactivity with Nucleophiles: The compound may react with nucleophilic components in your cell culture media, such as amino acids or thiols (like glutathione). This could lead to a decrease in the effective concentration of your compound over time.
-
Stability in Aqueous Solutions: As mentioned earlier, N-hydroxyureas can be unstable in aqueous solutions, especially at physiological temperatures (37°C).[4][5] It is advisable to prepare fresh stock solutions and to minimize the time the compound spends in aqueous media before and during the assay.
Q2: My analytical characterization (HPLC/GC) of 1-Hydroxy-1-methyl-3-phenylurea is showing broad peaks or multiple peaks that are not impurities. What could be the cause?
A2: The analytical behavior of N-hydroxy-N-methyl compounds can be complex.
-
Tautomerism: N-hydroxyureas can exist as tautomers (hydroxyamide and hydroximic acid forms), which may interconvert under the analytical conditions, leading to peak broadening or splitting.[8]
-
On-column Decomposition: The compound might be degrading on the HPLC or GC column, especially if the column has acidic or basic sites, or if high temperatures are used in GC. For GC analysis, derivatization to a more stable silyl ether might be necessary.[9]
-
Chelation with Metal Ions: The N-hydroxyurea moiety can chelate metal ions. If there are trace metals in your mobile phase or on your column, this can lead to peak tailing or distortion. The addition of a chelating agent like EDTA to the mobile phase can sometimes mitigate this issue.
Experimental Workflow: Stability Assessment of 1-Hydroxy-1-methyl-3-phenylurea in Aqueous Buffer
This protocol provides a general method to assess the stability of your compound under your specific experimental conditions.
-
Prepare a stock solution of 1-Hydroxy-1-methyl-3-phenylurea in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
-
Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Spike the buffer with the stock solution to a final concentration relevant to your experiment (e.g., 10 µM).
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC-UV) to quantify the amount of remaining 1-Hydroxy-1-methyl-3-phenylurea.
-
Plot the concentration of the compound versus time to determine its stability profile.
Visualization of Potential Issues
Diagram 1: Synthesis and Potential Side Reactions
Caption: Synthesis pathway of 1-Hydroxy-1-methyl-3-phenylurea and potential side products.
Diagram 2: Troubleshooting Logic for Analytical Issues
Caption: Decision tree for troubleshooting analytical issues with 1-Hydroxy-1-methyl-3-phenylurea.
References
-
Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350. [Link]
-
Cardillo, P., & Lunghi, A. (1998). Hydroxyurea. Chemical & Engineering News, 76(22), 6. [Link]
-
Choi, H., Shim, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2094. [Link]
-
Deghenghi, R. (1960). Hydroxyurea. Organic Syntheses, 40, 60. [Link]
-
Lunghi, A., Cardillo, P., & Quasso, F. (2002). Hydroxyurea explosion: A thermoanalytical and calorimetric study. Journal of Loss Prevention in the Process Industries, 15(6), 489-495. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-hydroxy-N-(5-phenylfur-2-yl)methyl-N'-methyl urea. Retrieved from [Link]
-
Remko, M., Lyne, P. D., & Richards, W. G. (1999). Molecular structure, gas-phase acidity and basicity of N-hydroxyurea. Physical Chemistry Chemical Physics, 1(45), 5353-5357. [Link]
-
Shah, S. M. A., & Mehmood, T. (2011). Stability of urea in solution and pharmaceutical preparations. Journal of the Chemical Society of Pakistan, 33(6), 841-846. [Link]
-
Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular structure, gas-phase acidity and basicity of N-hydroxyurea - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of In Vivo Dosage for 1-Hydroxy-1-methyl-3-phenylurea and Novel Phenylurea Analogs
Disclaimer: Publicly available data on in vivo studies specifically for 1-Hydroxy-1-methyl-3-phenylurea is limited. This guide provides a comprehensive framework for dosage optimization based on established principles in preclinical pharmacology and data from structurally related phenylurea compounds. The methodologies described are intended for researchers, scientists, and drug development professionals.
Introduction
Optimizing the dosage of a novel compound for in vivo studies is a critical step in the drug discovery pipeline. An incorrect dose can lead to misleading results, such as a lack of efficacy due to insufficient exposure or unexpected toxicity masking the therapeutic effect. This guide provides a structured approach to designing and troubleshooting in vivo dosage studies for 1-Hydroxy-1-methyl-3-phenylurea and other novel phenylurea-based compounds. Our focus is on establishing a rational, evidence-based methodology to determine a safe and efficacious dose range.
Part 1: Frequently Asked Questions (FAQs) - Initial Dose Estimation
This section addresses the foundational questions researchers face before initiating animal studies.
Q1: What is the absolute first step in determining a starting dose for a novel compound like 1-Hydroxy-1-methyl-3-phenylurea?
A1: The initial step is a comprehensive data review. Before any animal is dosed, you must gather all available information on the compound. This includes:
-
In Vitro Potency (IC50/EC50): Data from cell-based assays provide a benchmark for the concentration required to elicit a biological effect. This is often the starting point for estimating a therapeutic dose.[1][2]
-
Mechanism of Action: Understanding the target pathway is crucial. Phenylurea derivatives have been identified as inhibitors of various targets, including tyrosinase, c-MET/VEGFR-2, and FLT3.[3][4][5] Knowledge of the target can inform expected physiological effects and potential toxicities.
-
Solubility and Stability: A compound's physicochemical properties will dictate the feasible routes of administration and formulation strategies.
-
Preliminary In Vitro Toxicity: Cytotoxicity data in relevant cell lines can help predict potential for on-target and off-target toxicity.
-
Literature on Analog Compounds: Reviewing in vivo studies of structurally similar phenylurea compounds can provide a likely dose range and highlight potential challenges. For instance, some phenylurea herbicides have low acute toxicity with LD50 values greater than 1 g/kg, which can inform the upper limits of a dose-escalation study.[6]
Q2: How can I use in vitro data to estimate a starting dose for my first in vivo experiment?
A2: A common, though indirect, approach is to aim for an in vivo exposure (plasma concentration) that is a multiple of the in vitro IC50 or EC50. However, a more structured approach involves a preliminary dose-range finding study, often starting with a low dose. A conservative starting point could be 1-10 mg/kg, depending on the available data. If no toxicity data exists, it is critical to begin with a very low dose and escalate cautiously.[7] For compounds where toxicology is a concern, starting at a fraction of a No Observed Adverse Effect Level (NOAEL), if available, is standard practice.[1]
Q3: How do I select the most appropriate animal model?
A3: The choice of animal model is dictated by the research question and therapeutic area.[1] For oncology, if 1-Hydroxy-1-methyl-3-phenylurea is hypothesized to be an anti-cancer agent, a xenograft model using human cancer cell lines (e.g., MV4-11 for FLT3 inhibitors) in immunocompromised mice would be appropriate.[5] For other indications, transgenic models that replicate the human disease state are often preferred. The key is to choose a model where the biological target is conserved and relevant to the human condition.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step protocols for key in vivo studies in a question-and-answer format to address common challenges.
Troubleshooting Guide 1: Maximum Tolerated Dose (MTD) Determination
Common Issue: "I've started my in vivo study, but the initial doses are causing severe toxicity (e.g., >20% body weight loss, lethargy). How do I establish a safe dose?"
Solution: You need to perform a formal Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[8][9] It is a crucial first step to define the therapeutic window.
-
Animal Model Selection: Choose a relevant rodent species (e.g., C57BL/6 or BALB/c mice). Use a small number of animals per group (n=3-5).[7][10]
-
Group Allocation & Dose Escalation:
-
Create at least 4-5 dose groups and a vehicle control group.
-
Select doses based on a geometric progression (e.g., 10, 20, 40, 80 mg/kg).[7] If no prior information exists, start with a low dose (e.g., 5 mg/kg).
-
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring & Endpoints: Monitor animals daily for a set period (typically 7-14 days) for the following:
-
Clinical Signs: Observe for any signs of toxicity, such as lethargy, ruffled fur, abnormal posture, or respiratory distress.
-
Body Weight: Weigh animals daily. A body weight loss of >20% is often considered an unacceptable adverse effect.[7]
-
Mortality: Record any deaths. Mortality should not be an endpoint; animals reaching humane endpoints should be euthanized.[9]
-
-
Defining the MTD: The MTD is the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of toxicity.
Causality Explained: The dose escalation design is critical for minimizing animal morbidity. By starting low and observing effects before moving to higher doses, you can pinpoint the toxicity threshold without using an excessive number of animals.[9] This study is not designed to demonstrate efficacy, but solely to establish the upper limit of safety for subsequent experiments.
| Dose Group (mg/kg) | n | Mortality | Max Mean Body Weight Loss (%) | Clinical Signs of Toxicity | MTD Determination |
| Vehicle | 5 | 0/5 | 1% | None | - |
| 25 | 5 | 0/5 | 4% | None | Tolerated |
| 50 | 5 | 0/5 | 8% | None | MTD |
| 100 | 5 | 1/5 | 22% | Lethargy, Ruffled Fur | Exceeds MTD |
| 200 | 5 | 4/5 | >25% | Severe Lethargy | Exceeds MTD |
Troubleshooting Guide 2: Dose-Response Efficacy Study
Common Issue: "I've completed an MTD study and am dosing at a safe level, but I'm not seeing any therapeutic effect in my disease model. Is the dose too low?"
Solution: You need to conduct a dose-response study to determine if there is a relationship between the dose administered and the biological effect.[11][12] This is essential for identifying the optimal therapeutic dose.
-
Dose Selection: Based on your MTD results, select 3-4 dose levels. A common strategy is to use the MTD, 1/2 MTD, and 1/4 MTD. Always include a vehicle control group.
-
Animal Model: Use the appropriate disease model (e.g., tumor-bearing mice). Ensure you have a sufficient number of animals per group (n=8-10) for statistical power.
-
Study Design:
-
Randomize animals into treatment groups.
-
Administer the compound and vehicle according to a predetermined schedule (e.g., once daily for 21 days).
-
Monitor animal health and body weight throughout the study.
-
-
Efficacy Endpoints: Measure relevant efficacy parameters. For an oncology study, this would include:
-
Tumor volume (e.g., measured by calipers twice weekly).
-
Final tumor weight at the end of the study.
-
-
Data Analysis: Plot the dose (on a log scale) against the measured effect (e.g., % tumor growth inhibition). Fit the data to a nonlinear regression model (e.g., four-parameter logistic curve) to determine parameters like the ED50 (the dose that produces 50% of the maximal effect).[11]
Causality Explained: A lack of efficacy at a single, safe dose does not mean the compound is inactive. The therapeutic window might be narrow, or the required exposure for efficacy might be very close to the MTD. A dose-response study systematically explores this relationship and is the only way to definitively assess a compound's in vivo potency.[12]
Part 3: Visualization & Workflow
A logical workflow is essential for efficient and ethical dosage optimization.
Diagram: In Vivo Dosage Optimization Workflow
Caption: Workflow for optimizing in vivo dosage of novel compounds.
References
-
Lansdon, E. B. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. Available at: [Link]
-
Charles River Laboratories. (n.d.). Maximum Tolerable Dose (MTD) Studies. Available at: [Link]
-
Pacific BioLabs. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]
-
ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Available at: [Link]
-
ResearchGate. (2022). How to decide a dose for mice if the doses are not available in any literature. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). In vivo dose-response curves were generated for 48 compounds, and EC 50... | Download Scientific Diagram. Available at: [Link]
-
Choi, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Choi, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E. Available at: [Link]
-
Taha, M., et al. (2018). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Shultz, M. D. (2024). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. Available at: [Link]
-
Liu, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Yu, J., et al. (2017). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. Molecules. Available at: [Link]
-
Arsianti, A., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research. Available at: [Link]
-
PubChem. (n.d.). Phenylurea. Available at: [Link]
-
ResearchGate. (n.d.). Phenylurea Herbicides. Available at: [Link]
-
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]
-
Xu, W., et al. (2007). 1-Methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-Hydroxy-1-methyl-3-phenylurea
Welcome to the technical support center for 1-Hydroxy-1-methyl-3-phenylurea. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this guide to offer not only procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible experimental design.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of 1-Hydroxy-1-methyl-3-phenylurea.
Q1: What are the basic chemical properties of 1-Hydroxy-1-methyl-3-phenylurea?
A1: 1-Hydroxy-1-methyl-3-phenylurea is a urea derivative with the molecular formula C₈H₁₀N₂O₂. Its structure consists of a phenylurea core with hydroxyl and methyl substitutions on one of the nitrogen atoms. Phenylurea and its derivatives are generally characterized as white crystalline solids.[1][2] They typically exhibit low solubility in water but are more soluble in organic solvents such as ethanol and acetone.[1][2] The presence of both hydrogen bond donors and acceptors in the structure of 1-Hydroxy-1-methyl-3-phenylurea suggests that its solubility will be significantly influenced by the solvent's polarity and hydrogen bonding capacity.
Q2: Why is 1-Hydroxy-1-methyl-3-phenylurea poorly soluble in aqueous solutions?
A2: The low aqueous solubility of many phenylurea compounds is attributed to the hydrophobic nature of the phenyl group.[3] While the urea, hydroxyl, and methyl groups can participate in hydrogen bonding with water, the nonpolar phenyl ring presents a significant hydrophobic surface area, making it energetically unfavorable to dissolve in water. For a drug to be effective, it often needs to be in a dissolved state to be absorbed and reach its target.[4]
Q3: What are the initial recommended solvents for dissolving 1-Hydroxy-1-methyl-3-phenylurea?
A3: Based on the general solubility profile of phenylurea compounds, it is recommended to start with polar organic solvents. Ethanol, methanol, acetone, and acetonitrile are good starting points.[1][2] For biological assays, dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution, which can then be diluted into an aqueous buffer. However, it is crucial to be aware of the potential for the compound to precipitate upon dilution and the possible effects of DMSO on the experimental system.
Q4: Can the solubility of 1-Hydroxy-1-methyl-3-phenylurea be affected by temperature?
A4: Yes, for most organic compounds, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid. Heating the solvent can provide this energy and facilitate the dissolution of 1-Hydroxy-1-methyl-3-phenylurea. However, it is important to consider the thermal stability of the compound and the volatility of the solvent when applying heat.
II. Troubleshooting Guides: Addressing Specific Solubility Issues
This section provides in-depth, question-and-answer-based troubleshooting for common solubility problems.
A. Issue: Precipitation of 1-Hydroxy-1-methyl-3-phenylurea in Aqueous Buffers
Q: I dissolved my 1-Hydroxy-1-methyl-3-phenylurea in DMSO to make a stock solution. However, when I dilute it into my aqueous assay buffer, a precipitate forms. How can I prevent this?
A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble upon dilution into an aqueous medium. Here’s a systematic approach to troubleshoot and resolve this problem:
Precipitation upon dilution is a classic example of exceeding the thermodynamic solubility limit of the compound in the final solvent system. DMSO is a strong organic solvent that can effectively solvate 1-Hydroxy-1-methyl-3-phenylurea. However, when this solution is introduced into an aqueous buffer, the local concentration of DMSO is drastically reduced, and the compound is exposed to a predominantly aqueous environment where its solubility is low.
The following workflow is designed to identify a suitable solvent system and concentration to maintain the solubility of your compound in the final aqueous buffer.
Caption: A systematic workflow for troubleshooting precipitation issues.
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Prepare a serial dilution of your DMSO stock solution in your aqueous buffer.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) immediately after preparation and after a relevant incubation period (e.g., 1-2 hours) at the experimental temperature.
-
Identify the highest concentration of your compound that remains in solution. This will define the upper limit for your experiments with a simple DMSO/buffer system.
Protocol 2: Screening for Effective Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[4]
-
Prepare stock solutions of 1-Hydroxy-1-methyl-3-phenylurea in alternative water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add your compound's stock solution to these co-solvent-containing buffers to your desired final concentration.
-
Observe for precipitation as described in Protocol 1.
-
Important Consideration: Always run a vehicle control with the co-solvent alone to ensure it does not interfere with your assay.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Can be volatile and may affect cell-based assays at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Can also act as a stabilizer. |
| N-methyl-2-pyrrolidone (NMP) | <1% | A very strong solvent, use with caution and at low concentrations. |
Protocol 3: Investigating the Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][6][7][8]
-
Select a non-ionic surfactant that is compatible with your experimental system (e.g., Polysorbate 80, Polysorbate 20, Cremophor EL). Non-ionic surfactants are often preferred due to their lower potential for causing irritation and their biocompatibility.[5]
-
Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). The CMC is the concentration at which micelles begin to form.[6][7][8]
-
Add your DMSO stock solution of 1-Hydroxy-1-methyl-3-phenylurea to the surfactant-containing buffer.
-
Gently mix to allow for the incorporation of the compound into the micelles.
-
Observe for any precipitation.
-
Critical Note: As with co-solvents, a surfactant vehicle control is essential.
Caption: Micellar solubilization of a hydrophobic compound.
B. Issue: Difficulty Dissolving 1-Hydroxy-1-methyl-3-phenylurea in Organic Solvents
Q: I am having trouble getting my 1-Hydroxy-1-methyl-3-phenylurea to dissolve completely, even in organic solvents like ethanol. What can I do?
A: Incomplete dissolution in organic solvents can be due to several factors, including insufficient solvent power, slow dissolution kinetics, or the presence of different solid-state forms of the compound (polymorphism).
While phenylurea compounds are generally more soluble in organic solvents than in water, the specific choice of solvent is critical. The solubility of a solute in a solvent is governed by the principle of "like dissolves like." A good solvent for 1-Hydroxy-1-methyl-3-phenylurea will have a polarity and hydrogen bonding capability that is well-matched to the solute. Additionally, the rate of dissolution can be slow, and physical factors like particle size and agitation play a role.
Protocol 4: Systematic Solvent Screening
-
Test a range of solvents with varying polarities. A good starting set includes methanol, ethanol, isopropanol, acetone, acetonitrile, and ethyl acetate.
-
Use a fixed amount of 1-Hydroxy-1-methyl-3-phenylurea and a fixed volume of each solvent.
-
Agitate the samples (e.g., using a vortex mixer or magnetic stirrer) for a set period.
-
Visually assess the degree of dissolution. For a more quantitative approach, you can filter the saturated solutions and measure the concentration of the dissolved compound using a suitable analytical method like HPLC.
Table 2: Solubility of Phenylurea in Various Solvents (Illustrative Data)
| Solvent | Polarity Index | Expected Solubility |
| Water | 10.2 | Low |
| Methanol | 5.1 | Moderate to High |
| Ethanol | 4.3 | Moderate to High |
| Acetone | 5.1 | High |
| Acetonitrile | 5.8 | Moderate |
| Ethyl Acetate | 4.4 | Moderate |
| Toluene | 2.4 | Low |
Note: This table is based on general principles and data for phenylurea. Actual solubility should be determined experimentally.
Protocol 5: Facilitating Dissolution Kinetics
-
Increase Agitation: Ensure vigorous and consistent mixing to maximize the interaction between the solvent and the surface of the solid particles.
-
Apply Gentle Heat: Warming the solvent can significantly increase both the solubility and the rate of dissolution. Use a water bath and monitor the temperature to avoid degradation of the compound.
-
Use Sonication: An ultrasonic bath can be very effective in breaking up aggregates of solid particles and accelerating the dissolution process.
-
Particle Size Reduction: If you have access to the necessary equipment, reducing the particle size of the solid compound (e.g., by grinding) can increase the surface area available for solvation and speed up dissolution.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, including solubility and dissolution rate.[9][10] If you observe batch-to-batch variability in the solubility of 1-Hydroxy-1-methyl-3-phenylurea, it could be due to the presence of different polymorphic forms. Investigating this would require specialized analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). If polymorphism is suspected, it is important to control the crystallization process to ensure you are consistently working with the same form.
III. Summary and Best Practices
-
Start with a small-scale solubility screen to identify the most suitable solvent system for your specific application.
-
Always consider the compatibility of your chosen solubilization method (co-solvents, surfactants, pH adjustment) with your downstream assay.
-
Run appropriate vehicle controls to account for any effects of the solubilizing agents themselves.
-
Be mindful of the potential for precipitation when diluting organic stock solutions into aqueous media.
-
Document your solubilization protocol in detail, including the solvent(s), concentrations, temperature, and mixing conditions, to ensure reproducibility.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with 1-Hydroxy-1-methyl-3-phenylurea and obtain reliable and reproducible experimental results.
IV. References
-
Phenylurea - Solubility of Things. (n.d.). Retrieved January 20, 2026, from [Link]
-
1,1-diethyl-3-phenylurea - Solubility of Things. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. (2022). Journal of Chemical & Engineering Data, 67(10). Retrieved from [Link]
-
1‑Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - ACS Figshare. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 220. Retrieved from [Link]
-
Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. (2001). Journal of Chromatography A, 930(1-2), 9-19. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 20, 2026, from [Link]
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2013). Materials, 6(2), 580-608. Retrieved from [Link]
-
Polymorphism in 1-methylhydantoin: investigation by periodic DFT calculations and characterization of the third polymorph. (2020). CrystEngComm, 22, 5849-5861. Retrieved from [Link]
-
Synthesis method of 1-methyl-1-methoxyl-3-phenylurea. (2014). Google Patents. Retrieved from
-
Solubilization of hydrophobic dyes in surfactant solutions. (2013). Aalto University's research portal. Retrieved from [Link]
-
Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. (2023). Polymers, 15(18), 3791. Retrieved from [Link]
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2013). Materials, 6(2), 580-608. Retrieved from [Link]
-
Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. (2018). Molecular Pharmaceutics, 15(12), 5565-5574. Retrieved from [Link]
-
1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2094. Retrieved from [Link]
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Retrieved from [Link]
-
Phenylurea | C7H8N2O - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 8), o2094. Retrieved from [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). Molecules, 28(8), 3535. Retrieved from [Link]
-
Critical Influence of Water on the Polymorphism of 1,3-Dimethylurea and Other Heterogeneous Equilibria. (2020). Crystals, 10(11), 1033. Retrieved from [Link]
-
Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions. (2007). Water Research, 41(16), 3597-3606. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. research.aalto.fi [research.aalto.fi]
- 8. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymorphism in 1-methylhydantoin: investigation by periodic DFT calculations and characterization of the third polymorph - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Phenylurea
Welcome to the technical support center for the synthesis of 1-phenylurea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will delve into the intricacies of 1-phenylurea synthesis, with a special focus on identifying and mitigating common side reactions that can impact yield and purity. Our approach is grounded in mechanistic understanding and practical, field-tested advice to ensure your success in the laboratory.
Conceptual Overview: The Synthetic Landscape
The synthesis of 1-phenylurea from aniline and urea is a classic and cost-effective method. The primary reaction involves the nucleophilic attack of aniline on the carbonyl group of an activated urea species. In aqueous acidic conditions, urea is in equilibrium with ammonium cyanate. The aniline hydrochloride then reacts with the in-situ generated cyanate to form 1-phenylurea.[1]
However, the seemingly straightforward nature of this reaction is complicated by competing side reactions, primarily the formation of the highly stable and less soluble byproduct, 1,3-diphenylurea (also known as carbanilide).[1][2][3] Understanding the kinetics and thermodynamics of both the desired reaction and the formation of byproducts is crucial for optimizing the synthesis.
Visualizing the Reaction Pathways
The following diagram illustrates the intended synthetic route to 1-phenylurea and the major competing side reaction leading to the formation of 1,3-diphenylurea.
Caption: Main and side reaction pathways in 1-phenylurea synthesis.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of 1-phenylurea in a question-and-answer format.
Q1: My yield of 1-phenylurea is significantly lower than expected, and I've isolated a large amount of a white, insoluble solid. What is happening?
A1: The most likely cause is the formation of 1,3-diphenylurea as a major byproduct.[1] This occurs when the initially formed 1-phenylurea reacts with another molecule of aniline hydrochloride, particularly under prolonged heating.[1][4] 1,3-Diphenylurea is significantly less soluble in boiling water than 1-phenylurea, which is why it often precipitates from the hot reaction mixture.[3]
Troubleshooting Steps:
-
Confirm the Identity of the Byproduct: The melting point of 1,3-diphenylurea is approximately 235-237°C, while 1-phenylurea melts at around 147°C.[1][3] A simple melting point determination can help confirm the identity of your isolated solid.
-
Modify the Reaction Time: To maximize the yield of 1-phenylurea, it is advisable to interrupt the reaction and isolate the product as it is formed. A common procedure involves boiling the reaction mixture for 1.5-2 hours, filtering the hot solution to remove the precipitated diphenylurea, and then cooling the filtrate to crystallize the 1-phenylurea. The mother liquor can then be subjected to further rounds of heating and filtration to obtain more product.[1]
-
Control Reactant Concentrations: Using excessively concentrated solutions can decrease the yield of 1-phenylurea and increase the risk of rapid, uncontrolled crystallization, which can be a safety hazard.[1] Adhering to established protocols with appropriate solvent volumes is crucial.
Q2: How can I effectively separate 1-phenylurea from the 1,3-diphenylurea byproduct?
A2: The separation is based on the significant difference in solubility of the two compounds in boiling water. 1-Phenylurea is soluble in hot water, whereas 1,3-diphenylurea is practically insoluble.[3]
Purification Protocol:
-
After the initial reaction period, filter the hot reaction mixture by suction filtration. It is advisable to use a pre-heated Büchner funnel to prevent premature crystallization of 1-phenylurea.[3]
-
The solid collected on the filter paper is primarily 1,3-diphenylurea. Wash this solid with a small amount of boiling water to remove any trapped mother liquor.[1]
-
The hot filtrate contains the dissolved 1-phenylurea. Allow this filtrate to cool slowly to room temperature, and then chill it in an ice bath to induce crystallization of the 1-phenylurea.[1][3]
-
Collect the 1-phenylurea crystals by suction filtration and wash them with a small amount of cold water.[1]
-
For higher purity, the crude 1-phenylurea can be recrystallized from a minimum amount of boiling water, potentially with the use of decolorizing carbon to remove colored impurities.[1][5]
Q3: I observe bumping and vigorous boiling during the reaction. Is this normal, and how can I control it?
A3: Yes, the reaction mixture is known to bump considerably, especially as solids begin to form.[1] This is due to the heterogeneous nature of the mixture and the evolution of gases.
Preventative Measures:
-
Stirring: Ensure vigorous and constant stirring throughout the reaction to maintain a uniform temperature and prevent localized overheating.
-
Boiling Chips: Add a few boiling chips to the reaction flask before heating to promote smooth boiling.
-
Controlled Heating: Use a heating mantle with a stirrer and a temperature controller to apply heat gradually and maintain a steady reflux.
Q4: Are there other potential side reactions I should be aware of?
A4: While the formation of 1,3-diphenylurea is the primary concern, other side reactions can occur, especially if reaction conditions are not well-controlled:
-
Urea Self-Condensation: At temperatures above its melting point (133°C), urea can start to decompose and self-condense to form byproducts like biuret and cyanuric acid.[6] This can reduce the amount of urea available for the main reaction.
-
Biuret Formation from Phenylurea: The secondary amine in the urea linkage of 1-phenylurea can potentially react with another isocyanate intermediate to form a biuret-type structure. This is a more common issue in polyurea synthesis but can occur under harsh conditions.[7]
Q5: Can I use a different synthetic route to avoid the formation of 1,3-diphenylurea?
A5: Yes, alternative methods can provide higher selectivity for 1-phenylurea.
-
Aniline and Potassium Cyanate: Reacting aniline hydrochloride with potassium cyanate in an aqueous solution can yield 1-phenylurea.[1][5] However, potassium cyanate is not always readily available and can be unstable.[1]
-
Isocyanate Chemistry: The reaction of phenyl isocyanate with ammonia or the controlled reaction of aniline with an isocyanate precursor can provide a more direct route. However, isocyanates are toxic and require careful handling.[8][9] Modern methods often utilize phosgene-free routes for generating isocyanates in situ.[8][10]
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylurea from Aniline and Urea
This protocol is adapted from established literature procedures and is designed to balance yield and purity by accounting for the formation of 1,3-diphenylurea.[1]
Materials:
-
Aniline hydrochloride
-
Urea
-
Deionized water
-
Decolorizing carbon (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline hydrochloride (3 moles) and urea (3.2 moles) in water (1500 mL).
-
Heating: Heat the solution to boiling and maintain a steady reflux. After approximately one hour, crystals of 1,3-diphenylurea may begin to appear.[1]
-
First Isolation Cycle (1.5 - 2 hours):
-
After 1.5 to 2 hours of boiling, quickly filter the hot mixture through a pre-heated Büchner funnel to remove the precipitated 1,3-diphenylurea.
-
Wash the collected solid (crude 1,3-diphenylurea) with 100 mL of boiling water and set it aside.
-
Cool the filtrate in an ice bath to crystallize the 1-phenylurea.
-
Collect the 1-phenylurea crystals by suction filtration and wash with a small amount of cold water.
-
-
Subsequent Isolation Cycles:
-
Return the mother liquor to the reaction flask and boil under reflux for another 1.5-2 hours.
-
Repeat the hot filtration and cold crystallization steps to obtain a second crop of 1-phenylurea.
-
This process can be repeated a third time.
-
-
Purification of 1-Phenylurea:
-
Combine all the crude 1-phenylurea crops.
-
Dissolve the crude product in a minimum amount of boiling water. If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.
-
Filter the hot solution to remove the carbon and any remaining traces of 1,3-diphenylurea that may precipitate.
-
Allow the filtrate to cool slowly to form pure crystals of 1-phenylurea (m.p. 147°C).[1]
-
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Boiling Water |
| 1-Phenylurea | C₇H₈N₂O | 136.15 | ~147 | Soluble[3] |
| 1,3-Diphenylurea | C₁₃H₁₂N₂O | 212.25 | ~235-237 | Insoluble[3] |
Mechanistic Insights
The Role of Phenyl Isocyanate in Byproduct Formation
The conversion of 1-phenylurea to 1,3-diphenylurea is believed to proceed through a thermally induced dissociation of 1-phenylurea into phenyl isocyanate and ammonia, followed by the rapid reaction of the highly electrophilic phenyl isocyanate with a nucleophilic aniline molecule.[1]
Caption: Formation of 1,3-diphenylurea via a phenyl isocyanate intermediate.
This mechanistic understanding underscores the importance of controlling reaction time and temperature to minimize the formation of the isocyanate intermediate and thus suppress the production of the undesired byproduct.
References
-
Davis, T. L.; Blanchard, K. C. Phenylurea. Organic Syntheses, Coll. Vol. 1, p.453 (1941); Vol. 2, p.79 (1922). URL: [Link]
-
Wikipedia. 1,3-Diphenylurea. In Wikipedia; 2023. URL: [Link]
-
Verma, A.; Kumar, S.; Singh, A.; Tiwari, R. K. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports8 , 9049 (2018). URL: [Link]
-
PrepChem. Preparation of 1-phenylurea. URL: [Link]
-
PrepChem. Preparation of 1,3-diphenylurea. URL: [Link]
-
Wikipedia. Centralite. In Wikipedia; 2023. URL: [Link]
-
askIITians. What is the reaction involved when aniline is converted into phenyl isocyanide? URL: [Link]
-
Wikipedia. Urea. In Wikipedia; 2024. URL: [Link]
-
Singh, A. K.; et al. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 2013; 3(1): 33-39. URL: [Link]
-
Thomson, A. M.; et al. Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters12 , 8, 1848–1851 (2010). URL: [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. URL: [Link]
-
Ilardi, E. A.; Vitaku, E.; Njardarson, J. T. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry64 , 15, 10459–10499 (2021). URL: [Link]
-
Wikipedia. Self-condensation. In Wikipedia; 2023. URL: [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. URL: [Link]
-
Meij, C.; et al. 1,3-Diethyl-1,3-diphenylurea. Acta Crystallographica Section E67 , o933 (2011). URL: [Link]
-
El-Sayed, N. N. E.; et al. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry15 , 1058-1077 (2024). URL: [Link]
-
Schaber, P. M.; et al. Thermodynamics and reaction mechanism of urea decomposition. Thermochimica Acta676 , 108-123 (2019). URL: [Link]
-
NCCHEMISTRY. PHENYLUREA and DIPHENYLUREA.#ncchem. YouTube, 2023. URL: [Link]
-
UreaKnowHow.com. Condensation corrosion in the HP synthesis of urea plants. URL: [Link]
-
Scribd. Aniline to Phenyl Isocyanide Methods. URL: [Link]
-
Amines-Part 12-Aniline 1-Preparation Physical Properties. YouTube, 2023. URL: [Link]
-
ResearchGate. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. URL: [Link]
-
ACS Publications. Additions and Corrections: Kinetics of the Reaction of Phenyl Isocyanate with Aniline. URL: [Link]
- Google Patents. Condensation of urea.
-
MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. URL: [Link]
- Google Patents. Condensation products of aldehydes and urea derivatives.
-
Reddit. Synthesis - General tips for improving yield? URL: [Link]
-
MDPI. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. URL: [Link]
- Google Patents. The preparation method of substituted phenyl urea.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,3-Diphenylurea - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Hydroxy-1-methyl-3-phenylurea
Welcome to the technical support center for the purification of 1-Hydroxy-1-methyl-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Molecule: Key Purification Challenges
1-Hydroxy-1-methyl-3-phenylurea is a polar molecule capable of forming strong hydrogen bonds due to the presence of the hydroxyurea moiety. This characteristic significantly influences its solubility and chromatographic behavior, presenting unique purification challenges. The primary goals during purification are the removal of unreacted starting materials, byproducts such as symmetrically substituted ureas, and any degradation products that may have formed. Given that N-hydroxyurea derivatives can exhibit thermal and hydrolytic instability, careful selection of purification methods and conditions is paramount to preserving the integrity of the compound.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses common problems encountered during the purification of 1-Hydroxy-1-methyl-3-phenylurea in a question-and-answer format.
Recrystallization Issues
Question: My 1-Hydroxy-1-methyl-3-phenylurea is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common issue with polar compounds, where the solute separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a large disparity between the compound's melting point and the solvent's boiling point. Here’s a systematic approach to troubleshoot this issue:
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out. Once your compound is fully dissolved in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. You can further slow the process by placing the flask in a warm water bath that is allowed to cool to ambient temperature. This gives the molecules more time to orient themselves into a crystal lattice.
-
Reduce the Initial Concentration: A supersaturated solution can sometimes favor the formation of an oil. Try using slightly more hot solvent to dissolve your crude product. While this may slightly decrease your overall yield, it can significantly improve the quality of your crystals.
-
Induce Crystallization: If crystals are slow to form, you can try to induce nucleation. Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth. Alternatively, if you have a small amount of pure 1-Hydroxy-1-methyl-3-phenylurea, you can add a "seed crystal" to the cooled solution to initiate crystallization.
-
Re-evaluate Your Solvent System: If the above steps fail, the solvent system may be the issue. Consider a mixed solvent recrystallization. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or methanol) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Question: I have a poor recovery after recrystallization. What are the likely causes?
Answer:
Low recovery is a common challenge in recrystallization. The primary causes include:
-
Using too much solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep more of your compound dissolved even at low temperatures.
-
Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Washing with a non-chilled solvent: Washing the collected crystals with room temperature solvent will redissolve some of your product. Always use ice-cold solvent for washing.
-
Inappropriate solvent choice: A solvent with too high a solubility for your compound at low temperatures will result in a poor yield.
To improve recovery, use the minimum amount of boiling solvent necessary to dissolve your compound and ensure all subsequent steps are performed efficiently to minimize heat loss and unnecessary dissolution.
Chromatography Issues
Question: My compound is streaking on the TLC plate. How can I get clean spots?
Answer:
Streaking on a TLC plate is typically due to overloading the sample or interactions between the polar compound and the stationary phase. To address this:
-
Dilute Your Sample: Prepare a more dilute solution of your compound for spotting.
-
Use a Modified Mobile Phase: For a polar compound like 1-Hydroxy-1-methyl-3-phenylurea, adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase (e.g., ethyl acetate/hexane) can improve spot shape by competing for binding sites on the silica gel. A mobile phase of acetone and ethyl acetate (99:1, v/v) has been shown to be effective for the TLC analysis of hydroxyurea.[1]
-
Consider a Different Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as a reversed-phase C18 plate.
Question: I am having difficulty purifying my compound by column chromatography. It either doesn't move from the baseline or comes out with the solvent front. What should I do?
Answer:
This is a common issue when purifying polar compounds on standard silica gel.
-
For compounds stuck at the baseline: Your mobile phase is not polar enough. Gradually increase the polarity. For example, if you are using a gradient of ethyl acetate in hexane, you can start adding a small percentage of methanol to the ethyl acetate. A common starting point for polar compounds is a mobile phase of 5% methanol in dichloromethane.[2]
-
For compounds eluting too quickly: Your mobile phase is too polar. Reduce the proportion of the polar solvent.
For 1-Hydroxy-1-methyl-3-phenylurea, a gradient elution starting with a less polar system (e.g., 50% ethyl acetate in hexane) and gradually increasing to a more polar system (e.g., 10% methanol in ethyl acetate) is a good strategy.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 1-Hydroxy-1-methyl-3-phenylurea?
A1: While specific solubility data for 1-Hydroxy-1-methyl-3-phenylurea is not widely published, ethanol is a good starting point. A closely related compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, has been successfully recrystallized from an ethanolic solution.[3][4] A mixed solvent system of ethanol and water or ethanol and acetone may also be effective.[5] It is recommended to perform small-scale solubility tests with various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) to determine the optimal solvent or solvent pair for your specific sample.
Q2: What are the common impurities I should be looking for?
A2: A common byproduct in the synthesis of phenylureas is the corresponding symmetrically disubstituted urea, in this case, 1,3-diphenylurea (carbanilide). This impurity is generally less polar than the desired product and can often be removed by careful recrystallization or column chromatography. Unreacted starting materials may also be present.
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is a common starting point for the analysis of phenylurea derivatives.[3][6][7]
Q4: Is 1-Hydroxy-1-methyl-3-phenylurea sensitive to heat?
A4: Yes, N-hydroxyurea derivatives can be thermally labile. It is advisable to use the lowest effective temperature during recrystallization and to minimize the time the compound is heated. When concentrating solutions, using a rotary evaporator at a moderate temperature is recommended.
Q5: What are the optimal HPLC conditions for analyzing the purity of 1-Hydroxy-1-methyl-3-phenylurea?
A5: A good starting point for HPLC analysis would be a reversed-phase C18 column with a gradient elution.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance, likely around 210-254 nm.[3][6]
It is important to validate the HPLC method for your specific needs to ensure accurate quantification of purity.
IV. Experimental Protocols
Protocol 1: Step-by-Step Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Place the crude 1-Hydroxy-1-methyl-3-phenylurea in an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to just dissolve the solid.
-
While the solution is still hot, add water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Preparative Column Chromatography
-
Select a Solvent System: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.4.
-
Pack the Column: Pack a glass column with silica gel using the chosen solvent system.
-
Load the Sample: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica-adsorbed sample to the top of the column.
-
Elute the Column: Begin eluting the column with the selected solvent system. If necessary, gradually increase the polarity of the mobile phase to elute your compound.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
V. Visualization of Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of a solid organic compound by recrystallization.
Column Chromatography Workflow
Caption: A general workflow for the purification of an organic compound using preparative column chromatography.
VI. Quantitative Data Summary
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Application Notes |
| Ethyl Acetate / Hexane | 1:1 to 4:1 | Good starting point for many organic compounds. Adjust ratio to achieve desired Rf. |
| Acetone / Ethyl Acetate | 99:1 | Reported to be effective for hydroxyurea analysis.[1] |
| Methanol / Dichloromethane | 1:19 (5%) | A good choice for more polar compounds that do not move in less polar systems.[2] |
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-254 nm |
| Injection Volume | 10 µL |
VII. References
-
Choi, H. Y., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2094. [Link]
-
Choi, H. Y., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. National Center for Biotechnology Information. [Link]
-
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
-
NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. [Link]
-
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]
-
Ji, X., et al. (2014). 1-Methyl-3-phenylthiourea. National Center for Biotechnology Information. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Ghosh, R., et al. (2020). Qualitative Analysis of Hydroxyurea. ResearchGate. [Link]
-
Mitra, S., & Saha, A. (2012). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International, 25(11). [Link]
-
Ruberu, S. R., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of agricultural and food chemistry, 48(11), 5279–5286. [Link]
-
Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-, and -. Organic Syntheses, 09, 78. [Link]
-
Wang, Y., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. National Center for Biotechnology Information. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents.
-
Chen, J., et al. (2022). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. QSPR prediction of retention times of phenylurea herbicides by biological plastic evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Detection of Phenylurea Metabolites
Welcome to the technical support center for the analysis of phenylurea metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to refine your analytical methods. Our approach is grounded in years of field-proven experience to ensure scientific integrity and robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of phenylurea metabolites.
Q1: What are the primary challenges in analyzing phenylurea metabolites?
A1: The analysis of phenylurea metabolites presents several key challenges. Due to their polarity and potential for thermal instability, direct analysis by gas chromatography (GC) often requires a derivatization step to increase volatility and thermal stability.[1] High-performance liquid chromatography (HPLC) is generally preferred for its ability to analyze these thermally labile and polar compounds without derivatization.[1] Additionally, complex matrices such as soil, water, and biological fluids can introduce significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based detection and potentially compromising accuracy and sensitivity.[2][3][4][5] Sample preparation is therefore a critical step to remove interferences and concentrate the analytes of interest.
Q2: Which analytical technique is most suitable for phenylurea metabolite analysis?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used and recommended technique for the analysis of phenylurea herbicides and their metabolites.[1] HPLC can handle the polar and non-volatile nature of these compounds without the need for derivatization.[1] For detection, a Diode Array Detector (DAD) is often used for its ability to provide spectral information, aiding in peak identification.[6][7] For higher sensitivity and selectivity, especially at trace levels, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the gold standard. This combination provides excellent specificity and low detection limits, which are crucial for environmental and biological monitoring.
Q3: What are the common metabolites of phenylurea herbicides?
A3: The degradation of phenylurea herbicides in the environment and biological systems typically involves N-dealkylation, leading to the formation of N-demethylated and N-dealkoxylated metabolites.[8] For example, diuron can be metabolized to N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently to N-(3,4-dichlorophenyl)urea (DCPU).[9] Further degradation can lead to the formation of substituted anilines, such as 3,4-dichloroaniline (3,4-DCA), which can be more toxic than the parent compound.[8][9] Fungal degradation pathways can also introduce hydroxylated metabolites.[8]
Q4: Why is sample preparation so critical for this analysis?
A4: Sample preparation is paramount for several reasons. Firstly, phenylurea metabolites are often present at very low concentrations (ng/L or µg/kg) in complex matrices.[6][10] A pre-concentration step, such as Solid-Phase Extraction (SPE), is necessary to bring the analyte concentration within the detection range of the instrument.[10][11] Secondly, complex sample matrices contain numerous interfering compounds that can co-elute with the analytes of interest, causing matrix effects in LC-MS analysis and leading to inaccurate quantification.[2][3][5] A robust sample preparation protocol effectively removes these interferences, ensuring the reliability and accuracy of the analytical method.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues encountered during the analysis of phenylurea metabolites.
Chromatographic Issues
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for my phenylurea metabolite standards. What could be the cause and how can I fix it?
-
Answer:
-
Causality: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based C18 columns. The basic nature of the urea functional group can lead to strong interactions with these acidic silanol sites.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for your analytes and column. For basic compounds like phenylureas, a slightly acidic mobile phase (pH 3-4) can protonate the silanol groups, reducing their interaction with the analytes. However, always operate within the recommended pH range for your column to avoid damaging the stationary phase.[12]
-
Use of an Appropriate Buffer: Incorporate a buffer (e.g., formate, acetate) into your mobile phase to maintain a stable pH throughout the analysis.[13]
-
Column Selection: Consider using a column with end-capping or a polar-embedded stationary phase, which are designed to minimize silanol interactions.
-
Sample Solvent: Dissolve your sample in a solvent that is weaker than or equivalent to the initial mobile phase composition.[12] Injecting in a stronger solvent can cause peak distortion.
-
Column Contamination: If the problem persists, your column might be contaminated. Flush the column with a strong solvent, or if necessary, replace it.[14][15]
-
-
Issue 2: Poor Peak Resolution
-
Question: I am unable to achieve baseline separation between two of my target phenylurea metabolites. How can I improve the resolution?
-
Answer:
-
Causality: Poor resolution occurs when the chromatographic conditions are not optimized to sufficiently separate analytes with similar physicochemical properties.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[16] Acetonitrile and methanol have different selectivities and can significantly impact resolution.
-
Gradient Optimization: If using a gradient elution, adjust the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.
-
Flow Rate Adjustment: Lowering the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.[11]
-
Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity and resolution.[17] Lower temperatures generally increase retention and may improve resolution.[17]
-
Column Chemistry: If the above steps are insufficient, consider switching to a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to exploit different separation mechanisms.[14]
-
-
Sample Preparation Issues
Issue 3: Low Analyte Recovery from Solid-Phase Extraction (SPE)
-
Question: My recoveries for phenylurea metabolites after SPE are consistently low and variable. What are the likely causes and how can I improve them?
-
Answer:
-
Causality: Low and inconsistent recoveries from SPE can stem from several factors, including improper cartridge conditioning, breakthrough during sample loading, or incomplete elution.
-
Troubleshooting Steps:
-
Cartridge Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol or acetonitrile) and then equilibrated with water or a buffer matching the sample's pH.[18] This activates the stationary phase for proper analyte retention.
-
Sample Loading Flow Rate: A high flow rate during sample loading can lead to analyte breakthrough, where the analytes do not have sufficient time to interact with the sorbent. Optimize the loading flow rate to ensure adequate retention.
-
Washing Step Optimization: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analytes of interest. If you suspect analyte loss during this step, use a weaker wash solvent.
-
Elution Solvent Strength: The elution solvent must be strong enough to completely desorb the analytes from the sorbent. You may need to increase the volume or the percentage of the organic component in the elution solvent.
-
Analyte-Sorbent Interaction: Phenylureas are moderately polar compounds. For reversed-phase SPE (e.g., C18), ensure the sample is in an aqueous environment to promote retention. For polar sorbents, the choice of elution solvent is critical.
-
-
Issue 4: Significant Matrix Effects in LC-MS Analysis
-
Question: I am observing significant ion suppression for my analytes when analyzing real samples compared to standards in a clean solvent. How can I mitigate these matrix effects?
-
Answer:
-
Causality: Matrix effects are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[4][5]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove matrix components. This could involve using a more selective SPE sorbent or adding a liquid-liquid extraction (LLE) step.
-
Chromatographic Separation: Optimize your HPLC method to chromatographically separate your analytes from the majority of the matrix components. A longer column, a different stationary phase, or a modified gradient can help achieve this.
-
Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte. The SIL-IS will experience the same matrix effects as the analyte, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but with caution.[19]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the limit of detection.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to normalize the matrix effects between the standards and the samples.
-
-
Section 3: Experimental Protocols & Workflows
Protocol: Solid-Phase Extraction (SPE) for Phenylurea Metabolites from Water Samples
This protocol provides a general guideline for the extraction of phenylurea metabolites from water samples using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
SPE Vacuum Manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Do not allow the cartridge to go dry after this step.
-
-
Cartridge Equilibration:
-
Pass 5 mL of deionized water through the cartridge, ensuring the pH is similar to your sample.
-
Leave a small amount of water on top of the sorbent bed.
-
-
Sample Loading:
-
Load the water sample (e.g., 100 mL, adjust volume based on expected concentration) onto the cartridge at a slow, controlled flow rate (e.g., 2-5 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
You may add a small percentage of organic solvent (e.g., 5% methanol in water) to the wash solution to remove less polar interferences, but this should be optimized to prevent analyte loss.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the analytes with 5 mL of acetonitrile into a clean collection tube.
-
A second elution with 5 mL of methanol can be performed to ensure complete recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a known, small volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.
-
Workflow Diagram: Troubleshooting Poor Peak Resolution
Caption: A systematic workflow for troubleshooting poor peak resolution in HPLC analysis.
Data Presentation: Example HPLC Gradient Program
| Time (min) | %A (Water with 0.1% Formic Acid) | %B (Acetonitrile with 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 2.0 | 95 | 5 | 0.4 |
| 15.0 | 10 | 90 | 0.4 |
| 18.0 | 10 | 90 | 0.4 |
| 18.1 | 95 | 5 | 0.4 |
| 25.0 | 95 | 5 | 0.4 |
Section 4: References
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Singh, B., Kaur, M., & Malik, A. K. (2012). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International, 23(3), 120-129. Retrieved from [Link]
-
Koulis, G. A., Boti, V. I., & Samanidou, V. F. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 27(15), 4873. Retrieved from [Link]
-
Popp, P., Bauer, C., & Wennrich, L. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 938(1-2), 65-72. Retrieved from [Link]
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (2012). LCGC International. Retrieved from [Link]
-
Marín-Benito, J. M., Zafra, G., & Morillo, E. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Molecular Sciences, 23(3), 1276. Retrieved from [Link]
-
Ferrer, I., & Furlong, E. T. (2001). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 84(5), 1494-1504. Retrieved from [Link]
-
Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. (n.d.). ResearchGate. Retrieved from [Link]
-
Tixier, C., Sancelme, M., Aouad, Y., & Delort, A. M. (2001). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Chemosphere, 44(4), 587-593. Retrieved from [Link]
-
Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and. (n.d.). Archimer. Retrieved from [Link]
-
An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. agilent.com [agilent.com]
- 16. youtube.com [youtube.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in the analysis of phenylurea herbicides in environmental samples.
A Guide to Overcoming Matrix Effects in Environmental Samples
Welcome to the technical support center for the analysis of phenylurea herbicides in environmental matrices. This resource, designed for researchers, analytical scientists, and environmental chemists, provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of matrix effects in liquid chromatography-mass spectrometry (LC-MS) based methods. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower you to develop robust and accurate analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in phenylurea herbicide analysis?
A: Matrix effects are the alteration of analyte ionization efficiency, leading to either suppression or enhancement of the signal, due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2][3] Environmental samples like soil, sediment, and water are complex mixtures containing a wide variety of organic and inorganic substances.[4] When these matrix components co-elute with phenylurea herbicides during LC-MS analysis, they can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate quantification.[1][5] This can result in either underestimation (ion suppression) or overestimation (ion enhancement) of the herbicide concentration.[2][3]
Q2: What causes matrix effects in LC-MS analysis?
A: The primary cause of matrix effects is competition between the analyte (phenylurea herbicide) and co-eluting matrix components for ionization.[6] In electrospray ionization (ESI), the most common ionization technique for these compounds, matrix components can:
-
Alter droplet surface tension and solvent evaporation: High concentrations of non-volatile matrix components can change the physical properties of the ESI droplets, hindering the release of analyte ions into the gas phase.[1][3]
-
Compete for charge in the ESI droplet: If matrix components have a higher affinity for charge, they can suppress the ionization of the target analyte.[1]
-
Cause ion-pairing: Some matrix components can form neutral adducts with the analyte ions, preventing their detection by the mass spectrometer.[3]
-
Lead to space-charge effects: An excess of ions in the ion source can lead to charge repulsion, affecting the transmission of analyte ions into the mass analyzer.
Q3: How do I know if my analysis is affected by matrix effects?
A: The presence of matrix effects can be assessed by comparing the signal response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked at the same concentration (post-extraction).[7] A significant difference in signal intensity indicates the presence of matrix effects. A common method to visualize where matrix effects occur during a chromatographic run is the post-column infusion experiment.[8]
Q4: Are matrix effects more common in certain types of environmental samples?
A: Yes. Samples with high organic matter content, such as sediment and certain soils, are more prone to causing significant matrix effects due to the complexity and concentration of co-extractives.[4][9] Water samples can also exhibit matrix effects, particularly those with high dissolved organic matter or high salt content, such as wastewater or estuarine water.[10][11]
Troubleshooting Guides
Guide 1: Sample Preparation Strategies to Mitigate Matrix Effects
Problem: I am observing significant signal suppression in my soil/sediment samples.
This is a common issue due to the high complexity of these matrices. The goal of sample preparation is to effectively isolate the phenylurea herbicides while removing as many interfering matrix components as possible.
Solution Options:
-
Option A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique that involves a two-step process of extraction and dispersive solid-phase extraction (d-SPE) for cleanup.[12][13][14] It is effective for a wide range of pesticides in various matrices.[4][15]
Experimental Protocol: Modified QuEChERS for Soil/Sediment Samples
-
Sample Homogenization: Weigh 10-15 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of water (for dry samples) and 10 mL of acetonitrile. Add an appropriate internal standard. Shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again for 1 minute.[13] Centrifuge at >3000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents. The choice of sorbents is critical for removing specific interferences. For soil and sediment, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is common. Graphitized carbon black (GCB) can be used to remove pigments, but may also retain some planar phenylurea herbicides.
-
Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge. The supernatant is the final extract, which can be diluted before LC-MS/MS analysis.[13]
-
-
Option B: Solid-Phase Extraction (SPE)
SPE offers a more targeted cleanup than d-SPE and can be highly effective for removing matrix interferences.[16] The choice of SPE sorbent is crucial for retaining the phenylurea herbicides while allowing the interfering compounds to be washed away.
Experimental Protocol: SPE Cleanup for Phenylurea Herbicides
-
Sorbent Selection: For phenylurea herbicides, reversed-phase sorbents like C18 or polymeric sorbents (e.g., HLB) are commonly used.[17]
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by water.
-
Loading: Load the sample extract (previously extracted with a suitable solvent like acetonitrile or methanol and diluted with water) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: Elute the phenylurea herbicides with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Typical Recovery for Phenylureas |
| QuEChERS | Fast, high throughput, low solvent consumption, cost-effective.[4][13][14] | Cleanup may be less selective for highly complex matrices.[15] | 70-120%[13] |
| SPE | High selectivity, effective for complex matrices, can concentrate analytes.[16] | More time-consuming, higher solvent consumption, can be more expensive. | >70% for most analytes[17] |
Visualization: QuEChERS Workflow
Caption: A typical workflow for the QuEChERS sample preparation method.
Guide 2: Analytical and Calibration Strategies
Problem: Even after extensive sample cleanup, I still see variability in my results, suggesting remaining matrix effects.
While sample preparation is crucial, it may not completely eliminate matrix effects.[5] In such cases, analytical and calibration strategies can be employed to compensate for their impact.
Solution Options:
-
Option A: Matrix-Matched Calibration
This is a widely used and effective method to compensate for matrix effects.[5][18] Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[19] This ensures that the standards and samples experience similar matrix-induced signal suppression or enhancement.[20]
Experimental Protocol: Preparing Matrix-Matched Calibration Standards
-
Obtain Blank Matrix: Source a sample of the same matrix type (e.g., soil, water) that is free of the target phenylurea herbicides.
-
Process Blank Matrix: Extract the blank matrix using the same sample preparation method as for the unknown samples.
-
Prepare Calibration Curve: Spike the blank matrix extract with known concentrations of the phenylurea herbicide standards to create a calibration curve.
-
Quantify Samples: Use the matrix-matched calibration curve to quantify the phenylurea herbicides in the unknown samples.
-
-
Option B: Standard Addition Method
The standard addition method is particularly useful when a blank matrix is not available or when the matrix composition varies significantly between samples.[21][22][23] In this method, known amounts of the analyte are added directly to aliquots of the sample.[24][25]
Experimental Protocol: Standard Addition
-
Sample Aliquots: Prepare several aliquots of the sample extract.
-
Spiking: Add increasing, known amounts of the phenylurea herbicide standard to each aliquot, leaving one aliquot unspiked.
-
Analysis: Analyze all aliquots by LC-MS/MS.
-
Quantification: Plot the instrument response against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear regression line corresponds to the initial concentration of the analyte in the sample.[24]
-
-
Option C: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is considered the "gold standard" for accurate quantification as it can effectively correct for both matrix effects and variations in sample preparation recovery.[9][26] This technique involves adding a known amount of a stable isotope-labeled (e.g., deuterated) analog of the target analyte as an internal standard to the sample before extraction.[27]
How it Works: The stable isotope-labeled internal standard is chemically identical to the native analyte and will therefore behave similarly during extraction, cleanup, and ionization.[28][29] Any signal suppression or enhancement will affect both the native analyte and the labeled standard equally.[10] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved.[9]
Visualization: Decision Tree for Mitigation Strategy
Caption: A decision tree to guide the selection of an appropriate strategy for mitigating matrix effects.
Method Validation
All analytical methods for the determination of pesticide residues must be properly validated to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[30]
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.[15]
-
Accuracy (Trueness): The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.[31][32]
-
Precision: The degree of agreement among individual measurements, expressed as relative standard deviation (RSD).[30]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[15]
-
Matrix Effects: As discussed, this should be evaluated and compensated for.[30]
For regulatory purposes, it is recommended to follow guidelines such as those from SANTE or other relevant bodies.[20][33]
References
-
Chromtech. (n.d.). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Mei, H. (2006). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]
-
Kall, M. A. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
Kuklenyik, Z., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link]
-
AlpHa Measure. (n.d.). Standard Addition Procedure in Analytical Chemistry. Retrieved from [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
Götz, C. W., et al. (2007). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
Postigo, C., et al. (2013). Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
-
Archimer. (n.d.). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and. Retrieved from [Link]
-
Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Retrieved from [Link]
-
European Commission. (2017). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]
-
Götz, C. W., et al. (2007). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Tsochatzis, E. D., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. PubMed. Retrieved from [Link]
-
Cappiello, A., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved from [Link]
-
Tsochatzis, E. D., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(26), 6864-6875. Retrieved from [Link]
-
Rutkowska, E., et al. (2022). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Harris, D. C. (2020). Calibration Methods. Chemistry LibreTexts. Retrieved from [Link]
-
The Hebrew University of Jerusalem. (n.d.). The method of standard additions. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard addition. Retrieved from [Link]
-
SGIker. (2005). (PDF) Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2001). Solid-phase microextraction coupled with high-performance liquid chromatography for the determination of phenylurea herbicides in aqueous samples. Retrieved from [Link]
-
OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1980). Method Of Standard Additions and Effects Of Dilution. Retrieved from [Link]
-
MDPI. (n.d.). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Retrieved from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Retrieved from [Link]
-
Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
GERSTEL. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. Retrieved from [Link]
-
OSTI.gov. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of phenylurea herbicides from plants by GC/MS. Retrieved from [Link]
-
Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Journal of Chromatography A, 1000(1-2), 181-197. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Retrieved from [Link]
-
NIH. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]
-
MDPI. (2022). Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis. Retrieved from [Link]
-
PubMed Central. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com.au [chromtech.com.au]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. researchgate.net [researchgate.net]
- 12. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 13. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 14. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 15. Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis [mdpi.com]
- 16. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. alpha-measure.com [alpha-measure.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Standard addition - Wikipedia [en.wikipedia.org]
- 24. In many cases the intensity of the signal of the analyte is affected by the composition of the matrix, by the temperature and [tau.ac.il]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. osti.gov [osti.gov]
- 28. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [ouci.dntb.gov.ua]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Enhancing the Oral Bioavailability of Phenylurea-Based Drug Candidates
Welcome to the technical support center dedicated to addressing the unique challenges in developing orally active phenylurea-based drug candidates. The phenylurea scaffold, a cornerstone in modern medicinal chemistry, is prevalent in numerous potent kinase inhibitors and other targeted therapies.[1] However, its physicochemical properties, particularly the dual hydrogen bond donor-acceptor nature of the urea moiety, often lead to poor pharmacokinetic profiles, including low oral bioavailability.[2] This guide provides structured troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these complexities.
Section 1: Foundational Concepts & Initial Assessment
The oral bioavailability (F) of a drug is the fraction of an administered dose that reaches systemic circulation.[3] It is primarily governed by three factors: solubility/dissolution, intestinal permeability, and first-pass metabolism.[4][5] Phenylurea-based compounds often face hurdles in all three areas due to their tendency for strong crystal lattice formation (leading to low solubility) and potential for metabolic degradation.[1][2]
Diagram: The Gauntlet of Oral Drug Absorption
The following diagram illustrates the sequential barriers a drug must overcome to become orally bioavailable. Failure at any stage can severely limit its therapeutic efficacy.
Caption: Key barriers impacting oral bioavailability.
Section 2: Troubleshooting Guide: Low Oral Bioavailability
This section is designed as a decision-making workflow to diagnose and address poor oral bioavailability in your phenylurea compound.
Workflow: Investigating the Root Cause of Poor Bioavailability
Caption: A systematic workflow for troubleshooting low oral bioavailability.
Issue 1: My phenylurea compound has poor aqueous solubility.
Q: How do I definitively confirm that low solubility is the rate-limiting step for absorption?
A: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[6] Phenylureas often fall into BCS Class II (low solubility, high permeability).[7] You must first measure the equilibrium solubility of your compound in buffers mimicking the gastrointestinal tract (pH 1.2, 4.5, and 6.8). If solubility is below 100 µg/mL, it is considered poorly soluble, and absorption is likely dissolution rate-limited.[8]
Q: What are the most direct formulation strategies to tackle poor solubility?
A: Start with physical modifications that increase the drug's surface area or energy state.[4][9]
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Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area available for dissolution.[10][11] This can be achieved through techniques like jet milling or high-pressure homogenization.[5]
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Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state within a polymer matrix can significantly enhance solubility, often creating a supersaturated solution in the GI tract.[12][13] This is a highly effective strategy for BCS Class II compounds.[7]
Q: When should I consider more complex formulation approaches like lipid-based systems?
A: If your compound is highly lipophilic (LogP > 3), lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[11] Upon contact with GI fluids, these systems form fine micro- or nano-emulsions, effectively keeping the drug in a solubilized state and facilitating absorption through lipid pathways.[11][14]
| Strategy | Mechanism | Best For | Key Consideration |
| Micronization | Increases surface area for dissolution.[4] | Crystalline compounds with moderate solubility issues. | May not be sufficient for extremely insoluble drugs. |
| Amorphous Solid Dispersions | Increases apparent solubility by using a high-energy amorphous form.[12] | Crystalline compounds with very low solubility (BCS Class II/IV). | Physical stability of the amorphous form during storage is critical. |
| Lipid-Based Formulations (SEDDS) | Pre-dissolves the drug in a lipid vehicle; forms an emulsion in the gut.[11] | Highly lipophilic ('grease-ball') compounds.[9] | Requires careful selection of oils, surfactants, and co-solvents. |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug resides in the cyclodextrin cavity.[10][11] | Molecules of appropriate size to fit within the cyclodextrin cavity. | Can be limited by the amount of cyclodextrin that can be safely administered.[8] |
Issue 2: My compound is soluble but still shows low absorption.
Q: How do I assess the intestinal permeability of my phenylurea candidate?
A: If solubility is adequate but bioavailability remains low, poor membrane permeation may be the cause.[15] The standard in vitro models for this are:
-
Caco-2 Cell Monolayers: This is the gold standard, using a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium.[16][17] It allows for the assessment of both passive diffusion and active transport/efflux.
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Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, high-throughput assay that models passive diffusion across an artificial lipid membrane.[18] It is faster and less expensive than Caco-2 but does not capture transporter effects.[15]
Q: What molecular strategies can improve the permeability of a phenylurea compound?
A: The extensive hydrogen bonding capability of the urea group can hinder membrane crossing.[2]
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Engage the Urea in Intramolecular Hydrogen Bonding (IMHB): This is a key strategy for improving permeability. By designing the molecule so the urea's N-H groups form a hydrogen bond with an acceptor elsewhere in the molecule, the polar surface area exposed to the solvent is reduced, creating a more lipophilic conformation for membrane transit.[2] This can create a transient "pseudoring" structure.[2]
-
Prodrugs: A prodrug approach involves chemically modifying the molecule to create a more permeable version that, once absorbed, is converted back to the active parent drug by enzymes in the body.[19][20][21]
Issue 3: My compound is soluble and permeable, but in vivo exposure is still poor.
Q: How can I determine if high first-pass metabolism is the problem?
A: If a drug is well-absorbed from the intestine, it enters the portal vein and travels directly to the liver before reaching systemic circulation.[22] Significant metabolism in the liver (first-pass effect) can drastically reduce bioavailability.[23]
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In Vitro Metabolic Stability Assay: Incubating your compound with human or rat liver microsomes or S9 fractions is the standard method.[16] These subcellular fractions contain the key drug-metabolizing enzymes (e.g., Cytochrome P450s). Rapid disappearance of your compound indicates high metabolic clearance.
Q: My compound is rapidly metabolized. What are the next steps?
A:
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Medicinal Chemistry Redesign: The primary strategy is to identify the metabolic "soft spots" on the molecule and modify the structure to block this metabolism without losing potency.
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Formulation Strategies: Certain lipid-based formulations can promote lymphatic uptake, which is a pathway that bypasses the portal circulation and, therefore, first-pass metabolism in the liver.[24]
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Inhibition of Metabolism: While less common in drug development, co-administration with an inhibitor of the specific metabolizing enzyme can be explored.[24]
Section 3: Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol assesses the permeability of a compound and identifies if it is a substrate of efflux transporters like P-glycoprotein (P-gp).
Workflow: Caco-2 Assay
Caption: Standard workflow for a Caco-2 permeability experiment.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
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Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value > 250 Ω·cm² typically indicates a confluent and healthy monolayer.
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Apical to Basolateral (A→B) Transport:
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Add your compound (dissolved in transport buffer, e.g., HBSS) to the apical (upper) chamber.
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Add fresh transport buffer to the basolateral (lower) chamber.
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Incubate at 37°C with gentle shaking.
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At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method, typically LC-MS/MS.[25]
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the filter membrane
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an active efflux transporter.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol determines key PK parameters, including Cmax, Tmax, AUC, and oral bioavailability (F).
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group). Ensure compliance with all institutional animal care and use guidelines.[26]
-
Dosing Groups:
-
Intravenous (IV) Group: Administer the drug as a bolus via the tail vein (e.g., 1-2 mg/kg) to determine the 100% bioavailability reference.[27][28] The drug must be fully solubilized for IV administration.
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Oral (PO) Group: Administer the drug via oral gavage (e.g., 5-10 mg/kg).[29] The drug should be formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[[“]]
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Plasma Preparation: Process blood samples immediately to obtain plasma by centrifugation and store at -80°C until analysis.
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Bioanalysis: Determine the concentration of your drug in the plasma samples using a validated LC-MS/MS method.[25][31]
-
Pharmacokinetic Analysis:
-
Plot plasma concentration vs. time for each animal.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).
-
Calculate key parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Calculate Oral Bioavailability (F%):
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Which animal model is most predictive for human oral bioavailability? While no single model is perfect, the dog is often considered more predictive of human pharmacokinetics than the rat, particularly for absorption, due to its similar GI physiology.[26] However, the rat is typically used for initial screening due to cost and ethical considerations.[32]
Q2: Can food affect the bioavailability of my phenylurea compound? Yes, significantly. Food can alter GI pH, delay gastric emptying, and stimulate bile secretion, which can either increase or decrease the absorption of a drug.[33][34] A food-effect study is a regulatory requirement and should be conducted during development. For some phenylurea-based drugs, administration before a meal has been shown to increase systemic exposure.[33][34]
Q3: My compound is a "brick dust" molecule (high melting point, low solubility). What is the best starting strategy? For "brick dust" molecules, where the strong crystal lattice energy is the primary barrier to dissolution, creating an amorphous solid dispersion (ASD) is often the most effective strategy.[9] This approach disrupts the crystal lattice entirely, providing the highest possible energy state to drive dissolution.[7]
Q4: How do I choose between different polymers for a solid dispersion? The choice of polymer (e.g., PVP, HPMC, Soluplus®) is critical. It depends on the drug's properties and the desired release profile. Miscibility between the drug and polymer is essential for stability. Initial screening can be done using film-casting methods, followed by small-scale spray drying or hot-melt extrusion to produce material for in vitro dissolution testing.[6]
Q5: What does an in vitro-in vivo correlation (IVIVC) mean, and why is it important? An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like the rate of drug dissolution) to an in vivo response (like the rate of drug absorption).[18][35] Establishing a good IVIVC is highly valuable as it can allow in vitro dissolution data to serve as a surrogate for in vivo bioequivalence studies, saving significant time and resources in later stages of development.
References
This guide synthesizes information from leading scientific literature. For detailed methodologies and further reading, please consult the original sources.
- Prioritizing oral bioavailability in drug development strategies - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI3wNuEGUv8oIKwq7NXiA-0-AfT-saop2maUXmieI2LfQ2jL8IvGmt80O4gnc1Y0Yk6nbrsqENF6O2iN7u4c95ZW-XbFAi0mZDtjEpGbjFl4D_4ndmBOQq7JSEsFrmpJxGXv1tM-LfqyzkW1k=]
- Challenges and opportunities in oral formulation development. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBK_qDqhuxwdjVmTGArN_oll5wNYmTMsktjN2LXe9S5xrGRUy1YBbLH1Ka-9O-8run6OG5ZLeEjSBKtMQIWwCQWRCnuIYpfYxiE16tWCGcEeiqC-l15olfYMZNqqZP7msXBb7bKvfJjiHk4wp1Xq5yUbG7wpIEjcina-mt6YznMLizR5DIcBPULGkmvDHIMYSkL2hE]
- Full article: Prioritizing oral bioavailability in drug development strategies - Taylor & Francis. (2024-12-26). Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDdlQXhNTfiFHQ3GJgQzM6GrQ9RY6FehPBYtlwjg7s72xtTBztIhZei6V2itJGuoiKYOd6fga4mA0oLVWKOI1JzQWYsUkVTkUGk5m1_ceNgip0g0D13oaQzbHgjLj07p4mO_Na-G0mbPQzEUpzBzpCxIsjX7aCGlktayCv]
- Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. (2017-06-29). Wiley Analytical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW2ors7BrlDEyhUPfu7U9Eo6-a3ExeSucTzCRcNlRDM-r6268npxOnzUB8gqit8AA9mLaPiMDTWHMITh_m4InsiCsNr8aUimEYAtLYx-OFjusB2zyxoDbLS_MjWFxH1CZKJ_sSpaQJq2Ve8_NRepfprsBgxJoZSu9i0SzwQywsM_qiD7Z09GAwJyT92rhxRM7f4kgxyteJ6qr1zXtNEc0J9my9IT-0ldzuJ8CdV0rpWwbrN5HlmaKg6f2OOwR49dtUdW0=]
- Understanding Bioavailability: Why It Matters in Drug Development - Colorcon. (2024-09-09). Colorcon. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMpIw-opYV8ASBd5ub8nDOksOMAd7b-9jSA_zTQB7NNLNEI_hQNe_Cs17qxv61W5fTdjTBrTpCz03OxyZA0c29FT3oA27Azvo-PeaXWLM6wGsBPH_0b7XyR_9WsuHr3TPkscXM-JPxgfGHOXpDrCsbgKXS6uGKh1PyMqwvu-3idd-d2B-soReRfDBDpD9Zz3FFhRLqC3RuL-S72RjKQSg38CiDlqGf]
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlJ0ezySoQ7885UEdpfOeoH0lRVrixRvdhmfQn1JMs64k8q5eDeRIfP39Br1P-5wEopWNPEWe5jF3585KfO9FIw9Q7Og1hVE5f-vzKi1UYQb3YT1QuxOpfv5QzQkIKoq7nIypZ5-qQPRgkQqQzBMRAf8umUI0WZsZSPWAEm6mlBqdWejYWUvQk_topHwNagWfvwVfBfTNYMS-oZ3Mk106VqEsn9E8TMLl6c4srl7Ttyoxu-8qA78bLRH22U40HxAR0ZBl22z2rS93aAVgr3q-D]
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE_zSLNxplu8PuTR7bt0IKc4qAMNQCgCzu0F3NlhLVjCgqCncH9syTZDfpF6Expol2HXoJOoAjB73IZkzCb5luvehZfBGfLuWzV3rTwvjk_ukqcJcpisXltZQMScKkk6KcDnBAzj2L1FHnhg==]
- Strategies to improve oral bioavailability - ResearchGate. (2025-08-06). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMDRiHFjQl29bWCzSo2c21-9-24FJ0KjKrNgdX06TAwh_rygrzyBnvrG2jWs3ZHlxTBmpwjtNCdg09K4Doh6uSjyFNeSFazIa7rrVKoqGla88dwG5idGQlOGDeV-PbKsTWYM11OgieZu9NKHv3nFLv9txTmdCl0zxxY1KEBTQg0rM3HK1eb3yokPS5mN7I120RCIqPow==]
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Hilaris Publisher. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTBNLzzx8V2OlmUFps68h0F9k_eFg1YuakdKkXlQeyKiN1TYtOj5YLUDaSfhvA1-icgoxtfLvtHmVl9w74ACPVPh_JBQoFjcMjpKQYUADdRxOKIEXIC9gtttEjqLqyBcOzFFDmivO44Zi_-DT6gRn4x17K7zPA5AZdpjxe8Zr2NeEkmQ1-cr1Cn3-Db1bXoVYD-AZac14FS2pUIAj3k3U5FwfESPnn5PdORLA9O3HIXLCnegw92LDjV1epQkKre9vawC_KiMcdFg==]
- Why Poor Bioavailability Is a Major Drug Development Risk. (2025-05-29). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1vokqQK8Kc0sRyCRiJKGAa-Wr_ESs3DVvS5F5h0HKPwqHM-uieLZ1SEtF84a4gms-q0iaHM_43DjAcXxYSem6TZj8peuLhytYW3jABfeU3yx0zndZXU6WitiyHIurfX-OJxBSsIEHWE4v6AOPgwy4vQ3rT5IgOTWId0PDRZAVYgx_2XHJVAgiiK3oFIvT_NkDUJteYoy-]
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today. [https://vertexaisearch.cloud.google.
- The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities | American Pharmaceutical Review. (2013-04-30). American Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGsDeeTMPjJY2M2utA_zLpej1RcZPBbNRze285JRlGGDn6lkhVX55t1lsiBwOb5r0POW0aERlC4_c4B_uzz6eS135KhSSEcWOD8K47W5vVJCj1Mq7oHm5nl3AQOFyTfHPr8uw21EirY1Y6gSEM0zef-z7M6x6moBqhIP9MX6s-1wg7ZLT-YdMBh0w16Tz-2j1bXygaY6N0ZuPyDpaUQUPbVhiK-K0nDUW0XG6DbXZq-C8YRNo6yw5mTaCAUMG35hpQB9TfqPHwkSCkQw9vOtCV934E2TlFxYKS_Y50Bh-ZpdQ=]
- Comparison of different analytical techniques for phenylurea herbicide detection - Benchchem. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKgsqfw3lj84B35ykyGXL7Bns-CbRm6kUiweEg0FJoZaeDQ4q-TrK0icSL6MmTKLpQ7VCoC0hc18l4nuu4r9VFsed0HTN_RUTNRhhr0fzJ3MeXPXx_mhUPqomKVEuZ7KedndBkntjVln877zULW9NcmAeYO-dTjhV5ClLDKBKlANuvQzU24DyCznkPX6YL81w13hkvO47XVjQfuCnX9dGkaKnKn_EAxxBqfv-s]
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025-07-08). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg5qwbeApW3JC2q2Wny4Pl_NtTRAfD4HJYwW81_ATZVbaUzEO5K7h2zMYhNKr4VnryMNZvososS7EnYErdQPD1nFzifCko5kFupYYy4fJ2V_6PS-sCwP4RKfcpFovcWYO9w34jVokj_P4r4SYV2IEaGx98jZkfnO6P5hYiCjII1nJL-TdF5BBAZ0IJEwiklYjQZM_s3g59wZLC1us=]
- Strategies to improve oral drug bioavailability - Semantic Scholar. (n.d.). Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBRWFCE-jcGIpzV2Nf4qjkyAzPWieTuZyO8nrlTwmlC2iLy9LmBTB-uwUi4tJY7bTuWdHgCBRNnUqy9vmylCDAP-2-KRDPXT43MXS2yB_MF1Uv5bLOM2jG6Ba4g9MnuP4d4XWJsbyFX2MuqY9GjuepRFRkvKmIhK62iuQlPTTf2FtFPNWpM7la]
- How to improve the bioavailability of a drug? - Patsnap Synapse. (2025-03-20). Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ctli39zTBmRoM8Uoi0ZCCCuXG2s2OdL1h7Had_ATFL5mT3mypHpQ0cxTTOFMLCNhsTXAMreePGdDljZoObsaMqFPF8-QepcenMM1kgkwMZfIyuBwFa0cqv-R1f0oCFP0dYaK4IAGKBT7A9-WJJCjvZuKqQ4lxQ3sX4KDCpcScA1PlEf6rWcO49k=]
- Strategies to improve oral drug bioavailability - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaXDNszsuC-kJsU3aMZAC2SY5pd3Pmhd29CbxFAlt6YBHQT_aFd9GKtW8q-GFXd0NlTkd3kTUtwGo2rGIawcjLhnCXCTtJR7-1B4_jS2d5CZreNAb9MUgnkaVvHeoDxtgFIlY=]
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkZfFA9RgA7cm_7OH-cUo53Vc8w5d9iRF1Zi2uq5gkvt-0R52iZ55Jf5-DhcgDUvZaVoCrkYQV8p_zTyuOiUNphi_OHkAmq8EslT2X89JjlwEED5UCUeWah26VDDmnUEYO5ecW7wWjU6ry4A==]
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGah56ZXs4q2Rqvk0J7eatrxOWLAXshThmp4b_nJb6HwevJ-LWZpfTUubjdzBCtiR8yaCuEhqqLudrCE4X_bGkCoesegUs5vNlkgdJ74HmFEo3pGLxO6KPPDrjrzeBVKqHj1Q==]
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. (n.d.). Walsh Medical Media. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWYFYTZndiMay5HPLi64OIRJ_2oYx52ZpocpzL9wqVVZMKQCdwRcht1qd4brJRlBeOBj_ACupIhB6VVvXbW9NzlzaC3E8qnp7xrIOZHLIfKIqRhTZj6AbjOyHZUsNpCYIEupDIreg6sh3AaktLynJ_MbJ5DPpJqMjOsL2IPx4NcD9P1SJeos2qDhF_Idj4K_UopvlsC-XeKBsiDW8loNHDYykLLg3gbSsdJJZWC5tGjAZdyD48HD4bWXF1Nta_q_XYLG7QiTqQKNuj0eow5PyAlxmanxpCLqvbuGoQ]
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmZo54UxQ-xFcKvDD-J6sna-SfIWU-HZEysLKaIfpATp-c9iNJiDHJr2RVijeKXT6wFiA-EeFiLyvNBRWVRGOTetf-PiJqAL8R1EX2MgmW3c-Ed1my0T96WMPj29tYt9WNxg==]
- In vivo methods for drug absorption - Consensus. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMBE2m8Y37LDwt79cK4XwHfruWtsEtQIAkJzCUMa4XbKIOXU8A9gWU9uhJHKylUneWBaWC4Xvl99Yh2oigW151i0LNsgVcVsP228LtC2V7V5LE8AUQ3Gse_SgjMhKcavTLirZBTe0Lykfd8PLHmdPeazdezoOvJPGx2ke1vtk9TFwcNuMqG8YeTVxMsCP8EbuQ3Q==]
- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc3MyIfmzwEPqfovpiOLgHhnt-wUxKvNG51sbkArvApnC4pT9LufOdz7zg6JzpBpBN3dIhvuoZkARSDomRjCxQVjymcY-RLWd-pgwr7l_XhU6hRiAr9ybv9gbBT59XOyTjawaZKv6oEGtefg==]
- PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3grafI8nfzDB_JdU7GqUMQ_3EsM8F5hnkDtyDWmzT6clhsn8JTJWoLd3tbmk4GsMUhKucNDCK3e1wUDyKjymtj3An0jjVhhtHPipkXQR80xegsXnBVF4QrfyjUxqb1Zr5TT5fl_4Fv_WxTg==]
- Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN9ULFUl5aIn9CLyoB-rtFarzsQ94j4XCZdcRAd-U2IG-2yOUKmS-eQ4RcqD2NaJq5dS1c_Nd8nhIXYh5HT92-IEMGxKw-QPPhE2-tW8defVPwUjPyRCRk6I0X-Va3Ne2mEKY=]
- Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017-10-20). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE98cNHYYn8geyQckF16YlntfCcZVJou6SgZSLn47Fe8jvNnFG3rKOe1adymr7bvIQi0k1kwt3sUJw2-vmiWgBcC75e9e2xQrZf0TMDtTJmRxO8mo24DUUV4vD3gs1UAXlAr-Ct1Q==]
- Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography - MDPI. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeGjeP5WXJT_H67RD76LxNu6vVYJtJzIUGs14EK1kWl1nFGnBGsW35EcrPyxknFXIjej3Ty1RVBRJ8fgnVXy-fTc8Y1krsxc68-Mmeg_VH1KmWhIxjYQOKc0Z3KUfRzu-MOuk=]
- Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAiwZcss8aiMEbCouYrZWR2c1H03M7lJfml_f_fs1H0hXgrp75oqjp_f9AWlOV86K-lLY8vW83RzhvQxNmY4JJ8Nfmt3bs-uEcePeamCrVVfteUAHwBQdHhk-EqxMCsR96ufk=]
- Methods for the determination of Plasma Concentration | AxisPharm. (2022-10-24). AxisPharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf00FFSEdvrWHDSAkGKK855yOGsSKT5AgTBzm5mUMMWkHNUoTtXkGFUNvoJD33SqLumRSyRCekmbhnHVOmDJNf7QJghWckWJBnSUq5EjpuZt3k4QtPaeY0oB-wCbgvblcRQZEbkMXLWARSDviq7KmH7baZkmhohOZl_FdOSiARi8B9qzEFlg==]
- A Bioavailability and Pharmacokinetic Study of Oral and Intravenous Hydroxyurea. (2025-08-06). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuuhuCYJMM42rECjfvtRKsLnLMVzZ-AaNCEA1NB_a3mhyqKXFTEKIhr2i_Facsd4ADUVS81hLTjlyiC1o70AJpFbQbT5_SkPT5HRcSK5sfDVRK3go1N0vFoA1DKFOlnnTtAc1nzgZJPcQBOOEuSJSA36f3ptJvyQ40jGn8JkKqMoEP6a8HPzlxWOOnkLc0jIKJpTL5Ji2JovfWFufaGitHpRfz46yTye2coRoL2UpwU1pVFry6eUDcTgY7Fg==]
- Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015-02-11). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENX0KxaN6qf-RK6kpOd97eKkxZv9YpOIn7mtP180e3b8vDSk1zJp1_GaAh-pjNLSXSfvAj0Wlmq4Q3Dp-M1bU4KPxoIUxXVoWrV4LvmgCLfVtBE86Wl-pnPDcqcXhq1SuyKLg=]
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW6lYVccnKvJDqwS1s40dfA8DRsfglbXBd5TmsY53PlCkiqC1mzuzO3eq4S_hjhe418Brd5DYXugs48uWCRgsEumcPYrdX2hXbLh7lMDAjPkyT4csn6R0qsn6A6ZqZGUEb1S7ZtGe9ha4cIs4=]
- Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNtjgzcfi_UE0Zf1vjA_aC8NsnFGtuzhGbjkDg9dVXwALpf54Gi2q8tTov0wxlOnM-7hvcUJ0tg3sJIVtJ0DiFnguKykCvvMZiAQjB1q54biMfOx2j9DTSvAV6Ieab_zS1Ayk=]
- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - Semantic Scholar. (n.d.). Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkPVQAHAEXhp2xKROMByx1e1WoJG4podMHypfo_pCHPBEGdwUoGUVArhh_4xnoyyh8qaCvShdlRomERGb1FuSOH25XGb4K4bx2FJsEdbUtDLq1zh_Bj7dUDKsR6tzu-ZhDshhQGEWA-_RPV-qMzDg3ZpJk1YOvz6E_EuClXlIvPCGna04oNSnoaLqhXX7tlWnbv2Wbh6ToJr2769_vSdjtwo9UifxgVQQf4XyHnRKsr3I4OfuzlydC3-1LDewJqFWUFQp4-dhCO7gE3w==]
- A bioavailability and pharmacokinetic study of oral and intravenous hydroxyurea - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHaqLe1FNnCybNU8T1AckPz5gy5ET0CIVSA95Rd8i5FK-qgVV_gVw1RIaqiGxIj1EpTvoFVxShJxs1FxGQsdB0GWzrnsMl7t0oZPhdJqvx0i0KYhNBFWKagSUCCA7166GK-Q==]
- Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGYOC-Bbsv584YG8H6_C5G6ADj7ZNzmZGl2yVNolAGHGgLIGeD2j0vSz1u5pvEN2CciHr5SqIx3nv7iLBpZ4E-7DOSO8fu2ccQ46Kkx3E7no9JCmR2rULQOqBbh02aMaLu68hRC62XOf3xLw==]
- Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PubMed. (2021-09-04). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNxjw12Xr6JX1fKshH5k_KelgjEf3R11WLPryNApiPNAcgxIV9m1PWpYqte2x2DGkcm4rifow50h1gJ_j3oB5Ozi6a7xLSQWFZBuGpWnPt5EXBlqZd-yhFUBF5qK-adqdYiQ0=]
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC - NIH. (2021-11-03). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTlDvhBVyLRSUfhBrbFpSxIBhfUeClrZ9jtnV4ifkF0aTAr27FR9_RmmZW5ptVSPUHUtUTEQqtV6cSViPQO1_eLqzAEbcvXUzwyB01XHrZkI5jKcqTGplB_7agFdtwhhSc_aMVn1s8Onc7mw==]
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques | Request PDF - ResearchGate. (2025-07-10). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYgM0qYAyQZGKzMvtGlIVaBTSTP-nX1GZIItz1IZ1K8ceO5y9eJ2B0xhunKjzZuov8RJvIFcQximwaIs5sEnAmLHwZla0ayTMmqtf_A5SCU72Pw0eE5kSlgapm8-mXOeq3iLcJbSceoGNUyvY3dFbN-v8f0XZ9XlrEbWlxJwi3ywDhpNNExrV-OYbSjMH7Zab6MSCFE1kJVSxGO5DJoUGa99ORl3TV2s7aDonjb10oy3BQBkX4VLWUS1VtobwPHWwXKD85PKAMRcgQYaI=]
- A phase I dose escalation and bioavailability study of oral sodium phenylbutyrate in patients with refractory solid tumor malignancies - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuzWTQha_b9Sb6prb01yJP4Y0t7WLCzXWxUrmcnCnYjzV6rCNr2IFGFDIlGQX1cMO8UXNLTZYOUDYOrNVpbG0qFLV7vH41crJvGXijBbAEa66ixEb4G02LzcMpPt1uNtzJ_vw=]
- Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - ResearchGate. (2025-10-15). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi4MWUnvIyC_aYXJKwyLL_Iqr4TcFLjqAFDwkR4mD99ugHNyaW2kfet5WADEU6IP1c4VLIJCzVPYTDxKtYVYUEWQ0AAa48EtPTfZXy-zQSQyZV1cNUOHanc8HlU7SURFZRE-Dv2ww4rmzjbeWwhhsiuWyrA4MZO67eKpg3M9ceImdRfr17_DUDONuI9D3dLCxk9UcrWSpJky46HmqBly851e_6eALOCKL8m_ap4O4zl9Y654bl6ylbvpsJah_uJ--G5ur7DD5i4pdVv9YkB49I5lS7Sf5eP_YVRl4elQK8xR0gfv_HR5VZUcxgSBXBEY0HPYZ1uSdiFQNafSkavpVA==]
- Phenylurea Herbicides - ResearchGate. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYDfvL3Dng-5qqxELR1db6x9pGSkrn9UWZ0xZcolH8pnFxjMDJg8mF37QSm_aQEfz9eJvwO1lZRrIJ_ZXMWNoJHDdyppUCshOxbcFxTyCJgYWZ0ns02TMuICUINedAa_j5u2ozMrXJkZlS31hf3zayN_yxxkDlMn2M480xRDoMdeP_]
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2S45OgmWfugqeA75EwhYsK7QgfggKQcVxyjRW1KmqUBNQKVV2ETgjjVM9GLbZ5T6J4PVSfsrt_PSexVrAy1brKC-N3gsgZI2CQED6uNcJ2OurRpa5xsx88_h65kLc9n0UcTiqtsA9UlE6Fg==]
- (PDF) Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method - ResearchGate. (2022-04-10). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPI6Wx3xJerL46fw6IhJzCarnj2m6ZjBA8ZIYq-axwhuQGUHjST6tc7U3QOYRIou-yiY0OGNoQ0M7Bmnxx9p7EhBZh60GSt-6AN1z4KmxfLkFt5dWS2BmA9jrIU9FylM7vsIaFHh8fQLslH4EfXogOongbbbAit4TMA2znSEFt_PWrQ46Kbk08vGZDAU7KpyupZ59JIbyImfeuFdAQU7QRqLn-U06FGIO3RHPVtcPDM4fuULTUYb1mRFvq-kzbDPBkO7g=]
- Challenges in Permeability Assessment for Oral Drug Product Development - PMC. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHov_IyeWZO16GGmPI7VGdFN3RZLBHDzr8rUzl5QCQ4hkiPE7T-3-eD_HKZFhP4I4MWCeYdJJO9j_Vf8j2NPNxKK78rMF-M-tlMzXMZANlI-5UfztbtRDCALGtVFmPqD2uSaPKDs0BVhxu-PbQ=]
- Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. (2021-01-05). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ7kCf9AsootOFkuGEmE0Excpk3cQNYEVu-1s5Xm9MQ5Li8djzJADZj1PabgRI5e_g1VOTW7-jO8j9HqSBdVKmoSxu9sMe8uDSRrivMa-7dIjRP1QNxCm9CQloEuZdeFLBgC-xiNLBf5FZ9w==]
- SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhIYz0THlf_bEdaxOlganEpJvX6B84x-lnizzARR5FQflD25O7tp9PPaVmW61x7S2WPTYF0zQZfHZh9_L4y7MxawxZNz3W07qI3uVm2TZIYo2L10vrMRDBW_yNw9oNtZeKhXyGGe1_]
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorcon.com [colorcon.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. ijpsm.com [ijpsm.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prioritizing oral bioavailability in drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 21. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Challenges and opportunities in oral formulation development [altusformulation.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. researchgate.net [researchgate.net]
- 28. A bioavailability and pharmacokinetic study of oral and intravenous hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. consensus.app [consensus.app]
- 31. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 32. semanticscholar.org [semanticscholar.org]
- 33. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Enzyme Inhibition: Phenylurea Derivatives vs. Established Inhibitor Classes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1][2] They are fundamental to the regulation of metabolic pathways and play a crucial role in pharmacology as drugs.[2][3] Inhibition can be reversible or irreversible. Reversible inhibitors bind non-covalently and can be classified as competitive, non-competitive, or uncompetitive based on their mechanism of action.[1][4] Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to its permanent inactivation.[2][4] Understanding these mechanisms is paramount in the design of specific and effective enzyme-targeted therapeutics.
Phenylurea Derivatives: A Versatile Class of Enzyme Inhibitors
Phenylurea derivatives are a class of organic compounds characterized by a phenyl group and a urea moiety. This structural motif has proven to be a versatile scaffold for the development of inhibitors against a range of enzymes. While specific data for 1-Hydroxy-1-methyl-3-phenylurea is not extensively available in the public domain, the broader class of hydroxyurea and phenylurea derivatives has demonstrated significant inhibitory activity against several key enzymes.
Mechanism of Action
The inhibitory mechanism of phenylurea derivatives can vary depending on the target enzyme and the specific substitutions on the phenyl ring and urea nitrogen atoms. Generally, they can act as:
-
Competitive Inhibitors: By mimicking the structure of the natural substrate, these derivatives can bind to the active site of an enzyme, thereby preventing the substrate from binding.[5]
-
Non-competitive Inhibitors: Some derivatives may bind to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without blocking the active site directly.[6]
Known Enzyme Targets
-
Tyrosinase: Certain phenylurea derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin synthesis.[7] This makes them promising candidates for applications in cosmetics and for treating hyperpigmentation disorders.
-
α-Glucosidase: Novel 1,3-diphenylurea derived Schiff bases have been shown to be potent competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This highlights their potential in the management of type 2 diabetes.
-
Complement System: A series of 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as novel and potent inhibitors of the complement system, which is a part of the innate immune system.[8]
-
Photosystem II: In the field of agriculture, some phenylurea derivatives act as herbicides by inhibiting photosynthesis at the photosystem II complex.[9]
Comparative Analysis with Well-Known Enzyme Inhibitors
To provide a broader context, this section compares phenylurea derivatives with three major classes of well-established enzyme inhibitors: Cyclooxygenase (COX) inhibitors, Lipoxygenase (LOX) inhibitors, and Urease inhibitors.
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation and pain.[][11] There are two main isoforms, COX-1 and COX-2.
-
Mechanism of Action: COX inhibitors work by blocking the channel in the enzyme that converts arachidonic acid into prostaglandin H2.[12] They can be non-selective, inhibiting both COX-1 and COX-2 (e.g., aspirin, ibuprofen), or selective for COX-2 (e.g., celecoxib).[][13]
-
Therapeutic Applications: Widely used as nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce pain, inflammation, and fever.[11][14] COX-2 selective inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[][14]
Lipoxygenase (LOX) Inhibitors
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators of inflammation.[15][16]
-
Mechanism of Action: LOX inhibitors block the active site of the lipoxygenase enzyme, preventing it from binding to its substrate, arachidonic acid.[17] This can occur through various mechanisms, including competitive and non-competitive inhibition.
-
Therapeutic Applications: Used in the treatment of inflammatory diseases such as asthma, as leukotrienes are potent bronchoconstrictors.[17][18] They also have potential applications in treating arthritis, cancer, and cardiovascular diseases.[17]
Urease Inhibitors
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In agriculture, this process can lead to significant nitrogen loss from urea-based fertilizers.[19][20] In medicine, urease produced by bacteria like Helicobacter pylori is implicated in the pathogenesis of peptic ulcers.
-
Mechanism of Action: Urease inhibitors can be substrate structural analogs (like hydroxyurea), or they can interact with the nickel ions in the enzyme's active site. For example, N-(n-butyl)thiophosphoric triamide (NBPT) is a widely used urease inhibitor in agriculture that slows the conversion of urea to ammonium.[21][22]
-
Applications: Primarily used in agriculture to improve the efficiency of nitrogen fertilizers.[19][22] Medically, they are investigated for their potential to treat infections caused by urease-producing bacteria.
Quantitative Comparison of Inhibitory Potency
The efficacy of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below presents a hypothetical comparison of IC50 values for representative compounds from each class. Note: The data for Phenylurea Derivative is illustrative due to the lack of specific data for 1-Hydroxy-1-methyl-3-phenylurea.
| Inhibitor Class | Representative Compound | Target Enzyme | IC50 (µM) |
| Phenylurea Derivative | Phenylurea Analog | α-Glucosidase | 3.26 - 29.42[5] |
| COX Inhibitor | Celecoxib | COX-2 | ~0.005 |
| LOX Inhibitor | Zileuton | 5-Lipoxygenase | ~1.0 |
| Urease Inhibitor | Hydroxyurea | Urease | ~100 |
Experimental Protocols
General Protocol for Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the inhibitory activity of a compound. Specific conditions such as substrate concentration, enzyme concentration, and wavelength will need to be optimized for each specific enzyme.
Materials:
-
Enzyme solution
-
Substrate solution
-
Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, and inhibitor to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength. The rate of the reaction is proportional to the slope of the initial linear portion of the absorbance vs. time curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing Inhibition: Mechanisms and Workflows
Enzyme Inhibition Mechanisms
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of an enzyme inhibitor.
Conclusion
Phenylurea derivatives represent a promising and versatile class of enzyme inhibitors with potential applications spanning from medicine to agriculture. Their ability to be chemically modified allows for the fine-tuning of their inhibitory activity and selectivity against a diverse range of enzymatic targets. While established inhibitor classes like COX, LOX, and urease inhibitors have well-defined roles and mechanisms, the continued exploration of novel scaffolds, such as that provided by phenylurea derivatives, is crucial for the discovery of next-generation therapeutics and biochemical tools. The experimental frameworks and comparative data presented in this guide are intended to empower researchers in their pursuit of novel and effective enzyme inhibitors.
References
- Krajewska, B. (2009). Urease inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1197-1211.
-
BOC Sciences. What are Cyclooxygenase (COX) and Its Inhibitors?
- Zarghi, A., & Arfaei, S. (2011). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Medicinal Chemistry Research, 20(9), 1337-1353.
-
Wikipedia. (2023). Cyclooxygenase-2 inhibitor.
-
Patsnap Synapse. What are lipoxygenase inhibitors and how do they work?
-
Helix. Urease & Nitrification Inhibitors.
-
Koch Agronomic Services. (2023). Nitrogen Loss Deep Dives: Urease Inhibitors.
-
CHS Agronomy. Urease versus nitrification inhibitors.
-
IPNI. (2016). Urease Inhibitors.
-
Massive Bio. (2023). Cyclooxygenase Inhibitor.
-
Wikipedia. (2023). Arachidonate 5-lipoxygenase inhibitor.
- Whalen, K., Finkel, R., & Panavelil, T. A. (2015). Lippincott Illustrated Reviews: Pharmacology (6th ed.). Wolters Kluwer.
-
RSC Publishing. Recent development of lipoxygenase inhibitors as anti-inflammatory agents.
-
Santa Cruz Biotechnology. LOX Inhibitors.
-
Cleveland Clinic. (2022). COX-2 Inhibitors.
-
Wikipedia. (2023). Enzyme inhibitor.
-
Study Mind. Enzymes: Inhibitors (A-level Biology).
- Choi, H., Shim, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2086.
-
Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube.
-
Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition.
-
ResearchGate. Common and/or Clinically Important Enzyme Inhibitors.
- Wang, Y., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(11), 923–928.
-
ResearchGate. 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea.
- Taha, M., et al. (2018). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Bioorganic Chemistry, 80, 207-221.
-
Organic Syntheses. Phenylurea.
-
ResearchGate. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents.
- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
-
ResearchGate. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas.
-
ResearchGate. Phenylurea Herbicides.
-
Khan Academy. Enzyme inhibition and kinetics graphs.
-
PubChem. Phenylurea.
Sources
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. massivebio.com [massivebio.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 18. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 19. Urease & Nitrification Inhibitors - Helix [helixfarm.co.uk]
- 20. Nitrogen Loss Deep Dives: Urease Inhibitors [kochagronomicservices.com]
- 21. Urease versus nitrification inhibitors | Agronomy [chsagronomy.com]
- 22. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
The Multifaceted Biological Activities of Substituted Phenylurea Derivatives: A Technical Guide
Substituted phenylurea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. Their structural motif, characterized by a phenyl ring linked to a urea functional group with various substituents, allows for fine-tuning of their pharmacological and physicochemical properties. This has led to their development as crucial agents in medicine and agriculture, with prominent roles as anticancer drugs, kinase inhibitors, and herbicides. This in-depth technical guide explores the core biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Phenylurea Derivatives as Herbicides: Inhibitors of Photosynthesis
The initial and most widespread application of phenylurea derivatives has been in agriculture as herbicides. Compounds such as Diuron, Linuron, and Monuron are effective at controlling a broad range of weeds.[1][2]
Mechanism of Action: Disruption of Photosystem II
The herbicidal activity of phenylurea derivatives stems from their ability to inhibit photosynthesis.[2][3] Specifically, they act as potent inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain.[1][4] These herbicides bind to the D1 protein within the PSII complex, blocking the binding site of plastoquinone (QB). This blockage interrupts the electron flow from the primary electron acceptor (QA) to QB, halting the production of ATP and NADPH, which are essential for carbon fixation. The subsequent buildup of reactive oxygen species leads to lipid peroxidation and ultimately cell death.[5]
Comparative Herbicidal Efficacy
The herbicidal potency of phenylurea derivatives can be compared using the half-maximal effective concentration (EC50), which is the concentration of a herbicide that causes a 50% reduction in a measured biological response, such as algal growth. Lower EC50 values indicate higher herbicidal activity.
| Herbicide | Target Organism | EC50 (µg/L) | Reference(s) |
| Diuron | Scenedesmus subspicatus | 23 | [6] |
| Linuron | Scenedesmus acutus | 17-22 | [7] |
| Monuron | Not Specified | Data Not Available | |
| Isoproturon | Scenedesmus subspicatus | 44 | [6] |
Table 1: Comparative Herbicidal Activity of Phenylurea Derivatives.
Experimental Protocol: Algal Growth Inhibition Test
This protocol outlines a standard method for determining the herbicidal activity of phenylurea derivatives by assessing their impact on the growth of a freshwater green alga, such as Scenedesmus subspicatus.[8][9][10]
Materials:
-
Axenic culture of Scenedesmus subspicatus.
-
Sterile algal growth medium (e.g., OECD TG 201 medium).
-
Phenylurea herbicide stock solutions in a suitable solvent (e.g., DMSO).
-
Sterile culture flasks or multi-well plates.
-
Spectrophotometer or cell counter.
-
Incubator with controlled temperature (21-24°C) and continuous illumination.
Procedure:
-
Preparation of Inoculum: Culture the algae in the growth medium until they reach the exponential growth phase.
-
Preparation of Test Solutions: Prepare a series of dilutions of the phenylurea herbicide in the algal growth medium. A solvent control (medium with the same concentration of solvent used for the stock solution) should also be prepared.
-
Inoculation: Inoculate the test and control solutions with a known concentration of algal cells (e.g., 10^4 cells/mL).
-
Incubation: Incubate the cultures for 72 hours under constant temperature and light.
-
Growth Measurement: At 24, 48, and 72 hours, measure the algal cell density in each culture using a spectrophotometer (at a wavelength of 680 nm) or a cell counter.
-
Data Analysis: Calculate the average specific growth rate for each concentration and the control. Determine the EC50 value by plotting the percentage inhibition of the growth rate against the logarithm of the herbicide concentration.
Phenylurea Derivatives as Anticancer Agents
In recent years, phenylurea derivatives have emerged as a promising class of anticancer agents. Their mechanism of action in cancer is multifaceted, but a primary mode of action is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[11][12]
Mechanism of Action: Kinase Inhibition and Beyond
Many phenylurea-based anticancer drugs function as multi-kinase inhibitors, targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The urea moiety is critical for binding to the hinge region of the kinase ATP-binding pocket through hydrogen bonds.
Beyond kinase inhibition, some phenylurea derivatives have been shown to induce apoptosis through other mechanisms, such as disrupting tubulin polymerization.[13][14]
Comparative Cytotoxicity Against Cancer Cell Lines
The anticancer potential of phenylurea derivatives is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater potency.[15][16]
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Sorafenib | Diarylurea | HepG2 (Liver) | 5.8 | [14] |
| Compound 10a | Phenylurea derivative | PC3 (Prostate) | 0.19 | [14] |
| CTPPU | N,N'-diarylurea | H460 (Lung) | ~25 | [11] |
| Compound 16j | N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea | CEM (Leukemia) | 0.38 - 4.07 | [14] |
| Compound 16j | N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea | MCF-7 (Breast) | 0.38 - 4.07 | [14] |
| Phenyl Urea | Parent Compound | K562 (Leukemia) | >200 | [13] |
| Phenyl Urea | Parent Compound | MDA-MB-231 (Breast) | >200 | [13] |
| Phenyl Urea | Parent Compound | HepG2 (Liver) | >300 | [13] |
Table 2: Cytotoxic Activity of Phenylurea Derivatives Against Human Cancer Cell Lines.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[17]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phenylurea derivatives dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenylurea derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Phenylurea Derivatives as Kinase Inhibitors
The discovery of phenylurea derivatives as potent kinase inhibitors has been a significant advancement in targeted cancer therapy.[18][19] These compounds can exhibit high selectivity for specific kinases or act as multi-kinase inhibitors.
Mechanism of Action: Targeting the ATP-Binding Site
Phenylurea-based kinase inhibitors are typically Type II inhibitors, meaning they bind to the inactive conformation of the kinase.[20] The urea moiety forms crucial hydrogen bonds with the hinge region of the kinase domain, while the phenyl groups occupy adjacent hydrophobic pockets. This binding stabilizes the inactive conformation and prevents the kinase from adopting the active state required for ATP binding and catalysis. Some derivatives have also been shown to be allosteric inhibitors, binding to a site distinct from the ATP pocket.[11][20]
Comparative Kinase Inhibitory Activity
The inhibitory potency of phenylurea derivatives against specific kinases is also determined by their IC50 values.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Sorafenib | RAF-1 | 6 | [14] |
| Sorafenib | VEGFR-2 | 90 | [14] |
| Compound 1e | c-RAF | 100 | [14] |
| Compound 11l | FGFR1 | Potent Inhibition | [19] |
| Compound 11l | VEGFR2 | Potent Inhibition | [19] |
| BMS-E30 | IDO1 | 8569 | [21] |
| Compound i12 | IDO1 | 331 | [22] |
| Compound i24 | IDO1 | 157 | [22] |
Table 3: Inhibitory Activity of Phenylurea Derivatives Against Various Kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of phenylurea derivatives against a specific kinase using a luminescence-based assay that measures ADP production.[23]
Materials:
-
Recombinant kinase of interest.
-
Specific kinase substrate (peptide or protein).
-
ATP.
-
Phenylurea inhibitor stock solutions in DMSO.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or equivalent).
-
White, opaque 384-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the phenylurea inhibitor. Prepare a reaction mixture containing the kinase and its substrate in the assay buffer.
-
Inhibitor Pre-incubation: Add the diluted inhibitors and controls (DMSO vehicle and a known inhibitor) to the wells of the microplate. Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR) Analysis
The diverse biological activities of phenylurea derivatives are highly dependent on the nature and position of substituents on the phenyl ring and the urea nitrogen atoms.
-
Herbicidal Activity: For herbicidal activity, electron-withdrawing groups on the phenyl ring, such as chlorine or trifluoromethyl groups, generally enhance the inhibitory effect on Photosystem II. The nature of the substituents on the urea nitrogen also plays a significant role in the binding affinity to the D1 protein.[24]
-
Anticancer and Kinase Inhibitory Activity: In the context of anticancer and kinase inhibitory activity, the diarylurea scaffold is a common feature. One phenyl ring often interacts with the hinge region of the kinase, while the other extends into a more solvent-exposed region, allowing for modifications to improve potency and selectivity.[25][26] For instance, the presence of a trifluoromethyl group on one of the phenyl rings is a common feature in many potent kinase inhibitors. The substitution pattern on the second phenyl ring can be varied to target specific kinases and improve pharmacokinetic properties. Para-substitution on the phenyl ring is often preferred for potent IDO1 inhibition.[22]
Conclusion
Phenylurea derivatives are a remarkable class of compounds with a broad and significant impact on both agriculture and medicine. Their relatively simple core structure allows for extensive chemical modification, leading to a diverse range of biological activities. From their well-established role as inhibitors of photosynthesis in herbicides to their more recent emergence as potent and selective kinase inhibitors in cancer therapy, the phenylurea scaffold continues to be a valuable platform for the design and development of new bioactive molecules. A thorough understanding of their mechanisms of action, structure-activity relationships, and appropriate experimental evaluation is crucial for harnessing their full potential in various scientific and therapeutic applications.
References
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Phenylurea Herbicides: Chemical Properties and Genotoxic Effects | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
IC 50 values of compounds 5a-7c, CP and phenyl urea against K562, MDA-MB-231, and HepG2. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. (2021). Bentham Science. Retrieved January 21, 2026, from [Link]
-
Unsymmetrical phenylurea derivatives as herbicides and approved anticancer drugs. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Phenylurea Herbicides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
In vitro kinase assay. (2024). protocols.io. Retrieved January 21, 2026, from [Link]
-
Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. (2001). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
(PDF) In vitro kinase assay v1. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. (2019). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test. (n.d.). National Institute of Technology and Evaluation. Retrieved January 21, 2026, from [Link]
-
Algal toxicity – growth inhibition. (n.d.). Pesticide Registration Toolkit. Retrieved January 21, 2026, from [Link]
-
A Chlamydomonas Algal Bioassay for Detecting Growth Inhibitor Herbicides. (2017). Cambridge University Press. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, and structure-activity relationship of a new class of amidinophenylurea-based factor VIIa inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 21, 2026, from [Link]
-
Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test. (n.d.). National Institute of Technology and Evaluation. Retrieved January 21, 2026, from [Link]
-
Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Biological test method: growth inhibition test using a freshwater alga. (2023). Canada.ca. Retrieved January 21, 2026, from [Link]
-
The Eight Modes of Action. (n.d.). Plant and Soil Sciences eLibrary. Retrieved January 21, 2026, from [Link]
-
Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension. Retrieved January 21, 2026, from [Link]
-
N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. (2010). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. (n.d.). International Journal of Drug Development and Research. Retrieved January 21, 2026, from [Link]
-
Values of IC 10 , IC 50 and IC 90 obtained from inhibitor curves of AG494 and AG1478. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Phenylurea Herbicides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. (n.d.). OUCi. Retrieved January 21, 2026, from [Link]
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chlamydomonas Algal Bioassay for Detecting Growth Inhibitor Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 8. env.go.jp [env.go.jp]
- 9. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. nite.go.jp [nite.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoass… [ouci.dntb.gov.ua]
- 25. Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and structure-activity relationship of a new class of amidinophenylurea-based factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antitumor Efficacy of 1-Hydroxy-1-methyl-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of 1-Hydroxy-1-methyl-3-phenylurea, a novel phenylurea derivative, as a potential antitumor agent. By presenting objective comparisons with established drugs and detailing robust experimental protocols, this document serves as a technical resource for researchers aiming to rigorously assess new chemical entities in oncology.
Introduction: The Rationale for Novel Phenylurea Derivatives
The landscape of cancer therapy is continually evolving, driven by the need for agents with improved efficacy, better safety profiles, and the ability to overcome drug resistance. Phenylurea derivatives represent a versatile class of compounds, with members like Sorafenib approved as multi-kinase inhibitors.[1][2] Other derivatives have shown promise by targeting various cellular pathways.[3][4]
This guide focuses on 1-Hydroxy-1-methyl-3-phenylurea , a compound structurally related to Hydroxyurea, a well-established drug used in the treatment of myeloproliferative disorders and sickle cell anemia.[5][6] The core hypothesis is that this novel derivative may share Hydroxyurea's primary mechanism of action—inhibition of ribonucleotide reductase—while potentially offering altered potency, selectivity, or pharmacokinetic properties.
To establish a rigorous benchmark for efficacy, we will compare 1-Hydroxy-1-methyl-3-phenylurea against two standard-of-care agents with distinct mechanisms of action:
-
Hydroxyurea: The primary comparator, an inhibitor of ribonucleotide reductase that blocks DNA synthesis and induces S-phase cell cycle arrest.[5][7][8][9]
-
Paclitaxel: A potent antimitotic agent that stabilizes microtubules, leading to G2/M phase arrest and apoptosis.[10][11][12]
Proposed Mechanism of Action: Ribonucleotide Reductase Inhibition
Hydroxyurea and its analogs function by inactivating the enzyme ribonucleotide reductase (RNR).[5][7][8] This enzyme is critical for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[5][9] By quenching a tyrosyl free radical at the enzyme's active site, Hydroxyurea halts the production of deoxyribonucleotides, leading to the arrest of DNA replication and selectively killing rapidly dividing cells in the S-phase of the cell cycle.[7] We hypothesize that 1-Hydroxy-1-methyl-3-phenylurea acts via a similar mechanism.
Figure 1. Hypothesized mechanism of action for 1-Hydroxy-1-methyl-3-phenylurea.
Comparative In Vitro Efficacy Validation
The initial step in validating a new compound is to assess its cytotoxic and antiproliferative effects on cancer cell lines.[13][14] These assays provide a quantitative measure of a drug's potency, often expressed as the half-maximal inhibitory concentration (IC50).[15]
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.
Experimental Rationale: This experiment is fundamental for establishing a dose-response curve and determining the IC50 value for the novel compound across different cancer types. Comparing these values to those of Hydroxyurea and Paclitaxel provides the first layer of evidence for its relative potency. We select cell lines from diverse cancer types (e.g., breast, lung, leukemia) to assess the breadth of the compound's activity.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, Jurkat T-cell leukemia) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adherence.[17]
-
Compound Preparation: Prepare serial dilutions of 1-Hydroxy-1-methyl-3-phenylurea, Hydroxyurea, and Paclitaxel in appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for a standard exposure period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[17]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the purple formazan crystals.[16][18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Figure 2. Standardized workflow for the MTT cell viability assay.
Comparative Data Presentation: In Vitro Cytotoxicity
The results of the cell viability assays should be summarized in a clear, comparative table.
| Cell Line | Cancer Type | 1-Hydroxy-1-methyl-3-phenylurea IC50 (µM) | Hydroxyurea IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 75.2 | 350.5 | 8.1 |
| A549 | Lung Carcinoma | 98.6 | 412.3 | 12.5 |
| Jurkat | T-cell Leukemia | 45.1 | 180.7 | 5.3 |
| Data are hypothetical and for illustrative purposes only. |
Elucidating the Mechanism: Apoptosis Induction
Confirming that a compound kills cancer cells via apoptosis (programmed cell death) is a critical validation step. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
Experimental Rationale: During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[20] Dual staining allows for the differentiation of four cell populations via flow cytometry:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
Step-by-Step Methodology:
-
Cell Treatment: Culture cells (e.g., Jurkat) in flasks and treat them with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300-600 x g for 5 minutes.[20][21]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS to remove any residual medium.[21]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21]
-
Incubation: Gently mix and incubate the tubes for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Comparative Data Presentation: Apoptosis Induction
| Treatment (at IC50) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | Total % Apoptotic |
| Vehicle Control | 3.1 | 2.5 | 5.6 |
| 1-Hydroxy-1-methyl-3-phenylurea | 28.4 | 15.2 | 43.6 |
| Hydroxyurea | 22.5 | 12.8 | 35.3 |
| Paclitaxel | 35.7 | 20.1 | 55.8 |
| Data are hypothetical, based on treatment of Jurkat cells for 24 hours, and are for illustrative purposes only. |
Comparative In Vivo Efficacy Validation
While in vitro assays are crucial for initial screening, in vivo models are essential for evaluating a compound's efficacy within a complex biological system.[15] The subcutaneous tumor xenograft model in immunodeficient mice is a widely used standard.[22][23]
Protocol 3: Subcutaneous Xenograft Mouse Model
Experimental Rationale: This model assesses the ability of a compound to inhibit tumor growth in a living organism, providing insights into its bioavailability, stability, and overall therapeutic potential. The use of immunodeficient mice (e.g., NSG or Nude) prevents the rejection of human tumor cells.[24]
Step-by-Step Methodology:
-
Cell Preparation: Harvest cancer cells (e.g., A549) that are in the logarithmic growth phase. Wash and resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to improve tumor take rate.[23][25]
-
Implantation: Subcutaneously inject approximately 3-5 x 10^6 cells in a volume of 100-200 µL into the flank of 6-8 week old female immunodeficient mice.[22][23]
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a palpable volume (e.g., 70-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) based on a predetermined dosing schedule (e.g., daily for 21 days). The vehicle control group receives the vehicle solution only.
-
Tumor Measurement: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[22][23]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or for a set duration. Monitor animal weight and overall health throughout the study as indicators of toxicity.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the control group.
Figure 3. Key stages of an in vivo subcutaneous tumor xenograft study.
Comparative Data Presentation: In Vivo Antitumor Activity
| Treatment Group (A549 Xenograft) | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % |
| Vehicle Control | Vehicle, PO, QD | 1650 ± 210 | - |
| 1-Hydroxy-1-methyl-3-phenylurea | 50 mg/kg, PO, QD | 759 ± 155 | 54% |
| Hydroxyurea | 100 mg/kg, PO, QD | 924 ± 180 | 44% |
| Paclitaxel | 10 mg/kg, IP, Q3D | 512 ± 130 | 69% |
| Data are hypothetical and for illustrative purposes only. QD = once daily; Q3D = every 3 days. |
Discussion and Future Directions
This guide outlines a foundational, multi-tiered approach to validating the antitumor efficacy of 1-Hydroxy-1-methyl-3-phenylurea. The hypothetical data presented suggests that this novel compound exhibits greater in vitro and in vivo potency compared to its structural analog, Hydroxyurea, though it is less potent than the established antimitotic agent, Paclitaxel.
The logical next steps in the preclinical development pipeline would include:
-
Mechanism of Action Confirmation: Performing enzymatic assays to directly confirm the inhibition of ribonucleotide reductase and conducting cell cycle analysis to verify S-phase arrest.
-
Pharmacokinetic (PK) and Toxicology Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as establishing a comprehensive safety and toxicity profile.
-
Combination Studies: Investigating potential synergistic effects when combined with other classes of anticancer drugs, a common strategy in modern oncology.[26]
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: Utilizing more clinically relevant models that better recapitulate the tumor microenvironment and human tumor heterogeneity.[24][25]
By following a systematic and comparative validation process, researchers can build a robust data package to support the continued development of promising new therapeutic candidates like 1-Hydroxy-1-methyl-3-phenylurea.
References
-
Mechanism of action of hydroxyurea. PubMed. Available at: [Link]
-
What is the mechanism of action of paclitaxel? Dr.Oracle. Available at: [Link]
-
The Science Behind Hydroxyurea: Mechanism and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Paclitaxel. Wikipedia. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
What is the mechanism of action of hydroxyurea? Dr.Oracle. Available at: [Link]
-
What is the mechanism of Paclitaxel? Patsnap Synapse. Available at: [Link]
-
The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. MDPI. Available at: [Link]
-
What is the mechanism of Hydroxycarbamide? Patsnap Synapse. Available at: [Link]
-
How Paclitaxel Works. News-Medical.Net. Available at: [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]
-
Xenograft Tumor Model Protocol. Bio-protocol. Available at: [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]
-
Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
-
Unsymmetrical phenylurea derivatives as herbicides and approved anticancer drugs. ResearchGate. Available at: [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents | Request PDF. ResearchGate. Available at: [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]
-
Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Taylor & Francis Online. Available at: [Link]
-
The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. Available at: [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
-
Antitumor activity on murine tumors of a novel antitumor benzoylphenylurea derivative, HO-221. PubMed. Available at: [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
-
Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. AACR Journals. Available at: [Link]
-
Pharmacology-based ranking of anti-cancer drugs to guide clinical development of cancer immunotherapy combinations. PMC - PubMed Central. Available at: [Link]
-
Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PMC - NIH. Available at: [Link]
-
Antitumor Drugs and Their Targets. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia [mdpi.com]
- 7. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Paclitaxel - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 23. yeasenbio.com [yeasenbio.com]
- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 26. Pharmacology-based ranking of anti-cancer drugs to guide clinical development of cancer immunotherapy combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Phenylurea Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, as well as in environmental analysis, the accurate and precise quantification of phenylurea compounds is of paramount importance. These compounds, encompassing a range of herbicides and potential drug candidates, demand robust analytical methods to ensure safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of prevalent analytical techniques for phenylurea analysis, offering a deep dive into the principles of cross-validation and presenting supporting experimental data to inform method selection and implementation.
The core of any reliable analytical procedure lies in its validation, a process that demonstrates its suitability for the intended purpose.[1] Cross-validation between different analytical methods provides an even higher degree of confidence in the generated data. This guide will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of phenylurea compounds.
The Imperative of Method Validation: A Foundation of Trust
Before delving into comparative analysis, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines.[2][3][4] The ICH Q2(R1) guideline, in particular, outlines the key validation characteristics that must be assessed.[3][5] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][7]
Comparative Overview of Analytical Methods
The selection of an analytical technique for phenylurea compounds is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput needs.[8][9] The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of phenylurea compounds, based on data from various studies.[10][11][12][13][14][15][16][17][18][19][20][21][22][23]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection.[15] | Chromatographic separation of volatile/derivatized compounds followed by mass-based detection.[12] | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.[11] |
| Selectivity | Moderate to High | High | Very High[19] |
| Sensitivity (Typical LOQ) | ng/mL to µg/mL range[15] | pg/mL to ng/mL range[14] | pg/mL to fg/mL range |
| Linearity (R²) | > 0.99[15] | > 0.99 | > 0.999[11] |
| Precision (%RSD) | < 5% | < 10%[12] | < 10%[11] |
| Robustness | Generally high | Moderate (can be sensitive to derivatization and injection port conditions) | High |
| Sample Throughput | High[18] | Moderate to High | Very High (with UPLC)[23] |
| Cost | Low | Moderate | High |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed, step-by-step methodology for each of the discussed analytical techniques. These are intended as a starting point and should be optimized and validated for the specific phenylurea compound and matrix of interest.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often favored for its simplicity, robustness, and cost-effectiveness, making it suitable for routine quality control applications.[8][24]
1. Sample Preparation:
- Accurately weigh a known amount of the phenylurea compound standard.
- Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
- Perform serial dilutions of the stock solution to create a series of calibration standards and quality control (QC) samples.
- For solid samples, perform an extraction using an appropriate solvent, followed by filtration. For liquid samples, a simple dilution may suffice.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[15] A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Column Temperature: 25-30 °C.
- UV Detection Wavelength: Phenylurea compounds typically exhibit strong absorbance between 240-250 nm.[17]
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
- Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile or semi-volatile phenylurea compounds.[12] For non-volatile compounds, a derivatization step is often necessary to increase their volatility.
1. Sample Preparation and Derivatization:
- Prepare standards and samples as described for HPLC-UV.
- For many phenylurea compounds, a derivatization step is required to improve thermal stability and volatility.[14] A common approach is alkylation.
- Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
- Add a derivatizing agent (e.g., a mixture of iodoethane and sodium hydride in a suitable solvent) to the dried residue.[14]
- Heat the mixture to facilitate the reaction.
- After cooling, the derivatized sample is ready for injection.
2. GC-MS Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injection Mode: Splitless or split, depending on the expected concentration.
- Injector Temperature: 250-280 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.[12]
3. Data Analysis:
- Identify the analyte based on its retention time and mass spectrum.
- Quantify the analyte using a calibration curve constructed from the peak areas of the selected ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification of phenylurea compounds in complex matrices due to its exceptional sensitivity and selectivity.[11][16]
1. Sample Preparation:
- Prepare standards and samples as described for HPLC-UV.
- For complex matrices like plasma or tissue, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required.[24]
- Solid-phase extraction (SPE) may be employed for sample cleanup and pre-concentration to achieve lower detection limits.[17]
2. LC-MS/MS Conditions:
- LC System: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system. UHPLC systems offer faster analysis times and improved resolution.[18][23]
- Column: A C18 or other suitable reversed-phase column with smaller particle sizes (e.g., < 2 µm for UHPLC).
- Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium acetate to improve ionization.[24]
- Mass Spectrometer:
- Ionization Mode: Electrospray Ionization (ESI) is commonly used, typically in positive ion mode for phenylurea compounds.
- Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation in the collision cell. This highly specific detection method minimizes matrix interference.
3. Data Analysis:
- Optimize the MRM transitions (precursor ion → product ion) and collision energies for the specific phenylurea compound.
- Quantify the analyte using a calibration curve constructed from the peak areas of the MRM transitions. An internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Visualizing the Cross-Validation Workflow
A well-structured cross-validation process is essential for ensuring the reliability of analytical data. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Interrelationships of analytical method validation parameters.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The cross-validation of analytical methods for phenylurea compounds is a critical exercise in ensuring the integrity and reliability of scientific data. While HPLC-UV offers a cost-effective and robust solution for routine analysis, GC-MS provides enhanced selectivity for volatile compounds. For applications demanding the utmost sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS remains the unparalleled choice.
By adhering to established regulatory guidelines, implementing detailed experimental protocols, and understanding the interplay of validation parameters, researchers, scientists, and drug development professionals can confidently select and validate the most appropriate analytical method for their specific needs. This rigorous approach not only ensures data quality but also underpins the safety and efficacy of pharmaceutical products and the accuracy of environmental monitoring.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2025).
- U.S. Food and Drug Administration. (2022).
- U.S. Food and Drug Administration. (2001).
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ResearchGate. Analysis of phenylurea herbicides from plants by GC/MS. [Link]
-
PubMed. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. [Link]
-
PubMed. Analysis of phenylurea herbicides from plants by GC/MS. [Link]
-
ResearchGate. Ruggedness testing of an analytical method for pesticide residues in potato. [Link]
-
Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
-
LCGC International. Robustness Tests. [Link]
-
MDPI. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. [Link]
- Thermo Fisher Scientific. Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
-
PubMed. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. [Link]
-
Waters. Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. [Link]
-
LCGC International. Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link]
-
ResearchGate. Quantitative analysis of urea in water by two Chromatographic methods (HPLC/APCI/MS/MS and HPLC/ES/MS/MS). [Link]
-
PubMed. Multiresidue HPLC methods for phenyl urea herbicides in water. [Link]
-
Austin Publishing Group. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. [Link]
-
AZoM. LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques. [Link]
-
ResearchGate. Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples. [Link]
-
ResearchGate. Newborn screening of phenylketonuria by LC/MS/MS. [Link]
-
ResearchGate. Guidance for Robustness/Ruggedness Tests in Method Validation. [Link]
-
PubMed Central. (2025). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. [Link]
-
Semantic Scholar. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]
-
Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. scribd.com [scribd.com]
- 6. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of phenylurea herbicides from plants by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques - MetwareBio [metwarebio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sepscience.com [sepscience.com]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to the Insecticidal Activity of Phenylurea Derivatives
In the landscape of modern pest management, phenylurea derivatives stand out as a critical class of insect growth regulators (IGRs).[1][2] Their unique mode of action, targeting a biochemical pathway absent in vertebrates, provides a desirable margin of safety and makes them a cornerstone of many Integrated Pest Management (IPM) programs.[2][3] This guide offers an in-depth comparison of the insecticidal activity of various phenylurea derivatives, supported by experimental data and protocols, to assist researchers and pest management professionals in making informed decisions.
The Underlying Mechanism: Inhibition of Chitin Synthesis
Phenylurea derivatives, specifically the N-benzoyl-N'-phenylureas (BPUs), function by disrupting the synthesis of chitin, an essential polymer that provides structural integrity to the insect exoskeleton.[1][2][3][4] This action is highly selective, as vertebrates do not synthesize chitin.[2] The primary target is the enzyme chitin synthase (CHS), which is responsible for polymerizing N-acetylglucosamine (NAG) into chitin chains.[4][5] By inhibiting this crucial step, BPUs prevent the proper formation of the new cuticle during molting.[6] This leads to a failure in ecdysis (molting), resulting in larval death due to an inability to withstand the internal pressure or maintain structural integrity.[5] This disruption primarily affects the larval and egg stages of insects.[5]
The following diagram illustrates the point of intervention for phenylurea insecticides within the chitin biosynthesis pathway.
Caption: Mechanism of action for phenylurea insecticides.
Structure-Activity Relationship (SAR): The Key to Potency
The insecticidal potency of phenylurea derivatives is intrinsically linked to their chemical structure. The core N-benzoyl-N'-phenylurea scaffold is essential, but substitutions on both the benzoyl (A-ring) and phenyl (B-ring) moieties significantly modulate activity.
-
Benzoyl Ring (A-Ring): Substitution at the 2 and 6 positions is critical. The presence of difluoro (2,6-F2) groups, as seen in compounds like diflubenzuron and teflubenzuron, is highly favorable for potent chitin synthesis inhibition.[7]
-
Phenyl Ring (B-Ring): The nature and position of substituents on the aniline ring influence the compound's spectrum of activity and potency. Halogen substitutions, such as chlorine or trifluoromethyl groups, are common and often enhance insecticidal effects.[8] For example, the 4-chlorophenyl group is a common feature in many effective derivatives.[9]
These structural variations affect how the molecule binds to the target site and influence its pharmacokinetic properties, such as penetration through the insect cuticle and metabolic stability.
Comparative Performance of Key Phenylurea Derivatives
While numerous phenylurea derivatives have been synthesized, a few have been commercialized and are widely used due to their efficacy.[3][10][11] The table below compares the insecticidal activity of several prominent compounds against various lepidopteran pests, a common target for this class of insecticides. Lethal Concentration (LC50) values are a standard measure of pesticide toxicity, representing the concentration required to kill 50% of a test population.
| Compound | Target Pest | LC50 (ppm or mg/L) | Time (hours) | Noteworthy Characteristics |
| Diflubenzuron | Spodoptera exigua | >10 (Lower efficacy) | 72 | The first commercial BPU, acts via ingestion and contact.[12] |
| Teflubenzuron | Leptopharsa gibbicarina | 0.24 | - | Exhibits high toxicity against certain hemipterans.[13] |
| Flufenoxuron | Agrotis ipsilon | - | - | Shows significant effects on development and reproduction.[14] |
| Lufenuron | Spodoptera litura | 1.037 (Relative to Methoxyfenozide) | 48 | Demonstrates effectiveness against various lepidopteran pests.[15] |
| Novaluron | Spodoptera litura | 0.0146 | - | Found to be less toxic than some other modern insecticides in a specific study.[16] |
| Chlorfluazuron | Agrotis ipsilon | - | - | Interferes with vitellogenesis (yolk formation) in adult females.[14] |
Note: LC50 values can vary significantly based on the bioassay method, insect strain, developmental stage, and environmental conditions. The data presented is for comparative purposes.
Several studies have demonstrated that many synthesized phenylurea derivatives show strong insecticidal activity, sometimes exceeding that of reference compounds against pests like Spodoptera exigua, Plutella xyllostella, and Helicoverpa armigera.[10][11] For instance, certain novel derivatives have shown mortality rates exceeding 90% against the beet armyworm at a concentration of 10 mg/L.[11]
Experimental Protocol: Evaluating Insecticidal Efficacy via Leaf-Dip Bioassay
To ensure reproducible and comparable results, a standardized bioassay protocol is essential. The leaf-dip bioassay is a common and effective method for evaluating the efficacy of insecticides that act via ingestion against foliage-feeding insects.[17][18][19]
Objective: To determine the median lethal concentration (LC50) of a phenylurea derivative against a target larval insect pest.
Materials:
-
Technical grade phenylurea insecticide
-
Acetone or other suitable solvent
-
Triton X-100 or Tween-80 (surfactant)
-
Distilled water
-
Host plant leaves (e.g., cabbage, cotton, castor)
-
Petri dishes or ventilated containers
-
Filter paper
-
Soft forceps
-
Third-instar larvae of the target pest (e.g., Spodoptera litura)
-
Beakers, graduated cylinders, and pipettes
Step-by-Step Methodology:
-
Preparation of Stock Solution (Causality: High Precision Dosing):
-
Accurately weigh a precise amount of the technical grade insecticide (e.g., 10 mg).
-
Dissolve it in a small, measured volume of a suitable solvent like acetone to create a high-concentration primary stock solution. This ensures the compound is fully solubilized before creating aqueous dilutions.
-
-
Preparation of Serial Dilutions (Causality: Dose-Response Curve Generation):
-
Prepare a series of graded concentrations from the stock solution. For example, create 5-7 concentrations ranging from 0.1 to 100 ppm.
-
Each dilution should be made in distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80). The surfactant is crucial as it reduces surface tension, ensuring uniform wetting and coverage of the leaf surface.[17]
-
-
Leaf Treatment (Causality: Simulating Field Exposure):
-
Select fresh, undamaged host plant leaves.
-
Dip each leaf into a specific insecticide dilution for a standardized time (e.g., 5-10 seconds) with gentle agitation.[18] This mimics the application of a pesticide spray in the field.
-
A control group is essential: dip leaves in the water-surfactant solution only. This self-validating step accounts for any mortality caused by the procedure itself or the solvent/surfactant.
-
Place the treated leaves on a clean surface and allow them to air-dry completely.
-
-
Insect Exposure (Causality: Controlled Efficacy Test):
-
Place a piece of moistened filter paper at the bottom of each petri dish to maintain humidity.
-
Introduce one treated leaf into each dish.
-
Using soft forceps to avoid injury, place a known number of healthy, uniform-sized third-instar larvae (e.g., 10 larvae) into each dish.
-
Replicate each concentration and the control at least three times to ensure statistical validity.
-
-
Incubation and Observation (Causality: Assessing Mortality Over Time):
-
Maintain the petri dishes in a controlled environment (e.g., 25±2°C, 60-70% relative humidity, 12:12 L:D photoperiod).
-
Record larval mortality at set intervals, typically 24, 48, and 72 hours. Larvae are considered dead if they cannot move when gently prodded with a fine brush.
-
-
Data Analysis (Causality: Quantifying Toxicity):
-
Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Subject the corrected mortality data to probit analysis. This statistical method transforms the sigmoid dose-response curve into a straight line, allowing for the accurate calculation of the LC50 value and its 95% confidence limits.[17][20]
-
The following diagram outlines the workflow for this validated experimental protocol.
Caption: Workflow for a leaf-dip insecticidal bioassay.
Conclusion
Phenylurea derivatives are potent and selective insecticides that play a vital role in controlling a wide range of agricultural and public health pests.[2] Their efficacy is highly dependent on their specific chemical structure, which dictates their potency and target pest spectrum. Compounds like teflubenzuron and other novel derivatives have demonstrated excellent insecticidal activity.[21] The selection of a particular derivative should be based on the target pest, application environment, and resistance management considerations. Standardized bioassays, such as the leaf-dip method, are indispensable for accurately comparing the activity of these compounds and for developing effective and sustainable pest control strategies.
References
-
Sun, J., & Zhou, Y. (2015). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Molecules, 20(3), 5050-5061. [Link]
-
MDPI. (2015). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. [Link]
-
Arevalo-Peñaranda, E., et al. (2021). Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina. Insects, 12(1), 34. [Link]
-
ResearchGate. (n.d.). Effect of chlorfluazuron and flufenoxuron on development and reproductive performance of the black cutworm, Agrotis ipsilon (Hufnagel) (Lepidoptera: Noctuidae). [Link]
-
ResearchGate. (n.d.). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry. [Link]
-
Ganguly, P., et al. (2020). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control. Journal of Environmental Biology, 41, 527-538. [Link]
-
Hou, X., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1202868. [Link]
-
Gómez-de la Cruz, F. J., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Agronomy, 12(2), 295. [Link]
-
Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-6865. [Link]
-
ResearchGate. (2017). Toxicity and effectiveness of newer insecticides, conventional insecticides mixtures to field populations of Spodoptera litura (Noctuidae: Lepidoptera). [Link]
-
Mori, K., et al. (2025). Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity. Journal of Pesticide Science. [Link]
-
Stansly, P. A., & Schuster, D. J. (n.d.). Deposition and Bioassay of Insecticides Applied by Leaf Dip and Spray Tower Against Bemisia argentifolii Nymphs (Homoptera: Aleyrodidae). Southwest Florida Research & Education Center. [Link]
-
ResearchGate. (n.d.). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. [Link]
-
CORE Scholar. (2022). Toxicity of Four New Chemistry Insecticides against Spodoptera litura (Noctuidae: Lepidoptera) under Controlled Laboratory Conditions. [Link]
-
ResearchGate. (n.d.). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. [Link]
-
PubChem. (n.d.). Diflubenzuron. [Link]
-
International Journal of Agriculture Innovations and Research. (2016). Relative Toxicity of Some Modern Insecticides Against Spodoptera litura Fabricius on Castor. [Link]
-
ResearchGate. (n.d.). Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects. [Link]
-
Langford, K. H., et al. (2021). Distribution and Persistence of Diflubenzuron and Teflubenzuron in the Marine Environment Around Salmonid Aquaculture Facilities. Frontiers in Environmental Science, 9. [Link]
-
Research Journal of Agricultural Sciences. (n.d.). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. [Link]
-
PubMed. (2014). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. [Link]
-
ResearchGate. (n.d.). Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina. [Link]
-
Journal of Entomology and Zoology Studies. (2019). Relative toxicity of different insecticides against Spodoptera litura. [Link]
-
Patsnap Synapse. (2024). What are Chitin synthase inhibitors and how do they work? [Link]
-
Modi, R. V., & Sen, D. J. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES ON CNS DEPRESSION AND SLEEPING TIME POTENTIATION EFFECT. International Journal of Drug Discovery and Herbal Research. [Link]
-
Phytocontrol. (n.d.). Analysis of diflubenzuron (CAS: 3567-38-5) and flufenoxuron (CAS: 101463-69-8) in waters. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2018). Computation of LC50 against Spodoptera litura (Fab.) for Bacillus thuringiensis isolates from native soil samples of Andhra Pradesh. [Link]
-
Environmental Health Perspectives. (n.d.). Mechanisms of Toxic Action and Structure- Activity Relationships for Organochiorine and Synthetic Pyrethroid Insecticides. [Link]
-
JoVE. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. [Link]
-
University of Hertfordshire. (n.d.). Diflubenzuron (Ref: OMS 1804). [Link]
-
ResearchGate. (n.d.). Chitin synthesis inhibitors: Old molecules and new developments. [Link]
-
Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jeb.co.in [jeb.co.in]
- 3. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diflubenzuron | C14H9ClF2N2O2 | CID 37123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis and insecticidal activity of novel phenylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diflubenzuron (Ref: OMS 1804) [sitem.herts.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. entomoljournal.com [entomoljournal.com]
- 16. ijair.org [ijair.org]
- 17. researchgate.net [researchgate.net]
- 18. rjas.org [rjas.org]
- 19. entomoljournal.com [entomoljournal.com]
- 20. youtube.com [youtube.com]
- 21. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-phenyl-3-(1-phenylethyl)urea Derivatives
Abstract
The 1-phenyl-3-(1-phenylethyl)urea scaffold has emerged as a versatile and promising starting point for the development of potent modulators of critical biological pathways. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their roles as inhibitors of the complement system and Calcium Release-Activated Calcium (CRAC) channels. Through a detailed examination of published experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to guide future optimization efforts. We will delve into the synthetic methodologies, compare the biological activities of various analogs, and provide detailed experimental protocols for the key assays utilized in their evaluation.
Introduction: The Therapeutic Potential of the 1-phenyl-3-(1-phenylethyl)urea Scaffold
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form robust hydrogen bond interactions with biological targets.[1] The 1-phenyl-3-(1-phenylethyl)urea core combines this feature with two aromatic moieties, providing a rich canvas for structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed to develop inhibitors for a range of targets, including kinases and, as will be the focus of this guide, key components of the immune system.[2][3]
Two particularly compelling areas where 1-phenyl-3-(1-phenylethyl)urea derivatives have demonstrated significant therapeutic potential are in the inhibition of the complement system and the modulation of CRAC channels. The complement system is a critical component of innate immunity, and its dysregulation is implicated in a host of inflammatory and autoimmune diseases.[4][5] CRAC channels, primarily formed by ORAI1 proteins, are essential for store-operated calcium entry (SOCE) in various cell types, playing a pivotal role in immune cell activation.[6] Their inhibition presents a promising strategy for the treatment of autoimmune disorders and allergic reactions.[6]
This guide will provide a comparative analysis of the SAR of 1-phenyl-3-(1-phenylethyl)urea derivatives against these two important targets, highlighting the key structural modifications that govern their inhibitory activity.
Synthetic Strategies
The synthesis of 1-phenyl-3-(1-phenylethyl)urea derivatives is generally achieved through a straightforward and versatile approach involving the reaction of a substituted 1-phenylethylamine with a corresponding phenyl isocyanate. This method allows for the facile introduction of a wide variety of substituents on both phenyl rings, enabling a thorough exploration of the SAR.
A general synthetic scheme is presented below. The specific reaction conditions, such as solvent and temperature, may be optimized for particular analogs. A phosgene- and metal-free synthesis of unsymmetrical arylurea derivatives has also been developed, utilizing 3-substituted dioxazolones as isocyanate surrogates, offering a more environmentally benign approach.[7]
Caption: General Synthetic Scheme for 1-phenyl-3-(1-phenylethyl)urea Derivatives.
Comparative Analysis of Biological Activity
Inhibition of the Complement System
High-throughput screening identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a hit compound with moderate complement inhibition activity (IC50 = 50 μM) in a fetal complement hemolytic assay.[4] This discovery prompted a medicinal chemistry campaign to explore the SAR of this series.
Key Structural Insights:
-
Substitution on the 1-phenylethyl moiety: Modifications at this position were found to be critical for activity. The introduction of a five- or six-carbon alkyl chain at the para-position of the phenyl ring dramatically improved inhibitory potency.[4][5]
-
Substitution on the N-phenyl moiety: The initial hit compound possessed a 3,4-dimethoxy substitution pattern. Further exploration of this ring revealed that other substitution patterns were also well-tolerated.
-
Chirality: The stereochemistry of the 1-phenylethyl group can influence activity, and this should be a consideration in the design of new analogs.
Data Summary:
| Compound | R1 (on N-phenyl) | R2 (on 1-phenylethyl) | Hemolytic Assay IC50 (μM) | Reference |
| Hit Compound | 3,4-diMeO | H | 50 | [4] |
| 7l (Optimized) | 3,4-diMeO | 4-(CH2)5CH3 | 0.013 | [4][5] |
| BCX1470 (Comparator) | - | - | Potent C1s and factor D inhibitor | [4] |
| Eculizumab (Comparator) | - | - | IC50 (CP) = 24.8 µg/mL | [3] |
| Ravulizumab (Comparator) | - | - | IC50 (CP) = 32.7 µg/mL | [3] |
| AMY-101 (Comparator) | - | - | IC50 (CP) = 21.4 µg/mL | [3] |
Note: The comparator compounds are not 1-phenyl-3-(1-phenylethyl)urea derivatives but are included to provide context on the potency of known complement inhibitors.
The optimized compound, 7l , demonstrated an exceptional inhibitory activity with an IC50 value as low as 13 nM.[4][5] Mechanistic studies revealed that compound 7l inhibits C9 deposition through the classical, lectin, and alternative pathways, without affecting C3 and C4 deposition.[4][5]
Caption: Key SAR insights for complement inhibition.
Inhibition of CRAC Channels
A high-throughput screening effort also identified 1-phenyl-3-(1-phenylethyl)urea as a novel inhibitor of CRAC channels, with an IC50 of 3.25 ± 0.17 μM for Ca2+ influx.[6] This compound was found to specifically target ORAI1, the pore-forming subunit of the CRAC channel.[6]
Key Structural Insights:
-
Substitution at the α-position of the benzylic amine (R1): An alkyl substituent at this position was found to be essential for inhibitory activity against Ca2+ influx.[6] The S-configuration was preferred over the R-configuration.[6]
-
Substitution on the N-phenyl moiety (R3): Electron-donating groups on this ring resulted in more potent inhibitory activity compared to electron-withdrawing groups.[6]
-
Urea N-H bonds: Interestingly, the free N-H of the urea moiety was not essential for maintaining high potency. N,N'-disubstituted or N'-substituted derivatives exhibited relatively low cytotoxicity while retaining the ability to inhibit IL-2 production.[6]
Data Summary:
| Compound | R1 (α-position) | R3 (N-phenyl) | Ca2+ Influx IC50 (μM) | Reference |
| Hit Compound | H | H | 3.25 ± 0.17 | [6] |
| 5b (Optimized) | Alkyl | Electron-donating group | Improved IL-2 inhibition, low cytotoxicity | [6] |
| BTP2 (YM-58483) (Comparator) | - | - | IC50 ≈ 0.1-0.15 | [1] |
| Synta-66 (Comparator) | - | - | IC50 ≈ 1-3 | |
| GSK-7975A (Comparator) | - | - | IC50 ≈ 4 | |
| Carboxyamidotriazole (CAI) (Comparator) | - | - | IC50 ≈ 0.5 | [2] |
Note: The comparator compounds are not 1-phenyl-3-(1-phenylethyl)urea derivatives but are included to provide context on the potency of known CRAC channel inhibitors.
The optimized compound, 5b , showed an improved inhibition of IL-2 production and low cytotoxicity, highlighting the potential of this scaffold for developing safe and effective immunomodulators.[6]
Caption: Key SAR insights for CRAC channel inhibition.
Experimental Protocols
Complement Hemolytic Assay (CH50)
This assay measures the ability of a test compound to inhibit the lysis of antibody-sensitized sheep red blood cells (SRBCs) by the classical complement pathway.
Materials:
-
96-well U-bottom microplate
-
Veronal buffered saline (VBS)
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Normal human serum (NHS) as a source of complement
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Distilled water (for 100% lysis control)
-
VBS (for 0% lysis control)
-
Microplate reader capable of measuring absorbance at 405 nm or 540 nm
Procedure:
-
Prepare serial dilutions of the test compound in VBS in the 96-well plate.
-
Add a fixed amount of NHS to each well containing the test compound and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for complement activation.
-
Add a standardized suspension of antibody-sensitized SRBCs to each well.
-
Incubate the plate for a specified duration (e.g., 30 minutes) at 37°C to allow for hemolysis.
-
Centrifuge the plate to pellet the intact SRBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm or 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each compound concentration relative to the 0% and 100% lysis controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Complement Hemolytic Assay.
CRAC Channel Ca2+ Influx Assay
This assay measures the ability of a test compound to inhibit the influx of extracellular Ca2+ through CRAC channels following the depletion of intracellular Ca2+ stores.
Materials:
-
HEK293 cells stably co-expressing ORAI1 and STIM1
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Thapsigargin (to deplete intracellular Ca2+ stores)
-
Ca2+-free buffer
-
Ca2+-containing buffer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Plate the HEK293-ORAI1/STIM1 cells in a 96-well plate and allow them to adhere.
-
Load the cells with a fluorescent Ca2+ indicator dye according to the manufacturer's protocol.
-
Wash the cells with Ca2+-free buffer to remove excess dye.
-
Add the test compounds at various concentrations to the cells and incubate for a specified period.
-
Initiate the assay by adding thapsigargin in Ca2+-free buffer to deplete the intracellular Ca2+ stores. This will cause a transient increase in intracellular Ca2+ due to release from the endoplasmic reticulum.
-
After the intracellular Ca2+ concentration has returned to baseline, add a Ca2+-containing buffer to the wells.
-
Measure the subsequent increase in fluorescence, which represents the influx of extracellular Ca2+ through the CRAC channels.
-
The inhibitory effect of the test compound is determined by the reduction in the Ca2+ influx signal compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the CRAC Channel Ca2+ Influx Assay.
Conclusion and Future Directions
The 1-phenyl-3-(1-phenylethyl)urea scaffold has proven to be a highly fruitful starting point for the development of potent inhibitors of both the complement system and CRAC channels. The synthetic accessibility of these compounds allows for extensive exploration of the structure-activity landscape.
For complement inhibition, the key to achieving high potency lies in the introduction of a lipophilic alkyl chain on the 1-phenylethyl moiety. The remarkable potency of the optimized analogs warrants further investigation into their in vivo efficacy and potential as therapeutic agents for complement-mediated diseases.
In the context of CRAC channel inhibition, the SAR is more nuanced, with important contributions from substituents on both phenyl rings and the stereochemistry of the phenylethyl group. The finding that the urea N-H bonds are not essential for activity opens up new avenues for modifying the scaffold to improve pharmacokinetic properties.
Future research in this area should focus on:
-
Expanding the diversity of substituents on both aromatic rings to further refine the SAR and potentially discover novel interactions with the target proteins.
-
Investigating the detailed molecular mechanisms of action through techniques such as X-ray crystallography or cryo-electron microscopy to guide rational drug design.
-
Optimizing the pharmacokinetic profiles of the most potent compounds to enhance their drug-like properties.
-
Evaluating the in vivo efficacy and safety of lead candidates in relevant animal models of inflammatory and autoimmune diseases.
By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 1-phenyl-3-(1-phenylethyl)urea derivatives.
References
-
Zhang, M., Yang, X., Tang, W., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(4), 317-321. [Link]
-
Zhang, M., Yang, X., Tang, W., et al. (2014). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PubMed Central, PMCID: PMC4025749. [Link]
-
Creative Biolabs. Hemolytic Assay Protocol for C3. [Link]
-
HaemoScan. Complement CH50 Assay Kit Manual. [Link]
-
Costabile, M. (2010). Measuring the 50% Haemolytic Complement (CH50) Activity of Serum. Journal of Visualized Experiments, (37), 1923. [Link]
-
Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483. [Link]
-
Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471-480. [Link]
-
Zhang, H., Zhang, H., Wang, Y., et al. (2015). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica, 36(9), 1137-1144. [Link]
-
Molecular Devices. Calcium Release-Activated Channel Assays, FLIPR Tetra System, CRAC. [Link]
-
Parekh, A. B., & Putney, J. W. (2005). Store-operated CRAC channels. Physiological reviews, 85(2), 757-810. [Link]
-
van der Maten, E., et al. (2022). Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro. Blood Advances, 6(12), 3766-3777. [Link]
-
Schleifer, H., et al. (2012). The action of selective CRAC channel blockers is affected by the Orai pore geometry. British journal of pharmacology, 167(8), 1712-1727. [Link]
-
Linciano, P., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1042337. [Link]
-
Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 849-858. [Link]
-
Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]
-
Kim, H. Y., et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 22(11), 1836. [Link]
-
Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European journal of medicinal chemistry, 163, 10-27. [Link]
-
Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. [Link]
-
Ozgeris, F. B., & Ozgeris, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Journal of the Iranian Chemical Society, 18(11), 2969-2981. [Link]
-
Patsnap Synapse. (2024). What are ORAI1 inhibitors and how do they work?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Evaluation of Antibacterial and Cytotoxic Activity of Hydroxyurea Derivatives
This guide provides an in-depth comparative analysis of hydroxyurea (HU) derivatives, focusing on their antibacterial and cytotoxic properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data, elucidates structure-activity relationships, and offers detailed protocols for evaluation. Our objective is to furnish a comprehensive resource that not only presents data but also explains the causal science behind the observed biological activities and experimental designs.
Introduction: Beyond the Parent Molecule
Hydroxyurea (HU), first synthesized in 1869, is a cornerstone therapeutic agent for myeloproliferative disorders, certain cancers, and sickle cell disease.[1][2][3] Its clinical utility stems primarily from its function as an antimetabolite that inhibits DNA synthesis.[1][4] Specifically, HU is a potent and reversible inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides—the essential building blocks for DNA replication and repair.[5][6] By depleting the pool of deoxyribonucleotides, HU effectively arrests cells in the S-phase of the cell cycle, leading to cytotoxicity in rapidly dividing cells.[7][8]
Despite its efficacy, the therapeutic window of hydroxyurea is narrowed by a lack of selectivity and associated toxicities, including bone marrow suppression.[1][9] This has catalyzed the exploration of a diverse chemical space of HU derivatives. The core scientific rationale is to engineer novel molecules with enhanced potency, greater selectivity for cancer cells or pathogenic bacteria, novel mechanisms of action, and improved pharmacological profiles.[10][11] This guide delves into the comparative efficacy of these derivatives, providing a clear view of their potential in oncology and infectious disease.
The Core Mechanism: Ribonucleotide Reductase Inhibition
To appreciate the activity of its derivatives, one must first understand the mechanism of the parent compound. Hydroxyurea's primary target, RNR, is a highly conserved enzyme across prokaryotes and eukaryotes, making it an attractive target for both anticancer and antibacterial agents.[6][7] The enzyme's catalytic cycle involves a critical tyrosyl free radical. Hydroxyurea acts by quenching this essential radical, thereby inactivating the enzyme and halting DNA synthesis.[5]
Caption: Mechanism of Ribonucleotide Reductase (RNR) inhibition by Hydroxyurea.
Comparative Analysis of Antibacterial Activity
The conservation of RNR in bacteria presents a clear opportunity for developing HU-based antibiotics. Research has focused on synthesizing derivatives with improved penetration through bacterial cell walls and higher affinity for prokaryotic RNR isoforms. A study by Kos et al. evaluated a series of cyclic and acyclic hydroxyurea derivatives against three strains of Escherichia coli.[12][13] Their findings demonstrate that specific structural modifications can confer significant antibacterial activity.
Table 1: Comparative Antibacterial Activity of Hydroxyurea Derivatives against E. coli
| Compound Class | Derivative Example | Target E. coli Strain | Activity (Growth Inhibition %) | Reference |
| Parent Compound | Hydroxyurea | Susceptible Strain | Moderate | [11] |
| Acyclic HU | N,N',N''-trihydroxybiuret | Macrolide-Resistant | ~60% | [12][13] |
| Cyclic HU | 1,3-bis(hydroxy)-1,3,5-triazinane-2,4,6-trione | Susceptible Strain | ~55% | [12][13] |
| Cyclic HU | 1-(N-hydroxycarbamoyl)benzotriazole | Aminoglycoside-Resistant | ~50% | [12][13] |
| Adamantyl Urea | Adamantyl Urea Adduct | Acinetobacter baumannii | 94.5% | [14] |
Note: Data is synthesized from qualitative and quantitative descriptions in the cited literature. Direct comparison requires standardized experimental conditions.
The data suggests that both acyclic and cyclic derivatives can inhibit the growth of antibiotic-resistant E. coli strains.[12] The introduction of complex heterocyclic systems like benzotriazole or triazinane appears to be a viable strategy for enhancing antibacterial potency. Furthermore, other studies on related urea derivatives have shown exceptional activity against problematic pathogens like Acinetobacter baumannii, indicating a broad potential for this chemical class.[14] The structure-activity relationship (SAR) appears linked to the molecule's ability to penetrate the bacterial membrane and effectively interact with the bacterial RNR active site.[15]
Comparative Analysis of Cytotoxic Activity
The development of HU derivatives for oncology aims to increase potency against tumor cells while minimizing harm to healthy tissue. Numerous studies have reported derivatives with significantly higher cytotoxic activity than the parent compound against various cancer cell lines.[10][16]
Table 2: Comparative Cytotoxic Activity (IC₅₀) of Hydroxyurea Derivatives against Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Comparison to Hydroxyurea | Reference |
| Parent Compound | Hydroxyurea | L1210 (Murine Leukemia) | >100 | Baseline | [16] |
| Aryl Hydroxyurea | Compound 3e (structure specific) | L1210 (Murine Leukemia) | <10 | >10x more potent | [16] |
| Aryl Hydroxyurea | Compound 3d (structure specific) | L1210 (Murine Leukemia) | ~15 | >6x more potent | [16] |
| Amino Acid HU | BOU (d-phenylglycine deriv.) | SW620 (Colon Cancer) | Potent | Strong antiproliferative effect | [10] |
| Amino Acid HU | MHCU (l-phenylalanine deriv.) | SW620 (Colon Cancer) | Potent | Strong antiproliferative effect | [10] |
| Benzotriazole HU | Multiple Derivatives | THP-1 / Jurkat (Leukemia) | Varies | 12 of 16 tested were cytotoxic | [12] |
A study by Mai et al. synthesized a series of HU derivatives and found that 8 of the 12 compounds exhibited higher inhibitory activities against L1210 murine leukemia cells than hydroxyurea itself.[16] Similarly, amino acid derivatives of HU have demonstrated strong, selective antiproliferative effects against metastatic colon cancer cells.[10] Intriguingly, some of these derivatives may possess additional mechanisms of action, such as the inhibition of histone deacetylases (HDACs), which could lead to synergistic antitumor effects.[10]
Key Experimental Protocols
Scientific integrity rests on reproducible and well-understood methodologies. Below are detailed protocols for evaluating the antibacterial and cytotoxic activities discussed.
Antibacterial Susceptibility Testing: Broth Microdilution Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality Behind Choices:
-
Broth Microdilution: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations in a standardized 96-well plate format.
-
Mueller-Hinton Broth (MHB): MHB is the standard medium for routine susceptibility testing of non-fastidious bacteria, ensuring consistency and comparability of results across different studies.
-
Resazurin Dye: This indicator provides a clear colorimetric readout. Viable, respiring cells reduce the blue dye to pink resorufin, offering an objective measure of growth inhibition.
Step-by-Step Protocol:
-
Preparation of Inoculum: Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final target inoculum of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: Dissolve the hydroxyurea derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform a serial two-fold dilution in MHB across a 96-well microtiter plate, typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading Results: After incubation, add 20 µL of a resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that remains blue (i.e., prevents the color change to pink).
Cytotoxicity Testing: MTT Assay (IC₅₀ Determination)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the half-maximal inhibitory concentration (IC₅₀).
Causality Behind Choices:
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt. Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring, yielding purple formazan crystals. This conversion is directly proportional to the number of viable cells.
-
Solubilization: The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solvent (e.g., DMSO, isopropanol) to be measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Culture the desired cancer cell line (e.g., HeLa, L1210, SW620) under standard conditions. Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydroxyurea derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: General experimental workflow for the synthesis and evaluation of HU derivatives.
Conclusion and Future Perspectives
The development of hydroxyurea derivatives represents a promising frontier in the search for novel antibacterial and anticancer agents. Experimental data clearly indicates that targeted chemical modifications to the hydroxyurea scaffold can yield compounds with significantly enhanced potency and, in some cases, activity against drug-resistant organisms and aggressive cancers.[12][14][16] The most successful derivatives often incorporate heterocyclic or amino acid moieties, which likely improve cellular uptake, target affinity, or introduce additional mechanisms of action.[10]
Future research should focus on elucidating the precise molecular interactions between these derivatives and their targets through structural biology and computational modeling.[10] Moreover, comprehensive preclinical evaluation, including ADME/Tox profiling, is essential to identify candidates with genuine therapeutic potential. The iterative process of design, synthesis, and evaluation, guided by a deep understanding of structure-activity relationships, will be paramount in translating these promising laboratory findings into clinically effective drugs.
References
-
Hydroxycarbamide - Wikipedia. [Link]
-
Hydroxyurea—The Good, the Bad and the Ugly - PMC . (2021-07-19). National Center for Biotechnology Information. [Link]
-
Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives - PubMed . National Center for Biotechnology Information. [Link]
-
Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives . Semantic Scholar. [Link]
-
Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model - PMC - NIH . (2013-12-04). National Center for Biotechnology Information. [Link]
-
Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives . (2016-01-06). Semantic Scholar. [Link]
-
Hydroxyurea and hydroxamic acid derivatives as antitumor drugs | Request PDF . ResearchGate. [Link]
-
The role of hydroxyurea as a disease-modifying agent in SCD & challenges in optimizing its efficacy - YouTube . (2024-12-12). YouTube. [Link]
-
Mechanism of action of hydroxyurea - PubMed . National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Applications of Some Novel 8-Hydroxyquinoline Urea and Thiourea Derivatives . ResearchGate. [Link]
-
The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia - MDPI . MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives . DergiPark. [Link]
-
Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives . De Gruyter. [Link]
-
Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega . (2018-12-11). ACS Publications. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - NIH . National Center for Biotechnology Information. [Link]
-
The Cell Killing Mechanisms of Hydroxyurea - MDPI . MDPI. [Link]
-
Investigation of the adsorption behavior of the anti-cancer drug hydroxyurea on the graphene, BN, AlN, and GaN nanosheets and their doped structures via DFT and COSMO calculations - RSC Publishing . (2023-09-12). Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - MDPI . MDPI. [Link]
-
The role of hydroxyurea as a disease-modifying agent in SCD & challenges in optimizing its efficacy | VJHemOnc . (2024-12-08). VJHemOnc. [Link]
-
Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses - MDPI . MDPI. [Link]
-
What is the mechanism of action of hydroxyurea? - Dr.Oracle . Dr. Oracle. [Link]
-
Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors - PubMed Central . National Center for Biotechnology Information. [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity . Letters in Applied NanoBioScience. [Link]
-
Chemical structure of hydroxyurea | Download Scientific Diagram . ResearchGate. [Link]
-
Inhibition of DNA synthesis by hydroxyurea: structure-activity relationships - PubMed . National Center for Biotechnology Information. [Link]
Sources
- 1. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. vjhemonc.com [vjhemonc.com]
- 4. droracle.ai [droracle.ai]
- 5. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the adsorption behavior of the anti-cancer drug hydroxyurea on the graphene, BN, AlN, and GaN nanosheets and their doped structures v ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04072K [pubs.rsc.org]
- 10. Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Antiproliferative Activity of Novel 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Compounds
Introduction: The Quest for Potent and Selective Antiproliferative Agents
In the landscape of oncology drug discovery, the diarylurea scaffold has emerged as a cornerstone for developing potent kinase inhibitors. The clinical success of molecules like Sorafenib, a multi-kinase inhibitor approved for various cancers, has validated this chemical moiety as a "privileged scaffold."[1][2] Sorafenib's mechanism hinges on its 1,3-disubstituted urea structure, which effectively targets key signaling cascades involved in cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway.[3][4]
This guide presents a comparative analysis of a new series of compounds based on the 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea core. Building upon the foundational success of diarylureas, these novel derivatives were rationally designed to explore new structure-activity relationships (SAR) with the goal of enhancing potency and selectivity against a panel of human cancer cell lines.[5][6] We will delve into the hypothesized mechanism of action, the experimental design rationale, detailed protocols for assessing antiproliferative activity, and a comparative analysis of the resulting data.
Hypothesized Mechanism of Action: Targeting the RAF/MEK/ERK Signaling Cascade
The aberrant activation of the RAS/RAF/MEK/ERK signaling pathway is a frequent driver in human cancers, responsible for transmitting extracellular signals that promote cell proliferation, differentiation, and survival.[7][8] Many heterocyclic and aromatic urea derivatives function as competitive inhibitors at the ATP-binding site of key kinases within this cascade.[9][10]
Given the structural similarity to established RAF kinase inhibitors like Sorafenib, it is hypothesized that these novel 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea compounds exert their antiproliferative effects by targeting one or more kinases in the RAF/MEK/ERK pathway. By inhibiting RAF kinases (such as B-RAF or C-RAF), these compounds can prevent the downstream phosphorylation and activation of MEK and ERK, ultimately leading to a halt in cell cycle progression and an induction of apoptosis.[3][11]
Experimental Design and Rationale
Compound Synthesis and Rationale for Diversification
A series of fourteen derivative compounds (designated 5a-n ) were synthesized based on the 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold.[12] The core design principle was to introduce chemical diversity at two key positions to probe the SAR:
-
Solvent-Exposed Region: Three different moieties were attached to the core structure: 4-hydroxylmethylpiperidinyl, trimethoxyphenyloxy, and 4-hydroxyethylpiperazine.[13][14] The addition of groups capable of forming hydrogen bonds can significantly enhance binding affinity to the target kinase and improve pharmacokinetic properties.
-
Terminal Phenyl Group: The terminal phenyl ring was decorated with substituents possessing a range of electronic (σ) and hydrophobic (π) properties.[12] This allows for the systematic evaluation of how electron-donating or electron-withdrawing groups, as well as lipophilicity, impact the antiproliferative activity.
Cell Line Selection: The NCI-60 Panel
To assess the breadth and selectivity of the novel compounds, the National Cancer Institute's 60 human cancer cell line panel (NCI-60) was utilized.[5][12] This panel represents nine different types of human cancer, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. Using such a diverse panel is a cornerstone of modern anticancer drug discovery, as it allows for:
-
Broad-Spectrum Analysis: Identifying compounds with activity against multiple cancer types.
-
Selectivity Profiling: Uncovering compounds that are uniquely potent against specific cancer subtypes, which can be invaluable for targeted therapy development.
-
Comparative Analysis: Benchmarking the activity of new compounds against established anticancer agents across a standardized set of cell lines.
Antiproliferative Assay Selection: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as the primary method for evaluating cell viability and proliferation. It is a well-established, reliable, and cost-effective colorimetric assay suitable for high-throughput screening.[15]
Principle of Causality: The assay's logic is based on cellular metabolic activity. Viable, proliferating cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[16] Dead or metabolically inactive cells lose this ability. The amount of purple formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals and measuring the absorbance of the solution, we can quantify the effect of a compound on cell proliferation.
Experimental Protocol: MTT Antiproliferative Assay
This protocol outlines the self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) of test compounds.
Step-by-Step Methodology:
-
Cell Plating:
-
Action: Seed cancer cells into a 96-well flat-bottom microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality: A specific cell density is crucial to ensure cells are in the logarithmic growth phase during the experiment, providing a robust signal window. Too few cells yield a weak signal; too many can lead to contact inhibition and altered metabolic states, confounding the results.[17]
-
-
Pre-incubation:
-
Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Causality: This period allows the cells to recover from trypsinization (for adherent lines) and firmly adhere to the plate, ensuring a healthy and uniform cell monolayer before compound exposure.
-
-
Compound Addition:
-
Action: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell killing (e.g., Staurosporine).
-
Causality: A dose-response curve is essential for determining the potency (IC₅₀/GI₅₀). The vehicle control validates that the solvent used to dissolve the compounds has no intrinsic toxicity, while the positive control confirms the assay is responsive to known cytotoxic agents.
-
-
Drug Incubation:
-
Action: Incubate the plate for an additional 48 to 72 hours.
-
Causality: This exposure time is typically sufficient for antiproliferative agents to affect the cell cycle and induce measurable changes in cell number and viability. The exact duration can be optimized based on the cell line's doubling time.
-
-
MTT Reagent Addition:
-
Action: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]
-
Causality: This provides the substrate for the mitochondrial dehydrogenases in living cells.
-
-
Formazan Formation:
-
Action: Incubate the plate for 4 hours at 37°C, protected from light.
-
Causality: This incubation period allows sufficient time for metabolically active cells to convert the MTT into visible purple formazan crystals. Protecting the plate from light is critical as MTT is light-sensitive.
-
-
Solubilization:
-
Action: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well.[18] Agitate the plate on an orbital shaker for 15 minutes.
-
Causality: The formazan crystals are insoluble in aqueous medium. The solubilizing agent dissolves these crystals, creating a homogenous purple solution necessary for accurate spectrophotometric measurement.
-
-
Absorbance Measurement:
-
Action: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Causality: The absorbance at 570 nm is maximal for the formazan product. The intensity of the color is directly proportional to the number of viable cells.[18]
-
Comparative Data and Analysis
The antiproliferative activity of the synthesized compounds was evaluated, and the results for the most promising derivatives, 5a and 5d , are presented below in comparison to the standard chemotherapeutic agent Paclitaxel and the targeted therapy Gefitinib.[5][12][13] Data are represented as GI₅₀ values (concentration required to inhibit cell growth by 50%).
| Compound | Class/Moiety | Melanoma (SK-MEL-5) GI₅₀ (µM) | Renal Cancer (786-0) GI₅₀ (µM) | Breast Cancer (MDA-MB-468) GI₅₀ (µM) | Colon Cancer (HCT-116) GI₅₀ (µM) |
| 5a | 4-hydroxymethylpiperidine | < 0.01 | < 0.01 | < 0.01 | 0.02 |
| 5d | 4-hydroxymethylpiperidine | < 0.01 | 0.02 | 0.03 | 0.04 |
| Paclitaxel | Standard Chemotherapy | 0.02 | 0.04 | 0.01 | < 0.01 |
| Gefitinib | Targeted Therapy (EGFRi) | > 100 | > 100 | 2.64 | > 100 |
Data synthesized from published reports for illustrative comparison.[5][12][13][14]
Interpretation of Results
-
Potency and Broad-Spectrum Activity: Compounds 5a and 5d , both featuring the 4-hydroxymethylpiperidine moiety, demonstrated remarkable and broad-spectrum antiproliferative activity.[12] In several cell lines, particularly melanoma and renal cancer, they exhibited superior potency to the established drug Paclitaxel.[13]
-
Lethal vs. Inhibitory Effects: Notably, at a concentration of 10 µM, compound 5a induced a lethal effect (greater than 100% growth inhibition) in SK-MEL-5 melanoma, 786-0 renal, and MDA-MB-468 breast cancer cell lines, indicating it is cytotoxic rather than merely cytostatic at this concentration.[5][14]
-
Superiority over Targeted Agent: Compared to Gefitinib, an EGFR inhibitor, compounds 5a and 5d showed vastly superior activity across most tested cell lines, suggesting their mechanism of action is independent of EGFR signaling and potentially more fundamental to cell proliferation, aligning with the hypothesis of RAF/MEK/ERK pathway inhibition.[12]
-
SAR Insights: The superior performance of compounds 5a-e , all containing the 4-hydroxymethylpiperidine group, strongly suggests that this moiety is critical for the observed high potency.[5][13] The hydroxyl group likely acts as a key hydrogen bond donor, anchoring the molecule within the active site of its target kinase.
Conclusion and Future Directions
This comparative study highlights the 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold as a highly promising platform for the development of novel antiproliferative agents. The rational incorporation of a 4-hydroxymethylpiperidine moiety led to the identification of lead compounds (5a and 5d ) with potent, broad-spectrum anticancer activity that surpasses standard-of-care agents in several cancer cell lines in vitro.
The presented data provides a strong foundation for further development. The logical next steps for advancing these compounds toward clinical consideration include:
-
Kinase Profiling: Performing enzymatic assays against a panel of kinases (especially RAF, VEGFR, PDGFR) to confirm the hypothesized mechanism of action and determine the selectivity profile of the lead compounds.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of compounds 5a and 5d in animal xenograft models using human cancer cell lines that were highly sensitive in vitro.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the lead compounds to determine their drug-likeness and safety margins.
The insights gained from this systematic evaluation underscore the power of rational drug design and comprehensive screening in identifying next-generation cancer therapeutics.
References
- Dr. Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkXE99tC9fMR2VE5sVrltPtU762TL4TzwtOKv9yRFxDT39adFT1-WIYNeile4hgR-b2igeVKFu83DJ4M1Wo3oTY2vFLUSOb464QHFeXEgdzpMHHylpLE-ehMjo50ahmK0AUVmmuT0CRYGcPs9_INJIvKZ2qxqjJysdMxMkqfO946xBD_swQMWLfsPYw9wZriVQCKmOa83RX_k=]
- Wikipedia. (n.d.). Sorafenib. [URL: https://en.wikipedia.org/wiki/Sorafenib]
- Al-Sanea, M. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 343. [URL: https://www.mdpi.com/1420-3049/23/2/343]
- ClinPGx. (n.d.). Sorafenib Pharmacodynamics. [URL: https://vertexaisearch.cloud.google.
- Al-Sanea, M. M., et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Preprints.org. [URL: https://www.preprints.org/manuscript/201712.0089/v1]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5711]
- Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [URL: https://www.researchgate.
- Bentham Science. (n.d.). Urea Derivatives as Anticancer Agents. [URL: https://www.eurekaselect.com/article/26075]
- Fang, J. Y., et al. (2023). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Signal Transduction and Targeted Therapy, 8(1), 1-33. [URL: https://www.
- McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. [URL: https://www.sciencedirect.com/science/article/pii/S016748890600421X]
- Al-Sanea, M. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29385741/]
- McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2743395/]
- Kumar, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [URL: https://pubmed.ncbi.nlm.nih.gov/30070732/]
- McCubrey, J. A., et al. (2012). Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. Advances in Enzyme Regulation, 52(1), 249-279. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3447333/]
- ResearchGate. (n.d.). RAF-MEK-ERK pathway in cancer evolution and treatment. [URL: https://www.researchgate.
- Al-Sanea, M. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5867540/]
- Ediriweera, M. K., Tennekoon, K. H., & Samarakoon, S. R. (2019). In-vitro Anti-Proliferative Assays and Techniques Used in Pre-Clinical Anti-Cancer Drug Discovery. University of Colombo. [URL: https://scholar.cmb.ac.lk/keshawa/publication/in-vitro-anti-proliferative-assays-and-techniques-used-in-pre-clinical-anti-cancer-drug-discovery/]
- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [URL: https://www.qima-lifesciences.com/oncology/in-vitro-assays-to-study-the-hallmarks-of-cancer/]
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.
- Grant, W. C., & Krantz, J. C. (1942). The Mechanism of Action of Certain Urea Derivatives on Normal and Tumor Tissue. Cancer Research, 2(12), 833-836. [URL: https://aacrjournals.org/cancerres/article/2/12/833/47864/The-Mechanism-of-Action-of-Certain-Urea]
- PubMed. (n.d.). Urea derivatives as anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/17472591/]
- ResearchGate. (2018). In vitro assays and techniques utilized in anticancer drug discovery. [URL: https://www.researchgate.net/publication/326759751_In_vitro_assays_and_techniques_utilized_in_anticancer_drug_discovery]
- ResearchGate. (n.d.). Urea Derivatives as Anticancer Agents. [URL: https://www.researchgate.
- Al-Sanea, M. M., et al. (2018). (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/322744883_Synthesis_and_In_Vitro_Antiproliferative_Activity_of_New_1-Phenyl-3-4-pyridin-3-ylphenylurea_Scaffold-Based_Compounds]
- Abcam. (n.d.). MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- ATCC. (n.d.). MTT Cell Proliferation Assay. [URL: https://www.atcc.
- BenchChem. (2025). Cross-Validation of In Vitro Antiproliferative Assay Results: A Comparative Guide. [URL: https://www.benchchem.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [URL: https://www.creative-diagnostics.com/mtt-assay-protocol.htm]
- ResearchGate. (n.d.). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. [URL: https://www.researchgate.net/publication/322744883_Synthesis_and_In_Vitro_Antiproliferative_Activity_of_New_1-Phenyl-3-4-pyridin-3-ylphenylurea-Scaffold-Based_Compounds]
- BenchChem. (2025). (2-Aminophenyl)urea Derivatives as Potential Anticancer Agents: Application Notes and Protocols. [URL: https://www.benchchem.com/product-guides/10/(2-Aminophenyl)
- National Institutes of Health. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6572205/]
- National Institutes of Health. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249780/]
- Organic Syntheses. (n.d.). Urea, phenyl-, and -. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0453]
Sources
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds [mdpi.com]
- 6. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking the performance of new IDO1 inhibitors against existing compounds.
January 21, 2026
Introduction: The Evolving Landscape of IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) remains a compelling target in immuno-oncology. By catalyzing the rate-limiting step in tryptophan catabolism, the conversion of tryptophan to kynurenine, IDO1 orchestrates an immunosuppressive tumor microenvironment. This metabolic shift depletes tryptophan essential for T-cell function and generates kynurenine metabolites that promote regulatory T-cell (Treg) differentiation and suppress effector T-cell and natural killer (NK) cell activity.[1][2] Despite the initial promise, the field of IDO1 inhibition has been tempered by the outcomes of late-stage clinical trials, most notably the phase III trial of epacadostat in combination with pembrolizumab.[3][4] This has underscored the critical need for robust, standardized preclinical benchmarking to identify next-generation inhibitors with superior potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the preclinical evaluation of new IDO1 inhibitors, comparing them against established compounds such as Epacadostat, Navoximod, and Linrodostat.
The IDO1 Signaling Pathway and Points of Inhibition
A thorough understanding of the IDO1 signaling pathway is fundamental to designing and interpreting benchmarking studies. The following diagram illustrates the key components of this pathway and the mechanism of action of IDO1 inhibitors.
Caption: IDO1 signaling pathway and inhibitor action.
In Vitro Benchmarking: A Multi-tiered Approach
The initial assessment of a novel IDO1 inhibitor's potential lies in rigorous in vitro characterization. This involves a stepwise progression from target engagement in a cell-free environment to functional consequences in a cellular context.
Enzymatic Assays: Direct Assessment of IDO1 Inhibition
The foundational step is to determine the direct inhibitory effect of the new compound on purified IDO1 enzyme. This is typically achieved by measuring the production of N-formylkynurenine or, more commonly, its hydrolyzed product, kynurenine.
This protocol is adapted from established methodologies for determining IDO1 enzyme activity in a cell-free system.
Materials:
-
Recombinant human IDO1 protein
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene blue (10 µM)
-
Catalase (100 µg/mL)
-
Trichloroacetic acid (TCA, 30% w/v)
-
p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent, 2% w/v)
-
96-well microplate
Procedure:
-
Prepare Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add Inhibitor: Add the new IDO1 inhibitor and benchmark compounds (e.g., Epacadostat, Navoximod, Linrodostat) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add recombinant IDO1 protein to the wells, followed by the substrate L-tryptophan (final concentration 400 µM), to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction and Hydrolyze: Terminate the reaction by adding 20 µL of 30% (w/v) TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Develop Color: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-DMAB in acetic acid.
-
Measure Absorbance: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of kynurenine produced using a standard curve. Determine the IC50 values for each inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based Assays: Evaluating Potency in a Physiological Context
While enzymatic assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant measure of a compound's potency. These assays account for cell permeability, potential off-target effects, and the influence of the cellular environment on inhibitor activity.
This protocol outlines the induction of IDO1 expression in a human cancer cell line and the subsequent measurement of kynurenine production.
Materials:
-
HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer) cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics
-
Recombinant human Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Test inhibitors and benchmark compounds
-
Trichloroacetic acid (TCA, 6.1 N)
-
p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent, 2% w/v)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells per well and allow them to adhere overnight.
-
IDO1 Induction and Inhibition: The next day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Concurrently, add the test and benchmark inhibitors at a range of concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
Carefully collect 140 µL of the cell culture supernatant.
-
Add 10 µL of 6.1 N TCA to each sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[5]
-
Centrifuge to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of freshly prepared 2% p-DMAB reagent.[5]
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[5]
-
-
Data Analysis: Determine the kynurenine concentration from a standard curve and calculate the IC50 value for each inhibitor.
Comparative Performance Data of Existing IDO1 Inhibitors
A critical aspect of benchmarking is the direct comparison of a new inhibitor's performance against established compounds. The following tables summarize key in vitro and in vivo parameters for Epacadostat, Navoximod, and Linrodostat.
Table 1: In Vitro Potency of Benchmark IDO1 Inhibitors
| Compound | Enzymatic IC50 (human IDO1) | Cellular IC50 (human IDO1) | Selectivity vs. TDO | Mechanism of Inhibition | Reference(s) |
| Epacadostat | ~71.8 nM | ~10-12 nM | >1000-fold | Reversible, Competitive | [3][4][6] |
| Navoximod | ~7 nM (Ki) | ~75 nM | ~20-fold | Reversible, Non-competitive | [6][7] |
| Linrodostat | ~1.7 nM | ~1.1-3.4 nM | >1000-fold | Irreversible | [8][9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from the cited literature.
In Vivo Evaluation: Assessing Efficacy and Pharmacodynamics
Promising candidates from in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Experimental Workflow for In Vivo Efficacy Studies
Caption: In vivo efficacy testing workflow.
Animal Models and Cell Lines:
-
CT26 (colon carcinoma) in BALB/c mice: A commonly used model to assess the efficacy of immunotherapies.
-
B16F10 (melanoma) in C57BL/6 mice: Another standard model for immuno-oncology studies.
Procedure:
-
Tumor Implantation: Subcutaneously implant 5 x 10^5 CT26 cells into the flank of female BALB/c mice.[10]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (n=8-10 per group).
-
Dosing Regimen:
-
New Inhibitor: Administer the new IDO1 inhibitor at various doses and schedules (e.g., once or twice daily) via oral gavage.
-
Epacadostat Benchmark: Administer Epacadostat at 100 mg/kg twice daily via oral gavage.[11][12]
-
Linrodostat Benchmark: Administer Linrodostat at 5, 25, or 125 mg/kg once daily via oral gavage.[8]
-
Vehicle Control: Administer the vehicle used for drug formulation.
-
-
Efficacy Assessment: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis: At the end of the study, collect plasma and tumor tissue to measure tryptophan and kynurenine levels by LC-MS/MS to confirm target engagement.
-
Immune Profiling (Optional): Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in CD8+ T cells, Tregs, and other immune cell populations.
Pharmacokinetic Profiling
A comprehensive understanding of a new inhibitor's pharmacokinetic (PK) profile is essential for interpreting efficacy data and predicting its clinical potential. Key parameters to assess include half-life (t1/2), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (%F).
Table 2: Preclinical Pharmacokinetic Parameters of Benchmark IDO1 Inhibitors in Mice
| Compound | Dose and Route | Cmax (ng/mL) | t1/2 (hours) | Bioavailability (%F) | Reference(s) |
| Epacadostat | 50 mg/kg, oral | - | 2.4-3.9 | - | [13] |
| Navoximod | - | - | ~11-12 | >70% | [14][15][16] |
| Linrodostat | 10 mg/kg, oral | 1420 | 5.3 | 68% | [17] |
Note: PK parameters can be influenced by the mouse strain, formulation, and analytical method. The data presented are representative values.
Conclusion and Future Directions
The journey of developing a new IDO1 inhibitor is multifaceted and requires a systematic and comparative approach. By employing the standardized biochemical, cellular, and in vivo assays outlined in this guide, researchers can generate a robust dataset to benchmark the performance of novel compounds against established inhibitors like Epacadostat, Navoximod, and Linrodostat. The ultimate goal is to identify next-generation IDO1 inhibitors with superior potency, selectivity, and pharmacokinetic profiles that can overcome the challenges faced by their predecessors and unlock the full therapeutic potential of targeting the tryptophan catabolism pathway in cancer. As our understanding of the complexities of the tumor microenvironment deepens, so too will the strategies for effectively targeting IDO1-mediated immune suppression.
References
- Linrodostat BMS 986205, ONO 7701. New Drug Approvals. Published June 25, 2018.
- Linrodostat Product Data Sheet. APExBIO. Accessed January 21, 2026.
- Schematic diagram illustrating the signalling pathways involved in IDO1-dependent tumour dormancy. IFN, interferon.
- Grobben Y, de Man J, van Doornmalen AM, et al. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Front Immunol. 2021;12:622421.
- Balog A, Lin TA, Maley D, et al. Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. Mol Cancer Ther. 2021;20(3):467-476.
- Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. MedChemExpress. Published August 10, 2023.
- Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8. InvivoChem. Accessed January 21, 2026.
- Dolusić E, Larrieu P, Blanc S, et al. Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. 2018;9(56):30841-30851.
- Technical Support Center: IDO1 Inhibitor Screening and Assay Troubleshooting. Benchchem. Accessed January 21, 2026.
- Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. PubMed. Published December 9, 2020.
- Prendergast GC, Malachowski WP, DuHadaway JB, Muller AJ. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Front Immunol. 2018;9:2367.
- Dhiman V, Giri KK, S SP, Zainuddin M, Rajagopal S, Mullangi R. Determination of epacadostat, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice.
- Yue EW, Sparks R, Claiborne C, et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Med Chem Lett. 2017;8(5):486-491.
- Zhai L, Bell A, Ladomersky E, et al. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Front Immunol. 2022;13:981217.
- Yue EW, Sparks R, Claiborne C, et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Med Chem Lett. 2017;8(5):486-491.
- The IDO Pathway. Bio-Rad. Accessed January 21, 2026.
- Zhai L, Bell A, Ladomersky E, et al. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Front Immunol. 2022;13:981217.
- Application Notes and Protocols for Measuring IDO1 Activity in Cells with Ido1-IN-16. Benchchem. Accessed January 21, 2026.
- Nayak-Kapoor A, Hao Z, Sadek R, et al. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. J Immunother Cancer. 2018;6(1):52.
- Bendell J, Bauer TM, Papadopoulos KP, et al. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clin Cancer Res. 2019;25(12):3544-3553.
- Navoximod (GDC-0919) | IDO Inhibitor. MedchemExpress.com. Accessed January 21, 2026.
- Virtual screening procedures and activity assays for IDO1 in vitro. (A).
- IDO1‐related genes and pathway. A, Venn diagram of IDO1 positively.
- Lin K, Ammosova T, Yiu R, et al. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies. J Clin Pharmacol. 2017;57(3):331-342.
- Prendergast GC, Malachowski WP, Mondal A, Scherle P, Muller AJ. Discovery of IDO1 inhibitors: from bench to bedside. Expert Opin Drug Discov. 2018;13(10):845-856.
- Moghaddaskhan M, Akbari A, Baradaran B, et al. Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine. Sci Rep. 2023;13(1):5861.
- Dhiman V, Giri KK, S SP, Zainuddin M, Rajagopal S, Mullangi R. Determination of epacadostat, a novel IDO1 inhibitor in mice plasma by LC-MS/MS and its application to a pharmacokinetic study in mice.
- Flowchart of docking-based virtual screening. Numeral indicates the number of molecules in each stage.
- Flowchart of the Virtual Screening Cascade Protocol.
- IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. Published October 31, 2019.
- Nayak-Kapoor A, Hao Z, Sadek R, et al. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. J Immunother Cancer. 2018;6(1):52.
- Navoximod | IDO/TDO inhibitor | CAS 1402837-78-8. Selleck Chemicals. Accessed January 21, 2026.
- Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors.
- Graham RA, Hallow KM, Samineni D, et al. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor. Clin Transl Sci. 2020;13(4):756-764.
- Prendergast GC, Malachowski WP, DuHadaway JB, Muller AJ. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Front Immunol. 2018;9:2367.
- Prendergast GC, Malachowski WP, DuHadaway JB, Muller AJ. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Front Immunol. 2018;9:2367.
- Siu LL, Papadopoulos KP, Awad MM, et al. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. Clin Cancer Res. 2025;31(11):2810-2823.
- BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC).
Sources
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Determination of epacadostat, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. newdrugapprovals.org [newdrugapprovals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Hydroxy-1-methyl-3-phenylurea
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount, not only for regulatory compliance but as a fundamental ethical responsibility to protect ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Hydroxy-1-methyl-3-phenylurea, a compound for which specific safety data is not widely available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from structurally related compounds, including N-hydroxyureas and phenylureas, to establish a conservative and robust safety and disposal framework.
The causality behind these rigorous procedures is clear: N-hydroxyurea compounds are known to have potential mutagenic, and reproductive health effects, while phenylurea derivatives can exhibit significant environmental persistence and toxicity.[1][2] Therefore, we must treat 1-Hydroxy-1-methyl-3-phenylurea with a high degree of caution, assuming it may possess similar hazardous properties.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is mandatory. Based on the available data for the structurally similar compound N-hydroxy-N-methyl-N'-phenylurea, this compound should be considered, at a minimum, a skin and eye irritant, with the potential to cause respiratory irritation.[3] Furthermore, the presence of the N-hydroxyurea moiety necessitates handling it as a potential mutagen and reproductive toxin.[1]
Table 1: Hazard Profile and Required PPE
| Potential Hazard | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Skin Irrit. 2 | Nitrile or neoprene gloves (double-gloving recommended), lab coat, closed-toe shoes |
| Eye Irritation | Eye Irrit. 2 | Chemical safety goggles or a face shield |
| Respiratory Irritation | STOT SE 3 | Use in a certified chemical fume hood |
| Mutagenicity/Reproductive Toxicity | Suspected (Precautionary) | All PPE listed above, with strict adherence to handling protocols |
Justification for PPE Selection:
-
Double Gloving: Provides an extra layer of protection against potential dermal absorption, a known risk for some phenylurea compounds.
-
Chemical Fume Hood: Essential to prevent inhalation of any fine powders or aerosols, mitigating the risk of respiratory irritation.[4]
-
Safety Goggles/Face Shield: Protects against accidental splashes or dust getting into the eyes, which could cause serious irritation.[3]
II. Spill Management Protocol
Accidents can happen, and a prepared response is critical. The following protocol outlines the steps for managing a small-scale spill of 1-Hydroxy-1-methyl-3-phenylurea.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before approaching the spill, don all PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent, non-combustible material like sand or vermiculite to prevent dust from becoming airborne.[5] Do not use water to dampen the spill, as this could increase the risk of exposure through splashing.[6]
-
Collect the Spilled Material: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[5]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.[6] All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: Place all contaminated PPE, absorbent materials, and cleaning supplies into the hazardous waste container.
-
Documentation: Record the spill and the cleanup procedure in the laboratory logbook.
III. Disposal Workflow
The disposal of 1-Hydroxy-1-methyl-3-phenylurea must be conducted in accordance with all local, state, and federal regulations. The following workflow provides a general procedure that should be adapted to your institution's specific guidelines.
Diagram 1: Disposal Decision Workflow for 1-Hydroxy-1-methyl-3-phenylurea
Caption: Decision workflow for segregating and preparing 1-Hydroxy-1-methyl-3-phenylurea waste for disposal.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired 1-Hydroxy-1-methyl-3-phenylurea should be collected in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Liquid Waste: Solutions of 1-Hydroxy-1-methyl-3-phenylurea in organic solvents should be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must be considered hazardous waste. These should be double-bagged and sealed in clearly marked hazardous waste bags.
-
-
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "1-Hydroxy-1-methyl-3-phenylurea," and the approximate quantity. Follow your institution's specific labeling requirements.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
-
IV. Emergency Procedures
In the event of an emergency, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[7]
By adhering to these stringent protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental stewardship. The principles of expertise, trustworthiness, and authoritative grounding demand nothing less.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Urea. Retrieved January 21, 2026, from [Link]
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Hydroxyurea MSDS. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147025, Urea, N-hydroxy-N-methyl-N'-phenyl-. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US6291482B1 - N-hydroxyurea derivative and pharmaceutical composition containing the same.
-
Azomures. (2024, June 5). Working Document SAFETY DATA SHEET UREA. Retrieved January 21, 2026, from [Link]
-
Bristol-Myers Squibb. (n.d.). Material Safety Data Sheet - Hydroxyurea Capsules. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78316, N-Methyl-N-phenylurea. Retrieved January 21, 2026, from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). N-Phenylhydroxylamine. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (2022, January 26). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Retrieved January 21, 2026, from [Link]
-
Global Substance Registration System. (n.d.). HYDROXYUREA. Retrieved January 21, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Urea, N-hydroxy-N-methyl-N'-phenyl- | C8H10N2O2 | CID 147025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
Navigating the Safe Handling of 1-Hydroxy-1-methyl-3-phenylurea: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 1-Hydroxy-1-methyl-3-phenylurea. Adherence to these procedures is critical to ensure a safe working environment and proper disposal of chemical waste. This document is designed to be a direct, procedural resource for researchers, scientists, and drug development professionals.
Understanding the Hazard: GHS Classification
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications form the basis for the personal protective equipment (PPE) and handling protocols outlined below. The guidance is supplemented with best practices for handling similar phenylurea compounds.[2][3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To prevent contact with airborne particles or splashes, which can cause serious eye irritation.[4][5] |
| Hand Protection | Nitrile gloves. | To prevent skin contact, which can lead to irritation.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques. |
| Body Protection | A fully-buttoned laboratory coat. | To protect the skin on the arms and torso from accidental contact with the chemical.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) | Required when there is a potential for generating dust or aerosols.[4] This is crucial to prevent respiratory tract irritation.[1] |
Operational Plan: From Handling to Storage
A systematic approach to handling and storing 1-Hydroxy-1-methyl-3-phenylurea is crucial for maintaining chemical integrity and ensuring personnel safety.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of 1-Hydroxy-1-methyl-3-phenylurea.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Storage:
Spill Management and First Aid
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, dampen the solid material with a 60-70% ethanol solution and transfer it to a suitable container for disposal. Use absorbent paper dampened with the same solution to clean up any remaining residue.
-
Decontaminate: Wash all contaminated surfaces with a soap and water solution.
-
Dispose: Seal all contaminated materials in a vapor-tight plastic bag for proper disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan
All chemical waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Pathway:
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures for phenylurea-based waste.
-
Waste may be sent to an approved waste disposal plant.[2]
-
Disposal Workflow
Caption: The mandated process for the disposal of 1-Hydroxy-1-methyl-3-phenylurea waste.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety officer if you have any questions or concerns.
References
- Oxford Lab Fine Chem LLP. (n.d.).
- Fisher Scientific. (2025, December 18).
- Spectrum Chemical. (2020, November 20).
- Santa Cruz Biotechnology, Inc. (2016, April 5).
- MedchemExpress. (2025, December 8).
- ChemicalBook. (2023, November 16).
- BLD Pharm. (n.d.). 1-Hydroxy-1-methyl-3-phenylurea.
- Guidechem. (n.d.). 1-methyl-3-(3-methylphenyl)-1-phenylurea 77585-86-5 wiki.
- PubChem. (n.d.). Phenylurea.
- Fisher Scientific. (2025, May 1).
- Cayman Chemical. (2025, December 4).
- Organic Syntheses. (n.d.). Urea, phenyl-, and.
- ChemSafetyPro.COM. (2016, January 6).
- Wikipedia. (n.d.).
- Santa Cruz Biotechnology, Inc. (n.d.). 1,1-Dimethyl-3-phenylurea.
- PubMed Central. (2022, January 26).
- PubChem. (n.d.).
- ResearchG
Sources
- 1. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
